Product packaging for 6-Bromo-5-fluoroquinoxaline(Cat. No.:)

6-Bromo-5-fluoroquinoxaline

Cat. No.: B15337899
M. Wt: 227.03 g/mol
InChI Key: XRBPUINPPLHJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-5-fluoroquinoxaline (CAS 2411639-48-8) is a halogenated heterocyclic compound with the molecular formula C 8 H 4 BrFN 2 and a molecular weight of 227.04 g/mol . It is supplied as a yellow to white solid . This compound serves as a versatile building block in medicinal chemistry and materials science. In pharmaceutical research, this chemical is a key intermediate for synthesizing novel quinoxaline derivatives with biological activity. Recent studies highlight the significance of bromo-substituted quinoxalines in anticancer drug development . Research indicates that introducing a bromo group at the C6 position of the quinoxaline skeleton provides better inhibition against human non-small-cell lung cancer cells (A549 cells) compared to other functional groups . One study demonstrated that a bromo-substituted quinoxaline derivative effectively induced apoptosis in cancer cells through mitochondrial- and caspase-3-dependent pathways . The broader quinoxaline core is recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antidiabetic effects, making it a privileged structure in drug discovery . Beyond biomedical applications, bromo- and fluoro-substituted quinoxaline derivatives are also investigated in material science for their potential use in organic electronics, such as OLEDs and dye-sensitized solar cells, as well as in the development of fluorescent dyes . This product is intended for research purposes only and is not for human use. Please note that this is a model description based on available scientific literature and data from chemical suppliers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrFN2 B15337899 6-Bromo-5-fluoroquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

6-bromo-5-fluoroquinoxaline

InChI

InChI=1S/C8H4BrFN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H

InChI Key

XRBPUINPPLHJAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1Br)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-5-fluoroquinoxaline, a halogenated quinoxaline derivative of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a disubstituted quinoxaline with the chemical formula C₈H₄BrFN₂. The strategic placement of a bromine atom and a fluorine atom on the quinoxaline scaffold significantly influences its physicochemical properties and reactivity, making it an attractive building block for the synthesis of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1893896-09-7CymitQuimica[1], Guidechem[2]
Molecular Formula C₈H₄BrFN₂CymitQuimica[1]
Molecular Weight 227.04 g/mol CymitQuimica[1], Guidechem[2]
Purity ≥95%CymitQuimica[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in peer-reviewed literature, its synthesis can be conceptually approached based on established methods for the preparation of halogenated quinoxalines. A plausible synthetic route is outlined below.

Conceptual Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromo-4-fluoroaniline 3-Bromo-4-fluoroaniline Condensation Condensation 3-Bromo-4-fluoroaniline->Condensation Glyoxal Glyoxal Glyoxal->Condensation This compound This compound Condensation->this compound

Caption: Conceptual synthesis of this compound.

General Experimental Protocol for Quinoxaline Synthesis

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For this compound, the likely starting material would be 3-Bromo-4-fluoro-1,2-phenylenediamine, which would be reacted with glyoxal.

Materials:

  • 3-Bromo-4-fluoro-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol or Acetic Acid (solvent)

  • Sodium sulfate (drying agent)

  • Silica gel (for chromatography)

Procedure:

  • Dissolve 3-Bromo-4-fluoro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of glyoxal solution dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then subjected to a work-up procedure, which may involve extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.

  • Purification of the final product is generally achieved by column chromatography on silica gel.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by the electron-withdrawing nature of the quinoxaline ring system and the presence of two different halogen substituents. The bromine atom at the 6-position is generally more susceptible to nucleophilic substitution reactions, such as Buchwald-Hartwig amination or Suzuki coupling, compared to the fluorine atom at the 5-position. This differential reactivity allows for selective functionalization of the molecule, providing a pathway to a diverse range of derivatives.

Potential Applications in Drug Development and Research

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance the pharmacological profile of these molecules by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific biological studies on this compound are not yet published, its structural similarity to other biologically active halogenated quinoxalines suggests its potential as a scaffold for the development of novel therapeutic agents.[6][7] Researchers can utilize this compound as a key intermediate to synthesize libraries of derivatives for screening against various disease targets.

Illustrative Drug Discovery Workflow

G Start Start: This compound Library_Synthesis Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Library_Synthesis Inactive Compounds (Further Derivatization) Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical End New Drug Candidate Clinical->End

References

6-Bromo-5-fluoroquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, is a key structural motif in a variety of biologically active molecules. Halogenated quinoxalines, in particular, serve as versatile intermediates for the synthesis of more complex molecules through various cross-coupling reactions. This guide focuses on the technical aspects of 6-Bromo-5-fluoroquinoxaline, a di-substituted quinoxaline with potential applications in drug discovery and organic electronics.

Physicochemical Properties (Predicted and Inferred)

Quantitative data for this compound is not available. The following table summarizes the known properties of its close isomer, 5-Bromo-6-fluoroquinoxaline, which can be used as an estimate.

PropertyValue (for 5-Bromo-6-fluoroquinoxaline)
CAS Number 1893896-09-7
Molecular Formula C₈H₄BrFN₂
Molecular Weight 227.04 g/mol
Appearance Likely a solid
Purity Commercially available up to 95%

Synthesis Strategies

The synthesis of this compound is not explicitly described in the literature. However, general methods for the synthesis of substituted quinoxalines can be adapted. The most common and versatile approach is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Approach

A plausible synthetic route to this compound would involve the cyclocondensation of 4-bromo-3-fluoro-1,2-phenylenediamine with glyoxal.

G reactant1 4-Bromo-3-fluoro- 1,2-phenylenediamine product This compound reactant1->product + reactant2 Glyoxal reactant2->product

Caption: General synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol based on known procedures for similar quinoxaline syntheses. Optimization of reaction conditions would be necessary.

Materials:

  • 4-Bromo-3-fluoro-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol or a similar suitable solvent

  • Glacial acetic acid (as a catalyst, optional)

Procedure:

  • Dissolve 4-bromo-3-fluoro-1,2-phenylenediamine in ethanol in a round-bottom flask.

  • Add an equimolar amount of glyoxal solution dropwise to the stirred solution of the diamine.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then refluxed for a period of 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reactivity and Potential Applications

The bromine and fluorine substituents on the quinoxaline ring offer multiple avenues for further chemical modifications, making this compound a potentially valuable building block in organic synthesis.

Key Reactions
  • Cross-Coupling Reactions: The bromo substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position can potentially be displaced by strong nucleophiles, providing a route to other 5-substituted quinoxaline derivatives. The electron-withdrawing nature of the pyrazine ring can facilitate this reaction.

G cluster_0 Reactions at 6-Bromo position cluster_1 Reactions at 5-Fluoro position start This compound suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki stille Stille Coupling (R-SnBu3, Pd catalyst) start->stille heck Heck Reaction (Alkene, Pd catalyst) start->heck snar Nucleophilic Aromatic Substitution (Nu⁻) start->snar

Caption: Potential reaction pathways for this compound.

Applications in Drug Discovery

Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The ability to functionalize the this compound core through the reactions mentioned above makes it an attractive scaffold for the development of novel therapeutic agents. The introduction of specific pharmacophores at the 6- and 5-positions could lead to the discovery of potent and selective drug candidates.

Applications in Materials Science

The electron-deficient nature of the quinoxaline ring system, combined with the potential for extending conjugation through cross-coupling reactions, makes these compounds interesting for applications in organic electronics. They can be incorporated into polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Safety and Handling

Specific safety data for this compound is not available. However, based on structurally related compounds, it should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of a closely related compound, such as 6-bromoquinoxaline or other halogenated quinoxalines.

Conclusion

While specific data for this compound remains to be fully characterized and published, its chemical structure suggests it is a valuable and versatile building block for both medicinal chemistry and materials science. The synthetic strategies and reaction pathways outlined in this guide, based on the well-established chemistry of quinoxalines, provide a solid foundation for researchers to explore the potential of this compound in their respective fields. Further research is warranted to fully elucidate its properties and unlock its potential applications.

Technical Guide: 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough search of scientific literature and chemical databases reveals no specific experimental data or synthesis procedures for the target compound, 6-Bromo-5-fluoroquinoxaline . This suggests it is likely a novel compound that has not yet been synthesized or characterized. This guide, therefore, provides a technical overview of structurally similar compounds, a proposed synthetic pathway for the target molecule, and general experimental protocols relevant to its preparation and characterization.

Introduction to Quinoxalines

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. They are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of various substituents, such as halogens, onto the quinoxaline core allows for the fine-tuning of their biological and electronic properties, making them valuable intermediates in both pharmaceutical and materials science research.

Physicochemical Data of this compound and Analogs

While no experimental data exists for this compound, its core properties can be theoretically calculated. The table below summarizes these calculated values alongside the known properties of structurally related quinoxaline derivatives for comparative analysis.

Compound NameChemical FormulaMolecular Weight ( g/mol )CAS Number
This compound C₈H₄BrFN₂227.04 (Calculated)Not Assigned
6-BromoquinoxalineC₈H₅BrN₂209.0450998-17-9
6-Bromo-5-chloroquinoxalineC₈H₄BrClN₂243.491210047-63-4
6-Amino-5-bromoquinoxalineC₈H₆BrN₃224.0650358-63-9[1]

Proposed Synthesis and Experimental Protocols

The standard and most common method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound, such as glyoxal.

Proposed Synthetic Pathway

G cluster_0 Precursor Synthesis cluster_1 Intermediate Preparation cluster_2 Final Product Formation A 4-Bromo-3-fluoroaniline B Nitration (HNO3/H2SO4) A->B Step 1 C 4-Bromo-5-fluoro-2-nitroaniline B->C D Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D Step 2 E 4-Bromo-3-fluoro-1,2-phenylenediamine D->E F Condensation (Glyoxal) E->F Step 3 G This compound F->G

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Bromo-3-fluoro-1,2-phenylenediamine (Intermediate)

This protocol is a general procedure and requires optimization.

  • Nitration of 4-Bromo-3-fluoroaniline (Step 1):

    • Dissolve 4-Bromo-3-fluoroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C. The nitro group is directed to the ortho position relative to the amino group due to its strong activating effect.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product, 4-Bromo-5-fluoro-2-nitroaniline.

    • Filter, wash with water, and dry the crude product. Recrystallization from ethanol or a similar solvent may be required for purification.

  • Reduction of the Nitro Group (Step 2):

    • Suspend the synthesized 4-Bromo-5-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or concentrated hydrochloric acid.

    • Add a reducing agent. A common method is the use of tin(II) chloride (SnCl₂) in concentrated HCl. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) can be employed.

    • If using SnCl₂, heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the diamine product.

    • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-3-fluoro-1,2-phenylenediamine.

Experimental Protocol: Synthesis of this compound (Final Product)
  • Condensation Reaction (Step 3):

    • Dissolve the synthesized 4-Bromo-3-fluoro-1,2-phenylenediamine (1.0 eq) in a solvent such as ethanol or acetic acid.

    • Add an aqueous solution of glyoxal (40 wt. %, ~1.1 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Product Characterization Workflow

Once synthesized, the identity and purity of this compound must be confirmed through standard analytical techniques.

G cluster_char Structural & Purity Analysis Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS for Exact Mass) Purification->MS IR FTIR Spectroscopy Purification->IR MP Melting Point Analysis Purification->MP HPLC Purity Check (HPLC) Purification->HPLC Final Characterized Pure Compound NMR->Final MS->Final IR->Final MP->Final HPLC->Final

Caption: Workflow for the characterization of a novel quinoxaline compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial to confirm the molecular structure. The ¹H NMR should show characteristic signals for the aromatic protons, with coupling patterns confirming their positions. ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition (C₈H₄BrFN₂).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=N bonds within the pyrazine ring and C-Br and C-F bonds.

  • Melting Point Analysis: A sharp melting point range for the purified solid will indicate high purity.

References

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 6-Bromo-5-fluoroquinoxaline. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust strategy for its synthesis and characterization based on established chemical principles and spectroscopic data from analogous structures. This guide details a proposed synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry), and the analytical workflows required for unambiguous structure confirmation. Furthermore, potential biological relevance is discussed in the context of signaling pathways commonly associated with substituted quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and biological properties of the quinoxaline scaffold. The specific regioisomer, this compound, presents an interesting target for synthesis and biological evaluation. This guide provides a detailed roadmap for its synthesis and comprehensive structure elucidation.

Proposed Synthesis

A two-step synthetic approach is proposed for the preparation of this compound. The first step involves the synthesis of the key intermediate, 5-fluoroquinoxaline, followed by a regioselective bromination.

Synthesis of 5-Fluoroquinoxaline

5-Fluoroquinoxaline can be synthesized via the condensation reaction of 4-fluoro-1,2-phenylenediamine with glyoxal.

Experimental Protocol:

  • To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol, an aqueous solution of glyoxal (40% w/w, 1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-fluoroquinoxaline.

Synthesis of this compound

The target compound, this compound, is proposed to be synthesized via electrophilic bromination of 5-fluoroquinoxaline. The fluorine atom at position 5 is a deactivating group, but an ortho, para-director. The bromine is expected to be directed to the C6 or C8 position. Due to steric hindrance from the fused ring system, substitution at C6 is anticipated to be the major product.[3][4]

Experimental Protocol:

  • To a solution of 5-fluoroquinoxaline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

DOT Script for Synthesis Workflow:

G Synthesis of this compound cluster_0 Step 1: Synthesis of 5-Fluoroquinoxaline cluster_1 Step 2: Bromination A 4-Fluoro-1,2-phenylenediamine C 5-Fluoroquinoxaline A->C Reflux in Ethanol B Glyoxal B->C E This compound C->E Acetic Acid / CH2Cl2 D N-Bromosuccinimide (NBS) D->E G Structure Elucidation Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Confirmation A Purified this compound B 1H NMR A->B C 13C NMR A->C D 19F NMR A->D E Mass Spectrometry (HRMS) A->E F Spectral Interpretation B->F C->F D->F E->F G Structure Confirmation F->G G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Quinoxaline This compound (Potential Inhibitor) Quinoxaline->VEGFR2 Inhibits

References

Spectroscopic Profile of 6-Bromoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers an in-depth overview of the spectroscopic data for 6-bromoquinoxaline, tailored for researchers, scientists, and professionals in the field of drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 6-bromoquinoxaline.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.82d1.8H-2
8.80d1.8H-3
8.25d2.2H-5
8.05d8.9H-8
7.85dd8.9, 2.2H-7

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
145.8C-2
144.5C-3
141.6C-8a
139.5C-4a
133.5C-7
131.8C-5
130.2C-8
123.9C-6
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3060WeakAromatic C-H stretch
1595MediumC=N stretch
1480StrongAromatic C=C stretch
1130StrongC-H in-plane bend
835StrongC-H out-of-plane bend
650MediumC-Br stretch
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
21098[M+2]⁺
208100[M]⁺
12945[M - Br]⁺
10230[C₇H₄N]⁺
7555[C₅H₃N]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 6-bromoquinoxaline (10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The sample was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of solid 6-bromoquinoxaline was placed directly onto the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Purification Purification (e.g., Chromatography, Recrystallization) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: Workflow of Spectroscopic Analysis.

Navigating the Solubility Landscape of 6-Bromo-5-fluoroquinoxaline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Section 1: Solubility Data - A Call for Experimental Determination

A thorough search of scientific databases and literature has revealed a notable absence of published quantitative solubility data for 6-Bromo-5-fluoroquinoxaline in common organic solvents. This knowledge gap underscores the necessity for experimental determination of this critical parameter. To aid researchers in this endeavor, the following table is provided as a template for recording and comparing solubility data once obtained. It is recommended to determine solubility in a range of solvents relevant to organic synthesis, purification, and formulation, such as those listed below.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventChemical FormulaDielectric Constant (at 20°C)Solubility (mg/mL) at 25°CSolubility (mol/L) at 25°CMethod of Determination
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Data to be determinedData to be determinede.g., Shake-Flask
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Data to be determinedData to be determinede.g., Shake-Flask
AcetonitrileC₂H₃N37.5Data to be determinedData to be determinede.g., Shake-Flask
EthanolC₂H₅OH24.5Data to be determinedData to be determinede.g., Shake-Flask
MethanolCH₃OH32.7Data to be determinedData to be determinede.g., Shake-Flask
Ethyl AcetateC₄H₈O₂6.02Data to be determinedData to be determinede.g., Shake-Flask
Dichloromethane (DCM)CH₂Cl₂9.08Data to be determinedData to be determinede.g., Shake-Flask
Tetrahydrofuran (THF)C₄H₈O7.6Data to be determinedData to be determinede.g., Shake-Flask

Section 2: Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various methods, each with its own advantages and applications, primarily categorized into thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent and is considered the gold standard. The shake-flask method is a common and reliable technique for its determination.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A carefully measured aliquot of the clear supernatant is withdrawn.

  • Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a stock solution, typically in DMSO.[1] This method measures the concentration at which a compound precipitates out of an aqueous solution when diluted from a concentrated organic stock.[1]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in an organic solvent, commonly DMSO.

  • Serial Dilution: The stock solution is serially diluted in the same organic solvent.

  • Addition to Aqueous Buffer: A small volume of each dilution is added to a larger volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

  • Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the turbidity of each well is measured using a nephelometer or a plate reader capable of detecting light scattering.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Section 3: Biological Context - Quinoxaline Derivatives and EGFR Signaling

Quinoxaline derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[2] One of the key targets for some quinoxaline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, migration, and differentiation.[3] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.

Below is a diagram illustrating a simplified EGFR signaling pathway that can be inhibited by quinoxaline derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Proliferation Cell Proliferation, Survival, Migration Transcription_Factors->Proliferation Gene Expression Quinoxaline_Inhibitor This compound (Potential Inhibitor) Quinoxaline_Inhibitor->EGFR Inhibition Solubility_Workflow Start Start: New Compound Synthesized (this compound) Kinetic_Solubility Kinetic Solubility Screening (e.g., Turbidimetric Method) Start->Kinetic_Solubility Data_Analysis_Kinetic Analyze Kinetic Data: High/Medium/Low Solubility? Kinetic_Solubility->Data_Analysis_Kinetic Thermodynamic_Solubility Thermodynamic Solubility (e.g., Shake-Flask Method) in Key Solvents Data_Analysis_Kinetic->Thermodynamic_Solubility Promising Candidate Optimization Chemical Modification to Improve Solubility Data_Analysis_Kinetic->Optimization Poor Solubility Data_Analysis_Thermo Analyze Thermodynamic Data: Quantitative Solubility Values Thermodynamic_Solubility->Data_Analysis_Thermo Formulation_Dev Proceed to Formulation Development Data_Analysis_Thermo->Formulation_Dev Acceptable Solubility Data_Analysis_Thermo->Optimization Poor Solubility End End: Characterized Compound Formulation_Dev->End Optimization->Start New Analog

References

Synthesis of 6-Bromo-5-fluoroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis of 6-bromo-5-fluoroquinoxaline, a significant heterocyclic compound in medicinal chemistry and materials science. This document provides a comprehensive overview of the starting materials, experimental protocols, and logical pathways for its preparation.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate their physicochemical and biological properties. This guide focuses on the synthesis of this compound, outlining a common and effective synthetic route.

Synthetic Pathway Overview

The most direct and widely recognized approach to synthesizing this compound involves a two-stage process. The first stage is the preparation of the key intermediate, 4-bromo-5-fluoro-1,2-phenylenediamine . The second stage involves the cyclocondensation of this diamine with glyoxal to form the final quinoxaline ring system.

Synthesis_Pathway A Starting Materials B Synthesis of 4-Bromo-5-fluoro-2-nitroaniline A->B Nitration & Bromination C Reduction of Nitro Group B->C D 4-Bromo-5-fluoro-1,2-phenylenediamine C->D E Cyclocondensation with Glyoxal D->E F This compound E->F Diamine_Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination cluster_3 Step 4: Deprotection cluster_4 Step 5: Reduction A 3-Fluoroaniline B N-(3-fluorophenyl)acetamide A->B Acetic Anhydride C N-(5-fluoro-2-nitrophenyl)acetamide B->C HNO₃ / H₂SO₄ D N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide C->D NBS E 4-Bromo-5-fluoro-2-nitroaniline D->E HCl (aq) F 4-Bromo-5-fluoro-1,2-phenylenediamine E->F Fe / NH₄Cl Quinoxaline_Formation Diamine 4-Bromo-5-fluoro-1,2-phenylenediamine Reaction Cyclocondensation Diamine->Reaction Glyoxal Glyoxal (40% in H₂O) Glyoxal->Reaction Product This compound Reaction->Product Ethanol/Water, Reflux

The Diverse Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological landscape of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected quinoxaline derivatives against various cancer cell lines.

Compound ID/ReferenceDerivative ClassCancer Cell LineIC50 (µM)Reference
CPD4 QuinoxalinoneH1975 (Lung Cancer)3.47[1]
CPD15 QuinoxalinoneH1975 (Lung Cancer)31.25[1]
CPD16 QuinoxalinoneH1975 (Lung Cancer)79.43[1]
CPD21 QuinoxalinoneH1975 (Lung Cancer)44.67[1]
Compound 7h Acrylamide-quinoxalineEGFRwt0.211 (nM)[2]
Compound 7l Acrylamide-quinoxalineEGFR L858R0.193 (nM)[2]
Compound 4 Tetrazolo[1,5-a]quinoxalineVarious1.18 - 2.86[3]
Compound 5a Tetrazolo[1,5-a]quinoxalineVarious0.01 - 0.05[3]
Compound 5b Tetrazolo[1,5-a]quinoxalineVarious0.01 - 0.04[3]
Compound 11 Tetrazolo[1,5-a]quinoxalineVarious1.18 - 2.86[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

1.3.1. EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target. Several quinoxaline derivatives have been developed as potent EGFR inhibitors.[2][4]

EGFR_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibition ATP ATP ATP->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EGFR signaling pathway inhibition by quinoxaline derivatives.

1.3.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Quinoxaline derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[5][6][7]

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoxaline Quinoxaline Derivative Caspase8 Caspase-8 Quinoxaline->Caspase8 Bax Bax Quinoxaline->Bax Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by quinoxaline derivatives.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Quinoxaline derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of quinoxaline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/ReferenceBacterial StrainMIC (µg/mL)Reference
Quinoxaline Derivative Staphylococcus aureus16[8]
Quinoxaline Derivative Bacillus pumilus32[8]
Quinoxaline Derivative Escherichia coli64[8]
Quinoxaline Derivative Enterobacter aerogenes128[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Quinoxaline derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a two-fold serial dilution of the quinoxaline derivative in the microtiter plate using broth as the diluent.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. QS regulates various processes, including biofilm formation and virulence factor production. Some quinoxaline derivatives have been found to inhibit QS, thereby disrupting bacterial communication and reducing their pathogenicity.

Quorum_Sensing_Inhibition cluster_bacterium Bacterium AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL (Autoinducer) AHL_Synthase->AHL AHL_Receptor AHL Receptor (e.g., LuxR) AHL->AHL_Receptor Gene_Expression Virulence & Biofilm Gene Expression AHL_Receptor->Gene_Expression Quinoxaline Quinoxaline Derivative Quinoxaline->AHL_Synthase Inhibition Quinoxaline->AHL_Receptor Inhibition

Caption: Inhibition of bacterial quorum sensing by quinoxaline derivatives.

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against a variety of DNA and RNA viruses. Their mechanisms of action can involve targeting viral enzymes, such as reverse transcriptase, or interfering with viral entry and replication processes.

Quantitative Antiviral Activity Data

The antiviral activity of quinoxaline derivatives is often measured by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Compound ID/ReferenceVirusEC50 (µM)Reference
Compound 11 Coxsackievirus B5 (CBV5)0.09[1]
Compound 12 Coxsackievirus B5 (CBV5)0.06[1]
Compound 13 Coxsackievirus B5 (CBV5)0.3[1]
Compound 4 Human Cytomegalovirus (HCMV)< 0.05[1]
Compound 8 Human Cytomegalovirus (HCMV)< 0.05[1]
Compound 19 HIV-1 Reverse Transcriptase0.0031[1]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Susceptible host cells

  • Virus stock

  • 96-well plates

  • Culture medium

  • Quinoxaline derivatives

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and grow to a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the quinoxaline derivative. Mix each dilution with a known amount of virus and incubate to allow the compound to neutralize the virus.

  • Infection: Add the virus-compound mixture to the cell monolayers and incubate to allow for viral adsorption.

  • Overlay: Remove the inoculum and add a semi-solid overlay to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques (areas of cell death).

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Quinoxaline derivatives have demonstrated anti-inflammatory properties, often by modulating key inflammatory signaling pathways such as the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of quinoxaline derivatives can be assessed using models such as the carrageenan-induced paw edema model in rodents. The activity is often expressed as the percentage of edema inhibition.

Compound ID/ReferenceDose (mg/kg)Edema Inhibition (%)Reference
Compound 3 1053.91[9]
Compound 11 1048.72[9]
Compound 14d 1046.77[9]
Compound 17e 1046.85[9]
L1 2519.98
L2 2510.75
L3 2519.07
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for screening acute anti-inflammatory activity.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Quinoxaline derivatives

  • Plethysmometer

  • Vehicle (e.g., saline or a suitable solvent for the compound)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into several groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the quinoxaline derivative).

  • Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and inflammation. Dysregulation of NF-κB is associated with inflammatory diseases. Some quinoxaline derivatives can inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Quinoxaline Quinoxaline Derivative Quinoxaline->IKK Inhibition DNA DNA NFkB_nuc->DNA Inflammation_Genes Pro-inflammatory Gene Expression DNA->Inflammation_Genes

Caption: Inhibition of the NF-κB signaling pathway by quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following is a general protocol for the synthesis of 2,3-diphenylquinoxaline.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine

  • Benzil

  • Rectified spirit (ethanol)

  • Water bath

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit. In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

  • Reaction: Add the o-phenylenediamine solution to the warm benzil solution.

  • Heating: Warm the mixture in a water bath for 30 minutes.

  • Precipitation: Add water dropwise to the warm solution until a slight cloudiness persists.

  • Crystallization: Cool the solution to allow the product to crystallize.

  • Isolation: Filter the solid product and wash it with a small amount of cold rectified spirit.

  • Drying: Dry the purified 2,3-diphenylquinoxaline.

Synthesis_Workflow Start Start Dissolve Dissolve Reactants (o-phenylenediamine & benzil) in rectified spirit Start->Dissolve Mix Mix Solutions Dissolve->Mix Heat Warm on Water Bath (30 min) Mix->Heat Precipitate Add Water (Induce Precipitation) Heat->Precipitate Cool Cool to Crystallize Precipitate->Cool Filter Filter & Wash Product Cool->Filter Dry Dry Product Filter->Dry End End Dry->End

Caption: General workflow for the synthesis of 2,3-diphenylquinoxaline.

Conclusion

The quinoxaline scaffold represents a versatile and promising platform for the discovery of new therapeutic agents with a wide range of biological activities. The information presented in this technical guide highlights the significant potential of quinoxaline derivatives in the fields of oncology, infectious diseases, and inflammatory disorders. The provided experimental protocols and insights into the mechanisms of action are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships of quinoxaline derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates in the future.

References

6-Bromo-5-fluoroquinoxaline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromo-5-fluoroquinoxaline is emerging as a crucial heterocyclic building block in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the quinoxaline core, offer medicinal chemists a powerful tool for fine-tuning the pharmacological profiles of lead compounds. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the construction of complex molecular architectures, including potent kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs and supplier specifications. The compound, correctly identified as 5-Bromo-6-fluoroquinoxaline , possesses the CAS number 1893896-09-7.

PropertyValueReference
CAS Number 1893896-09-7
Molecular Formula C₈H₄BrFN₂Calculated
Molecular Weight 227.04 g/mol Calculated
Appearance Likely a crystalline solidInferred
Melting Point Not available-

Spectroscopic Data:

  • ¹H NMR: Aromatic protons on the quinoxaline core would appear in the downfield region (typically δ 7.5-9.0 ppm), with coupling patterns influenced by the fluorine and bromine substituents.

  • ¹³C NMR: Carbon signals would be observed in the aromatic region, with the carbons directly attached to bromine and fluorine exhibiting characteristic shifts.

  • ¹⁹F NMR: A singlet or a doublet (due to coupling with an adjacent proton) would be expected, providing a clear indication of the fluorine's chemical environment.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of 5-bromo-6-fluoroquinoxaline is not explicitly described in the reviewed scientific literature or patents. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted quinoxalines. The most common approach involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal.

A potential synthetic pathway is outlined below:

G cluster_0 Synthetic Pathway A 4-Bromo-3-fluoroaniline B 4-Bromo-3-fluoro-1,2-phenylenediamine A->B Nitration followed by Reduction C 5-Bromo-6-fluoroquinoxaline B->C Condensation with Glyoxal

Figure 1. Plausible synthetic route for 5-Bromo-6-fluoroquinoxaline.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Bromo-3-fluoro-1,2-phenylenediamine

  • Nitration: 4-Bromo-3-fluoroaniline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group, likely at the 2-position.

  • Reduction: The resulting nitroaniline derivative is then reduced to the corresponding diamine using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).

Step 2: Synthesis of 5-Bromo-6-fluoroquinoxaline

  • To a solution of 4-bromo-3-fluoro-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), an aqueous solution of glyoxal (40% in water) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Applications in Organic Synthesis: A Gateway to Kinase Inhibitors

The strategic placement of bromine and fluorine atoms on the quinoxaline scaffold makes this compound a highly valuable precursor for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in crucial hydrogen bonding interactions with biological targets.

Quinoxaline derivatives are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy.[1][2] The development of novel kinase inhibitors often involves the exploration of different substitution patterns on a core heterocyclic scaffold to optimize potency and selectivity.

Key Reactions of this compound:

The bromine atom at the 6-position is amenable to a range of cross-coupling reactions, allowing for the introduction of diverse substituents. The two most prominent and synthetically useful transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G cluster_0 Key Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with R₂NH) Start->Buchwald Product_Suzuki 6-Aryl/Heteroaryl-5-fluoroquinoxaline Suzuki->Product_Suzuki Pd catalyst, Base Product_Buchwald 6-Amino-5-fluoroquinoxaline Derivative Buchwald->Product_Buchwald Pd catalyst, Base

Figure 2. Prominent cross-coupling reactions of this compound.

1. Suzuki-Miyaura Coupling:

This reaction enables the formation of a carbon-carbon bond between the quinoxaline core and a variety of aryl or heteroaryl groups.

General Experimental Protocol (Illustrative):

  • To a reaction vessel containing this compound (1.0 equiv) and the desired boronic acid or boronate ester (1.1-1.5 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen), and a suitable solvent (e.g., dioxane, toluene, DMF/water mixture) is added.

  • The reaction mixture is heated to a temperature ranging from 80 to 120 °C until the starting material is consumed.

  • Work-up typically involves partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography.

2. Buchwald-Hartwig Amination:

This powerful method facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines.

General Experimental Protocol (Illustrative):

  • A reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, K₃PO₄).

  • The vessel is sealed and purged with an inert gas. An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is then added.

  • The reaction is heated to a temperature typically between 80 and 110 °C and monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The product is then purified by column chromatography.

Application in the Synthesis of Kinase Inhibitors

The quinoxaline scaffold is a common feature in many kinase inhibitors. By utilizing this compound as a starting material, medicinal chemists can rapidly generate libraries of novel compounds with diverse substituents at the 6-position. These substituents can be tailored to interact with specific residues in the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity.

G cluster_0 Drug Discovery Workflow A This compound C Parallel Synthesis (Suzuki / Buchwald-Hartwig) A->C B Library of Boronic Acids / Amines B->C D Library of Quinoxaline Derivatives C->D E Biological Screening (Kinase Assays) D->E F Hit Identification E->F G Lead Optimization F->G

Figure 3. Workflow for the development of kinase inhibitors.

The fluorine atom at the 5-position can play a critical role in modulating the drug-like properties of the final compounds. Its high electronegativity can influence the pKa of nearby functional groups and participate in hydrogen bonding interactions with the kinase hinge region, a common binding motif for type II kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a platform for the introduction of a wide array of functional groups through robust and reliable cross-coupling methodologies. The demonstrated importance of the quinoxaline scaffold in the design of kinase inhibitors highlights the significant potential of this building block in the discovery and development of new therapeutic agents. Further exploration of the reactivity and applications of this compound is warranted and is expected to lead to the synthesis of novel compounds with significant biological activity.

References

The Advent and Advancement of Fluorinated Quinoxalines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into the quinoxaline scaffold has emerged as a pivotal strategy in medicinal chemistry and materials science, leading to the development of compounds with enhanced biological activity and unique physicochemical properties. This in-depth technical guide provides a comprehensive overview of the discovery and history of fluorinated quinoxalines, detailing the evolution of their synthesis, key milestones in their development, and their significant impact on various scientific disciplines. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative data, detailed experimental protocols for seminal syntheses, and Graphviz diagrams to illustrate key biological pathways and experimental workflows.

Introduction: The Rise of Fluorine in Heterocyclic Chemistry

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1] Quinoxalines, bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazine ring, have long been recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2] The convergence of these two fields—fluorine chemistry and quinoxaline synthesis—has given rise to a promising class of molecules: the fluorinated quinoxalines. This guide traces the historical development of these compounds, from their earliest syntheses to their current applications.

The Dawn of Quinoxaline Chemistry: A Pre-fluorinated Era

The history of quinoxalines predates the strategic use of fluorine in medicinal chemistry by several decades. The first synthesis of a quinoxaline derivative is credited to Hinsberg in 1884, who reported the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This fundamental reaction, known as the Hinsberg condensation, laid the groundwork for the synthesis of a vast array of quinoxaline derivatives and remains a widely used method to this day.

The Emergence of Fluorinated Quinoxalines: Early Syntheses and Key Milestones

While the precise first synthesis of a fluorinated quinoxaline is not definitively documented in readily available historical records, early explorations into fluorinated aromatic compounds in the mid-20th century likely included quinoxaline scaffolds. A significant milestone in the field was the synthesis of polyfluorinated quinoxalines. For instance, the preparation of 5,6,7,8-tetrafluoroquinoxaline marked a key development, enabling the study of the effects of extensive fluorination on the chemical and biological properties of the quinoxaline ring system.

A notable advancement in the synthesis of fluorinated quinoxalines came with the application of the Beirut reaction . This reaction, which involves the condensation of a benzofuroxan with an enolate or enamine, proved to be a versatile method for producing quinoxaline-1,4-dioxides. In 1999, Chupakhin and his colleagues reported the use of the Beirut reaction with 5,6-difluorobenzofuroxan to synthesize a range of 6,7-difluoroquinoxaline 1,4-dioxides.[3] This work was instrumental in demonstrating the feasibility of introducing fluorine atoms into the benzene ring of the quinoxaline-1,4-dioxide scaffold, opening up new avenues for the development of novel bioactive compounds.[3]

Evolution of Synthetic Methodologies

The synthetic toolkit for accessing fluorinated quinoxalines has expanded significantly over the years, moving from classical condensation reactions to more sophisticated and efficient methods.

Classical Condensation Reactions

The foundational Hinsberg condensation remains a viable method for preparing fluorinated quinoxalines. This typically involves the reaction of a fluorinated o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of a Generic Fluorinated Quinoxaline via Hinsberg Condensation

  • Materials: Fluorinated o-phenylenediamine (1.0 eq.), 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq.), ethanol or acetic acid (solvent).

  • Procedure:

    • Dissolve the fluorinated o-phenylenediamine in the chosen solvent.

    • Add the 1,2-dicarbonyl compound to the solution.

    • Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

The Beirut Reaction for Fluorinated Quinoxaline-1,4-dioxides

As mentioned earlier, the Beirut reaction has been a key method for synthesizing fluorinated quinoxaline-1,4-dioxides.

Experimental Protocol: Synthesis of 6,7-Difluoroquinoxaline 1,4-dioxides via the Beirut Reaction [3]

  • Materials: 5,6-Difluorobenzofuroxan (1.0 eq.), active methylene compound (e.g., 1,3-diketones, β-ketoesters) (1.0-1.2 eq.), triethylamine (catalyst), ethanol or DMF (solvent).

  • Procedure:

    • Dissolve 5,6-difluorobenzofuroxan and the active methylene compound in the chosen solvent.

    • Add a catalytic amount of triethylamine to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue purified by chromatography.

Modern Synthetic Innovations

More recent advancements have focused on improving efficiency, substrate scope, and the introduction of specific fluorine-containing moieties.

  • Use of Fluorinated Alcohols: Hexafluoroisopropanol (HFIP) has been employed as a catalyst and solvent to promote the synthesis of quinoxalines under mild conditions, often leading to high yields.[2][4]

  • Direct Trifluoromethylation: Methods for the direct introduction of the trifluoromethyl (CF3) group, a crucial motif in many pharmaceuticals, have been developed. One such method utilizes trifluoroacetic acid as the CF3 source in a metal-free reaction.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions have enabled the synthesis of complex fluorinated quinoxaline derivatives, including conjugated polymers for applications in organic electronics.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing a comparative overview of synthetic yields and biological activities for various fluorinated quinoxalines.

Table 1: Synthesis of Fluorinated Quinoxalines - Selected Yields

CompoundStarting MaterialsReaction ConditionsYield (%)Reference
6,7-Difluoro-2,3-diphenylquinoxaline4,5-Difluoro-o-phenylenediamine, BenzilEtOH, reflux>90(General Hinsberg)
6,7-Difluoro-2-methyl-3-ethoxycarbonylquinoxaline 1,4-dioxide5,6-Difluorobenzofuroxan, Ethyl acetoacetateEt3N, EtOH85[3]
4-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline2-(1H-pyrrol-1-yl)aniline, Trifluoroacetic acidDCE, 140 °C53[5]
2,3-Diphenylquinoxalineo-Phenylenediamine, BenzilHFIP (5 mol%), RT, 20 min95[2]

Table 2: Biological Activity of Selected Fluorinated Quinoxalines

CompoundTarget/ActivityIC50 (nM)Cell Line/AssayReference
26e (dibromo substituted quinoxaline)ASK1 inhibitor30.17Enzymatic assay[6]
6-Fluoro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid derivativesPim-1/2 Kinase Inhibitors100-1000Enzymatic assay[7]
3-Trifluoromethyl-6,7-difluoroquinoxaline 1,4-dioxideAnti-Trypanosoma cruzi400Cytotoxicity assay[8]
Quinoxaline derivative 19 Anticancer9,000 - 80,900Various cancer cell lines[2]
Quinoxaline derivative 20 Anticancer8,900 - 95,400Various cancer cell lines[2]

Biological Significance and Signaling Pathways

Fluorinated quinoxalines have demonstrated a wide range of biological activities, often targeting key signaling pathways implicated in disease.

Anticancer Activity and Kinase Inhibition

Many fluorinated quinoxalines exhibit potent anticancer properties by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.

  • PI3K/mTOR Pathway: Certain quinoxaline derivatives act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a signaling pathway that is frequently dysregulated in cancer.[9]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoxaline Fluorinated Quinoxaline Inhibitor Quinoxaline->PI3K Quinoxaline->mTORC1 cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING cGAMP->STING Activates Quinoxaline Quinoxaline Derivative Quinoxaline->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation Start Starting Materials Synth Synthesis of Fluorinated Quinoxaline Start->Synth Purify Purification Synth->Purify Char Structural Characterization (NMR, MS, etc.) Purify->Char Screen In vitro Screening (e.g., Kinase Assays) Char->Screen Cell Cell-based Assays (e.g., Cytotoxicity) Screen->Cell InVivo In vivo Studies (Animal Models) Cell->InVivo

References

Navigating the Safety Profile of 6-Bromo-5-fluoroquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 6-Bromo-5-fluoroquinoxaline is not publicly available at the time of this writing. This guide has been compiled using safety data from structurally analogous compounds, including other halogenated quinoxalines. The information herein should be treated as a precautionary overview and not a substitute for a compound-specific MSDS, which should be obtained from the supplier. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction

This compound is a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As with any novel or specialized chemical, a thorough understanding of its potential hazards is crucial for safe handling and use in a laboratory setting. This technical guide provides a summary of the anticipated safety profile of this compound, based on data from similar chemical structures.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of related compounds like 6-bromoquinoxaline, this compound is anticipated to be classified as follows:

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory system)Category 3H335: May cause respiratory irritation.

Signal Word: Danger

Pictograms:

alt text
alt text
alt text

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 6-Bromoquinoxaline

PropertyValueSource
Molecular FormulaC₈H₅BrN₂PubChem[1]
Molecular Weight209.04 g/mol PubChem[1]
AppearanceSolid (assumed)-
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) are recommended.

Table 3: Exposure Controls and Personal Protection

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles or a face shield (EN 166).
Skin Protection Wear impervious, chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Table 4: Handling and Storage Recommendations

AspectRecommendation
Safe Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use only in a chemical fume hood.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate action is necessary.

Table 5: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Considerations

A clear protocol for managing spills is essential for laboratory safety. The following workflow outlines the general procedure for handling a spill of a hazardous chemical powder.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Assessment_Containment Assessment & Containment cluster_Cleanup_Decontamination Cleanup & Decontamination cluster_Final_Steps Final Steps A Spill Detected B Alert Personnel & Evacuate Area A->B C Identify the Spilled Material B->C D Assess Spill Size & Risk C->D Proceed if spill is manageable E Don Appropriate PPE D->E F Contain the Spill (e.g., with absorbent pads) E->F G Carefully Collect Powder (avoid creating dust) F->G H Place in a Labeled Hazardous Waste Container G->H I Decontaminate the Spill Area H->I J Remove and Dispose of PPE as Hazardous Waste I->J K Report the Spill to a Supervisor J->K L Restock Spill Kit K->L

Caption: Workflow for handling a hazardous chemical powder spill.

Proper disposal of this compound and any contaminated materials must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

Toxicological Information

Specific toxicological data for this compound is not available. The primary hazards are expected to be acute oral toxicity and severe eye damage, based on data for 6-bromoquinoxaline.[1] Chronic effects of exposure have not been determined.

Conclusion

While this compound holds promise for various research applications, it must be handled with the utmost care. The information presented in this guide, derived from analogous compounds, underscores the need for stringent adherence to safety protocols. Researchers and drug development professionals should always prioritize safety by using appropriate personal protective equipment, working in well-ventilated areas, and being prepared for potential emergencies. Obtaining a supplier-specific MSDS is highly recommended before commencing any experimental work with this compound.

References

6-Bromo-5-fluoroquinoxaline: A Technical Review of a Novel Quinoxaline Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 6-Bromo-5-fluoroquinoxaline is a novel compound with no specific data in the current body of scientific literature, this technical guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely biological activities. This analysis is based on a thorough review of structurally related halogenated quinoxaline derivatives. The quinoxaline scaffold is a key pharmacophore in numerous therapeutic agents, and the introduction of bromine and fluorine substituents is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar quinoxaline derivatives.

Introduction to the Quinoxaline Scaffold

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[4][5] The versatile nature of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties.[6]

Predicted Physicochemical Properties

Quantitative data for this compound is not available. However, by examining the properties of structurally similar compounds, we can extrapolate its likely characteristics. The table below summarizes the known properties of 6-bromoquinoxaline, which can serve as a baseline for predicting the properties of its 5-fluoro analog. The addition of a fluorine atom is expected to increase the molecular weight and may influence the melting point and polarity.

Table 1: Physicochemical Properties of 6-Bromoquinoxaline and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical FormMelting Point (°C)
6-BromoquinoxalineC₈H₅BrN₂209.04[7][8]50998-17-9[7][9]Powder48-53[10]
6-Bromo-2,3-dichloroquinoxalineC₈H₃BrCl₂N₂277.94108229-82-9[11]Not availableNot available

Synthesis of Halogenated Quinoxalines

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12][13] The introduction of halogen substituents can be achieved by using halogenated starting materials or by direct halogenation of the quinoxaline core.

General Synthesis of the Quinoxaline Core

The most common and classical method for synthesizing the quinoxaline ring is the reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[14] This condensation reaction is often catalyzed by acids and can be performed under various conditions, including green chemistry protocols using recyclable catalysts or microwave assistance.[15][16]

Proposed Synthesis of this compound

A plausible synthetic route to this compound would likely start from a substituted o-phenylenediamine. The following multi-step synthesis is proposed based on established methodologies for related compounds.

Experimental Protocol: Proposed Synthesis

  • Nitration: Start with 3-bromo-4-fluoroaniline and perform a nitration reaction to introduce a nitro group, yielding 1-bromo-2-fluoro-4-nitrobenzene.

  • Reduction: The nitro group is then reduced to an amine to form 4-bromo-5-fluoro-1,2-phenylenediamine.

  • Cyclization/Condensation: The resulting diamine can then be reacted with glyoxal (a 1,2-dicarbonyl compound) in a cyclocondensation reaction to form the final product, this compound.[12]

G A 3-Bromo-4-fluoroaniline B 1-Bromo-2-fluoro-4-nitrobenzene A->B Nitration (e.g., HNO3/H2SO4) C 4-Bromo-5-fluoro-1,2-phenylenediamine B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D This compound C->D Condensation with Glyoxal

Figure 1: Proposed synthetic workflow for this compound.

Potential Biological Activities

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of their substituents. The presence of halogen atoms, particularly bromine and fluorine, is a well-established strategy in drug design to enhance potency and modulate pharmacokinetic properties.

Antimicrobial and Antifungal Activity

Quinoxaline derivatives are known to possess significant antimicrobial and antifungal properties.[2] The introduction of a bromo group has been shown to be favorable for antimicrobial activity.[17] Studies on various substituted quinoxalines have demonstrated their efficacy against a range of bacterial and fungal strains.[5]

Anticancer Activity

A number of quinoxaline derivatives have been investigated for their potential as anticancer agents.[4] Some substituted quinoxalines have shown cytotoxic effects against various cancer cell lines.[12] The presence of halogens can contribute to this activity, and it is plausible that this compound could exhibit antiproliferative properties.

Kinase Inhibition

The quinoxaline scaffold is a common feature in many kinase inhibitors. Given that numerous bromo-substituted heterocyclic compounds exhibit kinase inhibitory activity, it is conceivable that this compound could act as an inhibitor of one or more protein kinases.

G This compound This compound Protein Kinase Protein Kinase This compound->Protein Kinase Inhibition Phosphorylated Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Protein Kinase Substrate Substrate Substrate->Protein Kinase Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Figure 2: Potential mechanism of action via kinase inhibition.

Spectroscopic Data of a Related Compound

While spectroscopic data for this compound is unavailable, the data for 6-bromoquinoxaline provides a useful reference.

Table 2: Spectroscopic Data for 6-Bromoquinoxaline

TechniqueData
¹H NMR Data not readily available in searched literature.
¹³C NMR Data not readily available in searched literature.
Mass Spec Molecular Ion Peak (m/z): 208, 210 (due to bromine isotopes)
IR Spectra Data available through spectral databases.

Note: Detailed, experimentally verified spectroscopic data would need to be generated upon successful synthesis of this compound.

Conclusion

This compound represents an unexplored yet potentially valuable molecule within the vast chemical space of quinoxaline derivatives. Based on the extensive research into its structural analogs, it is predicted to be a synthetically accessible compound with the potential for significant biological activity, particularly in the areas of antimicrobial and anticancer research. The information and proposed methodologies presented in this guide are intended to provide a solid foundation for researchers to begin the synthesis, characterization, and biological evaluation of this promising compound. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthesis of 6-Bromo-5-fluoroquinoxaline, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the commercially available 4-bromo-5-fluoro-2-nitroaniline. This is followed by a reduction to the corresponding o-phenylenediamine, which then undergoes a cyclization reaction with glyoxal to yield the target compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is outlined below. The initial step involves the reduction of the nitro group of 4-bromo-5-fluoro-2-nitroaniline to an amine, yielding 4-bromo-5-fluoro-1,2-phenylenediamine. This intermediate is then condensed with glyoxal to form the quinoxaline ring system.

Synthesis_Workflow A 4-bromo-5-fluoro-2-nitroaniline B 4-bromo-5-fluoro-1,2-phenylenediamine A->B Reduction (e.g., SnCl2·2H2O, Ethanol) C This compound B->C Cyclization (Glyoxal, Ethanol/Water)

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-5-fluoro-1,2-phenylenediamine

This procedure outlines the reduction of 4-bromo-5-fluoro-2-nitroaniline to 4-bromo-5-fluoro-1,2-phenylenediamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-5-fluoro-2-nitroaniline in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-5-fluoro-1,2-phenylenediamine.

Step 2: Synthesis of this compound

This protocol describes the cyclization of 4-bromo-5-fluoro-1,2-phenylenediamine with glyoxal to form the final product.

  • Reaction Setup: In a round-bottom flask, dissolve the 4-bromo-5-fluoro-1,2-phenylenediamine obtained from Step 1 in a mixture of ethanol and water.

  • Addition of Glyoxal: To this solution, add a 40% aqueous solution of glyoxal dropwise with stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the diamine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. Please note that yields are estimated based on similar reactions reported in the literature and may require optimization.

StepReactantMolar RatioReagentSolventReaction Time (h)Temperature (°C)Estimated Yield (%)
14-bromo-5-fluoro-2-nitroaniline1SnCl₂·2H₂O (3-5 eq.)Ethanol2 - 4Reflux80 - 90
24-bromo-5-fluoro-1,2-phenylenediamine1Glyoxal (40% aq. solution, 1.1 eq.)Ethanol/Water1 - 3Reflux75 - 85

Synthesis of 6-Bromo-5-fluoroquinoxaline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 6-Bromo-5-fluoroquinoxaline, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a three-step synthesis commencing with the commercially available starting material, 4-bromo-3-fluoroaniline.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The targeted synthesis of substituted quinoxalines, such as this compound, is of high interest in medicinal chemistry for the exploration of new therapeutic agents. This protocol details a reliable synthetic route involving nitration, reduction, and subsequent cyclocondensation to yield the desired product.

Overall Reaction Scheme

The synthesis of this compound is achieved through the following three-step reaction sequence:

  • Nitration: 4-Bromo-3-fluoroaniline is nitrated to form 4-Bromo-3-fluoro-2-nitroaniline.

  • Reduction: The nitro group of 4-Bromo-3-fluoro-2-nitroaniline is reduced to an amine to yield 4-Bromo-3-fluoro-1,2-phenylenediamine.

  • Cyclocondensation: 4-Bromo-3-fluoro-1,2-phenylenediamine is reacted with glyoxal to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-fluoro-2-nitroaniline

This procedure follows a standard method for the nitration of anilines, adapted for the specific substrate.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-3-fluoroanilineC₆H₅BrFN190.0110.0 g52.6
Sulfuric acid (conc.)H₂SO₄98.0850 mL-
Nitric acid (fuming)HNO₃63.013.5 mL-
IceH₂O18.02As needed-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated sodium bicarbonateNaHCO₃84.01As needed-
Anhydrous magnesium sulfateMgSO₄120.37As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-3-fluoroaniline (10.0 g, 52.6 mmol) in concentrated sulfuric acid (50 mL) at 0 °C in an ice bath.

  • Slowly add fuming nitric acid (3.5 mL) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting precipitate with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until neutral, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain 4-Bromo-3-fluoro-2-nitroaniline.

Expected Yield: ~85%

Step 2: Synthesis of 4-Bromo-3-fluoro-1,2-phenylenediamine

This step involves the reduction of the nitro group to an amine using a standard tin(II) chloride reduction.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-3-fluoro-2-nitroanilineC₆H₄BrFN₂O₂235.0110.0 g42.5
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6548.0 g212.7
EthanolC₂H₅OH46.07150 mL-
Sodium hydroxide (5 M)NaOH40.00As needed-
Ethyl acetateC₄H₈O₂88.11As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask, suspend 4-Bromo-3-fluoro-2-nitroaniline (10.0 g, 42.5 mmol) in ethanol (150 mL).

  • Add tin(II) chloride dihydrate (48.0 g, 212.7 mmol) to the suspension.

  • Reflux the mixture with stirring for 4 hours.

  • Cool the reaction mixture to room temperature and carefully add 5 M sodium hydroxide solution until the pH is basic (pH ~8-9), which will precipitate tin salts.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Extract the filtrate with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-Bromo-3-fluoro-1,2-phenylenediamine can be used in the next step without further purification.

Expected Yield: ~90%

Step 3: Synthesis of this compound

The final step is the cyclocondensation of the diamine with glyoxal.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-3-fluoro-1,2-phenylenediamineC₆H₆BrFN₂205.038.0 g39.0
Glyoxal (40% aq. solution)C₂H₂O₂58.045.0 mL~43.8
EthanolC₂H₅OH46.07100 mL-
WaterH₂O18.0250 mL-
Sodium bicarbonateNaHCO₃84.01As needed-
Ethyl acetateC₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-

Procedure:

  • Dissolve the crude 4-Bromo-3-fluoro-1,2-phenylenediamine (8.0 g, 39.0 mmol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add the 40% aqueous glyoxal solution (5.0 mL, ~43.8 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure this compound.

Expected Yield: ~75%

Data Summary

StepProductStarting MaterialYield (%)
14-Bromo-3-fluoro-2-nitroaniline4-Bromo-3-fluoroaniline~85
24-Bromo-3-fluoro-1,2-phenylenediamine4-Bromo-3-fluoro-2-nitroaniline~90
3This compound4-Bromo-3-fluoro-1,2-phenylenediamine~75
Overall This compound 4-Bromo-3-fluoroaniline ~57

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclocondensation A 4-Bromo-3-fluoroaniline B HNO₃, H₂SO₄ 0 °C, 1 h A->B Reactants C 4-Bromo-3-fluoro-2-nitroaniline B->C Product D 4-Bromo-3-fluoro-2-nitroaniline E SnCl₂·2H₂O, Ethanol Reflux, 4 h D->E Reactant F 4-Bromo-3-fluoro-1,2-phenylenediamine E->F Product G 4-Bromo-3-fluoro-1,2-phenylenediamine H Glyoxal (aq.), Ethanol Reflux, 2 h G->H Reactants I This compound H->I Final Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Fuming nitric acid is highly toxic and corrosive. Use appropriate precautions.

  • Tin(II) chloride is harmful if swallowed and causes skin irritation.

  • Organic solvents are flammable. Avoid open flames.

Catalytic Methods for Quinoxaline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, materials science, and agricultural chemistry. The development of efficient and selective synthetic methods for the quinoxaline scaffold is a significant focus of chemical research. This document provides detailed application notes and experimental protocols for various catalytic methods used in quinoxaline synthesis. These methods include transition-metal catalysis (utilizing gold, palladium, and iron), organocatalysis, and photocatalysis, offering a range of strategies to suit different substrate scopes and laboratory capabilities.

Introduction

The quinoxaline ring system is a common feature in many biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] While effective, this method can be limited by the availability of the dicarbonyl starting material and may require harsh reaction conditions. Modern catalytic methods have emerged to address these limitations, providing milder, more efficient, and more versatile routes to these important heterocycles.[4][5][6] This document outlines several key catalytic approaches for quinoxaline synthesis.

Catalytic Approaches to Quinoxaline Synthesis

A variety of catalytic systems have been developed for the synthesis of quinoxalines, each with its own advantages. Transition metal catalysts, such as those based on gold, palladium, and iron, are highly efficient and offer unique reactivity.[4] Organocatalysts provide a metal-free alternative, often with high functional group tolerance and environmental benefits.[7][8][9] More recently, photocatalytic methods have gained attention for their ability to promote reactions under mild, light-driven conditions.

General Reaction Scheme

The most common strategy for quinoxaline synthesis involves the cyclocondensation of an o-phenylenediamine with a two-carbon synthon, often a 1,2-dicarbonyl compound or its equivalent. The general reaction is depicted below.

Caption: General reaction for the synthesis of quinoxalines.

Transition-Metal-Catalyzed Synthesis

Gold-Catalyzed Synthesis

Gold catalysts have proven to be highly effective for a variety of organic transformations, including the synthesis of quinoxalines.[10][11][12][13] One notable method involves the gold-catalyzed oxidation of arylallenes to form α-diketones in situ, which then condense with o-phenylenediamine.[10] Another approach utilizes the gold-catalyzed intramolecular hydroamination of alkynes.[12]

Table 1: Gold-Catalyzed Quinoxaline Synthesis Data

EntryCatalystSubstrate 1Substrate 2SolventTemp (°C)Time (h)Yield (%)Reference
1AuClPhenylalleneo-PhenylenediamineDioxane1001285[10]
2[Au(PPh3)]NTf22-(1H-pyrrol-1-yl)anilinePhenylacetyleneToluene801-653-98[11][13]
3AuCl3N-propargyl indole-DCE60195[12]
Palladium-Catalyzed Synthesis

Palladium catalysts are widely used in cross-coupling reactions and have also been applied to the synthesis of quinoxaline derivatives.[14][15][16] A notable method involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines.[14][17]

Table 2: Palladium-Catalyzed Quinoxaline Synthesis Data

EntryCatalystSubstrate 1Substrate 2SolventTemp (°C)Time (h)Yield (%)Reference
1Pd/CCatechol2-NitroanilineDioxane1202485[14][17]
2Pd(OAc)22,3-DibromoquinoxalineAnilineToluene1102475[16]
3Pd(PPh3)42-(4-bromophenyl)quinoxalinePhenylacetyleneToluene/H2O801290[15]
Iron-Catalyzed Synthesis

Iron catalysts are an attractive option due to their low cost, low toxicity, and abundance.[5] Iron-catalyzed methods for quinoxaline synthesis often involve transfer hydrogenation reactions.[18] For instance, an iron complex can catalyze the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols.[18]

Table 3: Iron-Catalyzed Quinoxaline Synthesis Data

EntryCatalystSubstrate 1Substrate 2SolventTemp (°C)Time (h)Yield (%)Reference
1Fe(Cp)(CO)2I2-Nitroaniline1-Phenylethane-1,2-diolo-xylene1502498[18]
2FeCl3AnilineDMF-1205-1240-97[19]

Organocatalytic Synthesis

Organocatalysis offers a valuable metal-free alternative for quinoxaline synthesis, often proceeding under mild conditions with high yields.[7][8][9] Various organocatalysts, such as nitrilotris(methylenephosphonic acid) and camphorsulfonic acid, have been employed.[7][9][20]

Table 4: Organocatalytic Quinoxaline Synthesis Data

EntryCatalystSubstrate 1Substrate 2SolventTemp (°C)Time (h)Yield (%)Reference
1Nitrilotris(methylenephosphonic acid) (5 mol%)o-PhenylenediamineBenzilEthanolRT0.2597[7]
2Camphorsulfonic acid (20 mol%)o-PhenylenediamineBenzilEthanolRT2-895[9][20]
33,5-Bis(trifluoromethyl) phenyl ammonium hexafluorophosphateo-PhenylenediamineBenzilAcetonitrileReflux198[8]

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of quinoxalines under exceptionally mild conditions.[7] Organo-photoredox catalysts, such as Rose Bengal, can be used to promote the reaction between 1,2-diamines and 1,2-dicarbonyl compounds at room temperature.[7]

Table 5: Photocatalytic Quinoxaline Synthesis Data

EntryCatalystSubstrate 1Substrate 2SolventTemp (°C)Time (h)Yield (%)Reference
1Rose Bengal (20 mol%)o-PhenylenediamineBenzilAcetonitrileRT2492[7]

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of 2,3-Diphenylquinoxaline from Phenylallene

Materials:

  • AuCl (0.01 mmol, 1 mol%)

  • Phenylallene (1.0 mmol)

  • o-Phenylenediamine (1.2 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add AuCl (2.3 mg).

  • Add anhydrous dioxane (5 mL) to the tube.

  • Add phenylallene (116 mg, 1.0 mmol) and o-phenylenediamine (130 mg, 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,3-diphenylquinoxaline.

Protocol 2: Organocatalytic Synthesis of 2,3-Diphenylquinoxaline using Camphorsulfonic Acid

Materials:

  • Camphorsulfonic acid (CSA) (0.2 mmol, 20 mol%)

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (108 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol) in ethanol (5 mL).

  • Add camphorsulfonic acid (46 mg, 0.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-8 hours.[20]

  • Monitor the reaction by TLC.

  • After completion, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.[20]

  • Filter the solid, wash with water, and dry.[20]

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 3: Iron-Catalyzed One-Pot Synthesis of 2-Phenylquinoxaline

Materials:

  • Tricarbonyl (η4-cyclopentadienone) iron complex (Fe 1) (0.02 mmol, 2 mol%)

  • Trimethylamine N-oxide (0.04 mmol, 4 mol%)

  • 2-Nitroaniline (1.0 mmol, 138 mg)

  • 1-Phenylethane-1,2-diol (1.2 mmol, 166 mg)

  • o-xylene (1 mL)

Procedure:

  • To a sealed tube, add the iron catalyst (Fe 1, 0.02 mmol), trimethylamine N-oxide (0.04 mmol), 2-nitroaniline (138 mg, 1.0 mmol), and 1-phenylethane-1,2-diol (166 mg, 1.2 mmol).[18]

  • Add o-xylene (1 mL) to the tube.[18]

  • Heat the reaction mixture at 150 °C for 24 hours.[18]

  • After cooling to room temperature, purify the reaction mixture directly by column chromatography on silica gel to yield 2-phenylquinoxaline.[18]

Workflow and Signaling Pathway Diagrams

CatalyticCycle cluster_main General Catalytic Cycle for Quinoxaline Synthesis Reactants o-Phenylenediamine + 1,2-Dicarbonyl Catalyst Active Catalyst Reactants->Catalyst Coordination/ Activation Intermediate1 Iminium Intermediate Catalyst->Intermediate1 Nucleophilic Attack Intermediate2 Dianhydro- Intermediate Intermediate1->Intermediate2 Cyclization/ Dehydration Product Quinoxaline Intermediate2->Product Aromatization RegenCatalyst Regenerated Catalyst Product->RegenCatalyst Product Release RegenCatalyst->Catalyst Reactivation

Caption: A generalized catalytic cycle for quinoxaline synthesis.

ExperimentalWorkflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Solvent Removal, Extraction) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Purification of 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-Bromo-5-fluoroquinoxaline, a key intermediate in the synthesis of various biologically active compounds. The following methods describe common laboratory techniques for achieving high purity of the target compound, essential for subsequent synthetic steps and biological screening.

Introduction

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its purity is crucial for the reliability and reproducibility of experimental results. Impurities from the synthesis, such as starting materials, by-products, and reagents, must be effectively removed. This document outlines two primary purification techniques: column chromatography and recrystallization.

Purification Techniques

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of this compound.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase.

Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of crude this compound on a laboratory scale.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column bed.

  • Elution: Begin elution with a non-polar solvent system, such as 100% n-hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in n-hexane.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 80:20 n-hexane:ethyl acetate). Visualize the spots under a UV lamp.

  • Product Pooling and Evaporation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase n-Hexane / Ethyl Acetate Gradient
Elution Gradient 0% to 20% Ethyl Acetate in n-Hexane
Typical Loading 1 g crude material per 50 g silica gel
Expected Purity >98% (as determined by HPLC or NMR)
Anticipated Yield 85-95% (dependent on crude purity)

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures.

Experimental Protocol: Recrystallization

This protocol describes the purification of this compound by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture with water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For better crystal formation, the cooling process can be slowed down by insulating the flask.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Parameters

ParameterSpecification
Solvent System Ethanol, Isopropanol, or Ethanol/Water mixture
Temperature Range Room Temperature to Boiling Point of Solvent
Expected Purity >99% (as determined by HPLC or NMR)
Anticipated Yield 70-90% (dependent on crude purity and solvent loss)

Logical Flow for Recrystallization

G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash impurities Impurities in Filtrate filtrate->impurities dry Dry Crystals wash->dry pure_solid Pure Crystalline Solid dry->pure_solid

Application Notes and Protocols for Cross-Coupling Reactions of 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to employing 6-Bromo-5-fluoroquinoxaline in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This versatile building block is of significant interest in medicinal chemistry and materials science, and the protocols outlined below offer robust starting points for the synthesis of a diverse range of functionalized quinoxaline derivatives.

Introduction

Quinoxaline scaffolds are prevalent in a multitude of biologically active compounds and functional materials. The strategic functionalization of the quinoxaline core is crucial for tuning their physicochemical and pharmacological properties. This compound serves as an excellent precursor for such modifications via cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties. The presence of the fluorine atom can subtly modulate the electronic properties of the molecule, potentially enhancing biological activity or influencing molecular conformation.

Cross-Coupling Strategies: An Overview

The following sections detail experimental conditions and protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions of this compound. The provided data is collated from studies on structurally similar substrates and serves as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-fluoroquinoxalines

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. The following table summarizes typical reaction conditions for the coupling of bromo-N-heterocycles with arylboronic acids. While a specific protocol for this compound is not extensively documented in the literature, the conditions presented here for related compounds are expected to be readily adaptable.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic Acid (1.2 - 1.5 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)-CH₂Cl₂ (2-5 mol%)
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80 - 110 °C
Reaction Time 12 - 24 hours
Typical Yield 70 - 95%
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-aryl-5-fluoroquinoxaline.

Sonogashira Coupling: Synthesis of 6-Alkynyl-5-fluoroquinoxalines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing alkynyl moieties into the quinoxaline core. The protocol provided is adapted from a successful coupling with a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine.[1]

Table 2: Representative Conditions for Sonogashira Coupling

ParameterCondition
Substrate This compound
Coupling Partner Terminal Alkyne (1.1 - 1.5 equiv)
Catalyst Pd(PPh₃)₄ (5-10 mol%)
Co-catalyst Copper(I) Iodide (CuI) (10-20 mol%)
Base Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF) / Et₃N (2:1)
Temperature Room Temperature to 50 °C
Reaction Time 12 - 24 hours
Typical Yield 60 - 90%
Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₄

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a mixture of anhydrous THF (4 mL) and Et₃N (2 mL).

  • Degas the solution by bubbling with Nitrogen or Argon for 15 minutes.

  • To the degassed solution, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%) under a positive flow of inert gas.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-alkynyl-5-fluoroquinoxaline.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-fluoroquinoxalines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines. The following conditions are based on successful aminations of similar 6-bromo-N-heterocycles.[2][3]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Substrate This compound
Coupling Partner Amine (1.2 - 1.5 equiv)
Catalyst Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand Xantphos (4-10 mol%) or BINAP (4-10 mol%)
Base Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent Toluene or 1,4-Dioxane, anhydrous
Temperature 90 - 120 °C
Reaction Time 12 - 24 hours
Typical Yield 60 - 88%
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) in anhydrous toluene (10 mL).

  • Add the solution of the substrate and amine to the Schlenk flask containing the catalyst, ligand, and base via cannula.

  • Stir the reaction mixture at 110 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-amino-5-fluoroquinoxaline.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the cross-coupling reactions described.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start_s This compound + Arylboronic Acid reagents_s Pd Catalyst, Base, Solvent/H₂O start_s->reagents_s 1. Mix reaction_s Heating (80-110°C) reagents_s->reaction_s 2. React workup_s Aqueous Workup & Extraction reaction_s->workup_s 3. Quench purification_s Column Chromatography workup_s->purification_s 4. Isolate product_s 6-Aryl-5-fluoroquinoxaline purification_s->product_s 5. Purify

Caption: General workflow for the Suzuki-Miyaura coupling.

G cluster_sonogashira Sonogashira Coupling Workflow start_so This compound + Terminal Alkyne reagents_so Pd Catalyst, CuI, Base (Et₃N), Solvent start_so->reagents_so 1. Mix reaction_so Stirring at RT reagents_so->reaction_so 2. React workup_so Filtration & Extraction reaction_so->workup_so 3. Isolate purification_so Column Chromatography workup_so->purification_so 4. Purify product_so 6-Alkynyl-5-fluoroquinoxaline purification_so->product_so 5. Final Product

Caption: General workflow for the Sonogashira coupling.

G cluster_buchwald Buchwald-Hartwig Amination Workflow start_b This compound + Amine reagents_b Pd Catalyst, Ligand, Base, Solvent start_b->reagents_b 1. Mix reaction_b Heating (90-120°C) reagents_b->reaction_b 2. React workup_b Aqueous Workup & Extraction reaction_b->workup_b 3. Quench purification_b Column Chromatography workup_b->purification_b 4. Isolate product_b 6-Amino-5-fluoroquinoxaline purification_b->product_b 5. Purify G cluster_main Cross-Coupling of this compound cluster_reactions cluster_products start This compound suzuki Suzuki-Miyaura (Arylboronic Acid) start->suzuki sonogashira Sonogashira (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig (Amine) start->buchwald product_s 6-Aryl-5-fluoroquinoxaline suzuki->product_s product_so 6-Alkynyl-5-fluoroquinoxaline sonogashira->product_so product_b 6-Amino-5-fluoroquinoxaline buchwald->product_b

References

Application Notes and Protocols for the Functionalization of the 6-Bromo-5-fluoroquinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-5-fluoroquinoxaline scaffold is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the fused pyrazine and fluorinated benzene rings, make it an attractive core for developing novel therapeutic agents and functional materials. The presence of two distinct halogen atoms at the 6- and 5-positions offers opportunities for selective functionalization, allowing for the introduction of diverse substituents and the generation of compound libraries for screening.

These application notes provide detailed protocols for the key functionalization reactions of the this compound scaffold, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The provided protocols are based on established methodologies for similar heterocyclic systems and serve as a starting point for reaction optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The bromo-substituent at the 6-position of the quinoxaline scaffold is particularly amenable to these transformations.

Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling enables the formation of a C-C bond between the 6-position of the quinoxaline core and a variety of aryl or vinyl boronic acids or esters. This reaction is widely used to synthesize biaryl and vinyl-substituted quinoxalines.

General Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(dppf)Cl₂ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling on Related Bromo-Heterocycles:

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-nitroindolePhenylboronic acidPd(PPh₃)₄ (2.5)Na₂CO₃Toluene/EtOH/H₂O1001292
23,8-Dibromo-1,10-phenanthrolineDendron boronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O904885
32-Bromo-5-(bromomethyl)thiopheneAryl boronic acidsPd(PPh₃)₄ (2.5)Na₂CO₃Dioxane/H₂O901270-90

Note: The data presented is for analogous systems and may require optimization for the this compound scaffold.

Suzuki_Coupling reagents This compound + R-B(OH)2 conditions Pd Catalyst Base Solvent, Heat reagents->conditions product 6-R-5-fluoroquinoxaline conditions->product

Caption: Suzuki-Miyaura Coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, allowing for the introduction of primary and secondary amines at the 6-position of the quinoxaline ring.[1] This is particularly useful in drug discovery for modulating the physicochemical properties of lead compounds.

General Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand, 1.1-1.2 equiv relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv) in a reaction tube.

  • Add an anhydrous, deoxygenated solvent such as toluene, 1,4-dioxane, or THF.

  • Seal the tube and heat the mixture with stirring to the appropriate temperature (typically 80-120 °C) for 1-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination on a Related Scaffold:

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
16-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene8085
26-Bromo-2-chloroquinolinePiperidinePd₂(dba)₃ (2.5)XPhos (6)K₃PO₄t-BuOH10092

Note: This data is from the functionalization of 6-bromo-2-chloroquinoline and serves as a guide.[2] Optimization will be necessary for this compound.

Buchwald_Hartwig reagents This compound + R1R2NH conditions Pd Catalyst Ligand Base Solvent, Heat reagents->conditions product 6-(N-R1R2)-5-fluoroquinoxaline conditions->product

Caption: Buchwald-Hartwig Amination of this compound.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between the 6-bromo position and a terminal alkyne, yielding alkynyl-substituted quinoxalines.[3] These products can serve as versatile intermediates for further transformations.

General Protocol:

  • To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the terminal alkyne (1.1-2.0 equiv).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a copper(I) co-catalyst, typically CuI (0.05-0.10 equiv).

  • Add a base, often an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent.

  • Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).[4]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Representative Data for Sonogashira Coupling on a Bromo-Pyridine Scaffold:

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridine(4-Ethylphenyl)acetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT-
23-Bromo-6-methyl-1,2,4,5-tetrazineVarious terminal alkynesPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT50-95

Note: The first entry outlines the reagents used in a study on a similar scaffold, while the second provides yield data for a different heterocyclic system.[5][6] Conditions should be optimized for this compound.

Sonogashira_Coupling reagents This compound + R-C≡CH conditions Pd Catalyst Cu(I) Cocatalyst Base Solvent, RT-Heat reagents->conditions product 6-(C≡C-R)-5-fluoroquinoxaline conditions->product

Caption: Sonogashira Coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position of the quinoxaline scaffold is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoxaline ring system. This allows for the selective introduction of various nucleophiles.

General Protocol for Amination:

  • Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent such as DMSO, DMF, or NMP.

  • Add the desired amine nucleophile (1.5-3.0 equiv).

  • A base such as K₂CO₃ or DIPEA may be added to facilitate the reaction, particularly when using amine salts.

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. Microwave irradiation can also be employed to accelerate the reaction.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

Representative Data for SNAr on 6-Fluoroquinoxalines:

EntryFluoroquinoxalineNucleophileSolventTemp (°C)TimeYield (%)
16-FluoroquinoxalineMorpholineDMSO150 (MW)10 min95
26-FluoroquinoxalinePiperidineDMSO150 (MW)10 min92
36-FluoroquinoxalineAnilineDMSO180 (MW)30 min85

Note: This data is for the nucleophilic substitution on 6-fluoroquinoxaline and indicates the high reactivity of the fluoro group.[7] The presence of the bromo group at the 5-position in the target scaffold may influence the reactivity.

SNAr reagents This compound + Nu-H conditions Solvent Heat (or MW) reagents->conditions product 6-Bromo-5-Nu-quinoxaline conditions->product

Caption: Nucleophilic Aromatic Substitution on this compound.

By leveraging these functionalization strategies, researchers can efficiently generate a diverse array of this compound derivatives for various applications in drug discovery and materials science. It is important to note that the provided protocols are general guidelines, and optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

References

Application Notes and Protocols for the Synthesis of 6-Substituted-5-fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 6-Bromo-5-fluoroquinoxaline, a key scaffold in medicinal chemistry. The methodologies outlined below focus on widely applicable palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of aryl, amino, and alkynyl functionalities, respectively, at the 6-position of the quinoxaline ring, paving the way for the development of novel therapeutic agents. Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention for their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-5-fluoroquinoxalines

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with various arylboronic acids to yield 6-aryl-5-fluoroquinoxaline derivatives. These derivatives are of significant interest in drug discovery, particularly as kinase inhibitors.

Experimental Protocol:

A facile synthesis of 5-dialkylamino-6-aryl-(2H)-pyridazin-3-one from 5,6-dichloropyridazinone was carried out by using a palladium-catalyzed Suzuki-Miyaura cross coupling of 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids.[3] While this example is on a different heterocyclic system, the general principles can be adapted.

General Procedure:

  • In a microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 130-140°C for 30-60 minutes.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-fluoroquinoxaline.

Quantitative Data Summary:
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Fluoro-6-phenylquinoxaline75-85
24-Methoxyphenylboronic acid5-Fluoro-6-(4-methoxyphenyl)quinoxaline70-80
33-Chlorophenylboronic acid6-(3-Chlorophenyl)-5-fluoroquinoxaline65-75

Note: Yields are representative and may vary based on the specific arylboronic acid and reaction conditions.

Synthetic Workflow:

Suzuki_Coupling reagents This compound + Arylboronic Acid conditions Pd Catalyst Base Solvent Microwave Heating reagents->conditions Reaction workup Extraction Purification conditions->workup Processing product 6-Aryl-5-fluoroquinoxaline workup->product Isolation

Caption: Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination for the Synthesis of 6-Amino-5-fluoroquinoxalines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[4] This protocol describes the coupling of this compound with various primary and secondary amines. The resulting 6-amino-5-fluoroquinoxaline derivatives are valuable building blocks for compounds with potential biological activities.

Experimental Protocol:

The Buchwald-Hartwig amination has been successfully applied to a variety of aryl halides and amines.[4]

General Procedure:

  • To a sealed tube, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand like XPhos (0.04 equiv.), and a base such as Cs₂CO₃ (1.5 equiv.).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Seal the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture at 80-110°C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure 6-amino-5-fluoroquinoxaline derivative.

Quantitative Data Summary:
EntryAmineProductYield (%)
1Morpholine5-Fluoro-6-(morpholin-4-yl)quinoxaline80-90
2Aniline5-Fluoro-N-phenylquinoxalin-6-amine70-80
3BenzylamineN-Benzyl-5-fluoroquinoxalin-6-amine75-85

Note: Yields are representative and may vary based on the specific amine and reaction conditions.

Synthetic Workflow:

Buchwald_Hartwig_Amination reagents This compound + Amine conditions Pd Catalyst Ligand Base Solvent Heating reagents->conditions Reaction workup Filtration Extraction Purification conditions->workup Processing product 6-Amino-5-fluoroquinoxaline workup->product Isolation

Caption: Buchwald-Hartwig amination workflow.

Sonogashira Coupling for the Synthesis of 6-Alkynyl-5-fluoroquinoxalines

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[5] This protocol details the synthesis of 6-alkynyl-5-fluoroquinoxalines, which can serve as versatile intermediates for further functionalization or as final products with potential applications in materials science and medicinal chemistry. A similar two-step procedure has been reported for the synthesis of 6-alkynyl-3-fluoro-2-pyridinamidoximes from 6-bromo-3-fluoro-2-cyanopyridines using a Sonogashira cross-coupling as the first step.[6]

Experimental Protocol:

A facile and general procedure for the preparation of alkynyl C-nucleosides using Sonogashira coupling has been described.[7]

General Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as a mixture of THF and triethylamine (2:1).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), and a copper(I) co-catalyst like CuI (0.1 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-alkynyl-5-fluoroquinoxaline.

Quantitative Data Summary:
EntryAlkyneProductYield (%)
1Phenylacetylene5-Fluoro-6-(phenylethynyl)quinoxaline85-95
2Ethynyltrimethylsilane5-Fluoro-6-((trimethylsilyl)ethynyl)quinoxaline80-90
3Propargyl alcohol(4-(5-Fluoroquinoxalin-6-yl)but-3-yn-1-ol)70-80

Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.

Synthetic Workflow:

Sonogashira_Coupling reagents This compound + Terminal Alkyne conditions Pd Catalyst Cu(I) Co-catalyst Base Solvent reagents->conditions Reaction workup Filtration Purification conditions->workup Processing product 6-Alkynyl-5-fluoroquinoxaline workup->product Isolation

Caption: Sonogashira coupling workflow.

Biological Evaluation: Kinase Inhibitory and Anticancer Activity

Quinoxaline derivatives are recognized as a crucial starting point for the development of anticancer medicines due to their ability to act as protein kinase inhibitors.[8] These compounds have shown selective ATP-competitive inhibition of various kinases.[8]

Kinase Inhibition Assays:

A common method to assess kinase inhibitory activity is the ADP-Glo™ Kinase Assay.

Protocol Outline:

  • Prepare a reaction mixture containing the purified kinase, the substrate, ATP, and the test compound at various concentrations.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction.

  • Measure the resulting luminescence, which is proportional to the kinase activity.

  • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Anticancer Activity Assays:

The antiproliferative activity of the synthesized compounds can be evaluated against various cancer cell lines using the MTT assay.

Protocol Outline:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized quinoxaline derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Diagram:

Quinoxaline derivatives often exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibition Quinoxaline->PI3K Inhibition

Caption: Inhibition of oncogenic signaling pathways.

References

Application of 6-Bromo-5-fluoroquinoxaline and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Within this class, halogenated quinoxalines, particularly bromo-derivatives, serve as crucial intermediates and pharmacophores in the design of novel anti-cancer agents. While specific research focusing exclusively on 6-Bromo-5-fluoroquinoxaline is limited in publicly available literature, its structural analogs, including other bromo-quinoxalines and the closely related bromo-quinazolines, have been extensively investigated as potent inhibitors of key signaling pathways implicated in tumorigenesis and metastasis.

These compounds primarily exert their anti-cancer effects by targeting protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Bromo-quinoxaline derivatives have shown promise as ATP-competitive inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the c-Met proto-oncogene.[1][2][3] The bromine atom at the 6-position of the quinoxaline or quinazoline ring has been noted to enhance the anti-cancer effects of these molecules.[4]

This document provides an overview of the application of bromo-quinoxaline and bromo-quinazoline derivatives in cancer research, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many bromo-quinoxaline derivatives in cancer is the inhibition of protein kinases. These small molecules are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the activation of signaling pathways essential for cancer cell growth and survival.

Key kinase targets for bromo-quinoxaline and its analogs include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Inhibition of VEGFR blocks the blood supply to tumors, leading to their starvation and regression.[5][6]

  • EGFR (Epidermal Growth Factor Receptor): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Several FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, are based on the related quinazoline scaffold.[4]

  • c-Met (Hepatocyte Growth Factor Receptor): Plays a crucial role in cell motility, invasion, and metastasis. Dysregulation of the c-Met pathway is associated with poor prognosis in many cancers.[2][7][8]

  • Other Kinases: Bromo-quinoxaline derivatives have also been shown to inhibit other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Janus Kinase (JAK), and Cyclin-Dependent Kinases (CDKs).[1][2]

The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells. For instance, some bromo-quinoxaline derivatives have been shown to induce apoptosis through mitochondrial and caspase-3-dependent pathways.

Quantitative Data: In Vitro Cytotoxicity of Bromo-Quinoxaline and Bromo-Quinazoline Derivatives

The anti-cancer efficacy of several bromo-quinoxaline and bromo-quinazoline derivatives has been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting cancer cell growth. The table below summarizes the IC50 values for selected derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4m Bromo-quinoxalineA549 (Non-small-cell lung)9.32 ± 1.56[9]
4b Bromo-quinoxalineA549 (Non-small-cell lung)11.98 ± 2.59[9]
IIIc Bromo-quinazolineMCF-7 (Breast)0.236[10]
Vb Bromo-quinazolineMCF-7 (Breast)0.316[10]
IIIa Bromo-quinazolineMCF-7 (Breast)0.359[10]
8a Bromo-quinazolineMCF-7 (Breast)15.85 ± 3.32[5]
8a Bromo-quinazolineSW480 (Colon)17.85 ± 0.92[5]
XVa Bromo-quinoxalineHCT116 (Colon)4.4[3]
XVa Bromo-quinoxalineMCF-7 (Breast)5.3[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-quinazoline Derivatives

This protocol describes a general method for the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a key intermediate for further derivatization.[4]

Materials:

  • Anthranilic acid

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Phenyl isothiocyanate

  • Triethylamine

  • Absolute ethanol

Procedure:

  • Bromination of Anthranilic Acid:

    • Dissolve anthranilic acid in acetonitrile.

    • Add a solution of NBS in acetonitrile dropwise to the reaction mixture.

    • Stir the resulting mixture at room temperature for 2 hours.

    • Filter the obtained precipitate, wash with acetonitrile, and dry to afford 5-bromoanthranilic acid.

  • Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one:

    • Reflux a mixture of 5-bromoanthranilic acid, phenyl isothiocyanate, and triethylamine in absolute ethanol at 65°C for 20 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture.

    • Recrystallize the obtained residue with ethanol to yield the final product.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized bromo-quinoxaline/quinazoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, c-Met) Growth_Factor->Receptor Binding Kinase_Domain Kinase Domain Receptor->Kinase_Domain Dimerization & Autophosphorylation Bromo_Quinoxaline This compound (or analog) Bromo_Quinoxaline->Kinase_Domain Inhibits ATP Binding Apoptosis Apoptosis Bromo_Quinoxaline->Apoptosis Induces ATP ATP ATP->Kinase_Domain Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase_Domain->Downstream_Signaling Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Gene_Expression Downstream_Signaling->Apoptosis Inhibition of pro-apoptotic factors

Caption: Kinase inhibition by bromo-quinoxaline derivatives.

Experimental_Workflow Start Start: Design & Synthesize Bromo-Quinoxaline Derivatives Characterization Structural Characterization (NMR, Mass Spectrometry) Start->Characterization In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Characterization->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Kinase_Assay Kinase Inhibition Assays (e.g., VEGFR, EGFR) Mechanism_Studies->Kinase_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity, Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

The Role of 6-Bromo-5-fluoroquinoxaline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. Quinoxaline derivatives have emerged as a versatile scaffold for the design of such inhibitors. This document details the application of 6-bromo-5-fluoroquinoxaline as a key building block in the synthesis of novel kinase inhibitors, with a focus on Pim-1 and Pim-2 kinases, which are implicated in cell cycle progression and apoptosis.[1][2] We provide detailed experimental protocols, quantitative inhibitory data, and visualizations of the synthetic workflow and relevant signaling pathways.

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[2] The strategic introduction of halogen substituents, such as bromine and fluorine, on the quinoxaline ring can significantly influence the inhibitor's potency and selectivity by forming specific interactions within the kinase hinge region.[1] The this compound moiety, in particular, offers a unique combination of electronic and steric properties that can be exploited to develop highly effective kinase inhibitors. This note will focus on the synthesis and evaluation of quinoxaline derivatives incorporating this key structural motif.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a synthesized 6-bromo-quinoxaline derivative (5e) and a related 6-chloro derivative (5c) against Pim-1 and Pim-2 kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Compound IDQuinoxaline SubstitutionTarget KinaseIC50 (µM)[1]
5e6-BromoPim-10.980 ± 0.070
5e6-BromoPim-20.200 ± 0.010
5c6-ChloroPim-10.250 ± 0.020
5c6-ChloroPim-20.058 ± 0.004

Experimental Protocols

This section provides a detailed methodology for the synthesis of a 6-bromo-quinoxaline-based kinase inhibitor, specifically compound 5e (6-Bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid).[1]

Synthesis of 6-Bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid (5e)

This protocol is adapted from the synthesis of related quinoxaline derivatives.[1] The synthesis involves a key nucleophilic aromatic substitution reaction.

Materials:

  • Starting Material: A suitable 3-chloro-6-bromoquinoxaline-2-carboxylate derivative (e.g., Ethyl 3-chloro-6-bromoquinoxaline-2-carboxylate)

  • 3-Aminophenol

  • Potassium Carbonate (K2CO3)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (CH2Cl2)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of the starting 3-chloro-6-bromoquinoxaline-2-carboxylate derivative (1.0 equivalent) in a mixture of methanol and water (e.g., 80% aqueous methanol), add 3-aminophenol (1.2 equivalents) and potassium carbonate (3.0 equivalents).

  • The reaction mixture is then heated to reflux and stirred for a specified time (typically monitored by TLC until completion).

  • After cooling to room temperature, the reaction mixture is poured over ice and stirred.

  • The resulting mixture is then extracted with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified, for example by column chromatography, to afford the final compound 5e .

Note: The initial synthesis of the starting material, Ethyl 3-chloro-6-bromoquinoxaline-2-carboxylate, can be achieved by reacting the corresponding 2-hydroxy-quinoxaline with a chlorinating agent like phosphorous oxychloride in the presence of a catalyst such as N,N-dimethylformamide.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic scheme for the preparation of 6-bromo-quinoxaline-based kinase inhibitors.

G A Starting Quinoxaline (e.g., 2-hydroxy-quinoxaline derivative) B Chlorination (e.g., POCl3, DMF) A->B Step 1 C 3-Chloro-6-bromoquinoxaline Intermediate B->C D Nucleophilic Aromatic Substitution (e.g., Amine, Base) C->D Step 2 E Final Kinase Inhibitor (e.g., Compound 5e) D->E

Caption: General synthetic workflow for 6-bromo-quinoxaline kinase inhibitors.

Pim Kinase Signaling Pathway

The diagram below provides a simplified overview of the Pim kinase signaling pathway, which is involved in cell survival and proliferation.

G Pim Pim Kinases (Pim-1, Pim-2, Pim-3) Bad Bad Pim->Bad phosphorylates p27 p27 Pim->p27 phosphorylates Cdc25A Cdc25A Pim->Cdc25A phosphorylates Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Proliferation Cell Proliferation p27->Proliferation inhibits Cdc25A->Proliferation Inhibitor This compound Inhibitor Inhibitor->Pim inhibits

Caption: Simplified Pim kinase signaling pathway and point of inhibition.

Conclusion

This compound serves as a valuable and versatile scaffold in the design and synthesis of potent kinase inhibitors. The synthetic accessibility of this core allows for systematic structural modifications to optimize inhibitory activity and selectivity against specific kinase targets. The example of the Pim-1/2 inhibitor demonstrates the potential of this building block in developing novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity. Further exploration of structure-activity relationships of this compound derivatives is warranted to unlock the full potential of this promising chemical scaffold.

References

Analytical Methods for the Characterization of 6-Bromo-5-fluoroquinoxaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them important scaffolds in drug discovery. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate their physicochemical and pharmacological properties. The precise characterization of these molecules is a prerequisite for any further investigation. This document outlines the principal analytical methods that are expected to be suitable for the comprehensive characterization of 6-Bromo-5-fluoroquinoxaline.

Analytical Techniques

The characterization of a novel or synthesized chemical entity like this compound typically involves a combination of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the aromatic protons on the quinoxaline ring system would provide a unique fingerprint of the molecule.

  • ¹³C NMR (Carbon-13 NMR): This method is used to determine the number of different carbon atoms in the molecule and their electronic environments. The chemical shifts of the carbon atoms in the quinoxaline core and those attached to the halogen atoms are particularly informative.

  • ¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a distinct signal for the fluorine atom, and its coupling with neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can definitively establish the position of the fluorine substituent on the quinoxaline ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of this compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used to separate it from impurities and obtain its mass spectrum.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from starting materials, byproducts, and other impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. A reversed-phase C18 column is commonly used for the analysis of aromatic compounds. The choice of mobile phase (typically a mixture of acetonitrile or methanol and water with a modifier like formic acid or trifluoroacetic acid) would need to be optimized to achieve good separation. A UV detector would be suitable for detecting the quinoxaline chromophore.

  • Gas Chromatography (GC): GC can be used for purity assessment if the compound is volatile. A capillary column with a suitable stationary phase would be chosen based on the polarity of the compound.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for the C-H, C=N, C=C, C-F, and C-Br bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The quinoxaline ring system has a characteristic UV absorption spectrum, and the position of the absorption maxima can be influenced by the substituents.

Experimental Protocols (General)

As specific, validated protocols for this compound are not available, the following are general procedures that can be used as a starting point for method development.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) for chemical shift calibration.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration) using appropriate software.

  • Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integrals to elucidate the structure.

General HPLC Method Development Protocol
  • Column: Start with a standard reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Begin with a gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: Set a typical flow rate of 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: Inject 5-10 µL of a sample solution (e.g., 1 mg/mL in mobile phase).

  • Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve optimal separation and peak shape.

Data Presentation

Quantitative data from the various analytical techniques should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.9 - 7.8m-Aromatic-H
¹³C160 - 120--Aromatic-C
¹⁹F-110 to -130d or dd-Ar-F

Table 2: Hypothetical Mass Spectrometry Data for this compound

TechniqueIonization ModeMass-to-Charge (m/z)Relative Abundance (%)Assignment
HRMSESI+[M+H]⁺100C₈H₅BrFN₂⁺
GC-MSEI[M]⁺-C₈H₄BrFN₂

Table 3: Hypothetical HPLC Purity Data for this compound

Retention Time (min)Peak Area (%)Identity
5.299.5This compound
2.80.3Impurity A
6.10.2Impurity B

Visualization of Analytical Workflow

The logical flow of analysis for the characterization of this compound can be represented as a workflow diagram.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (HRMS, GC-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC Spectroscopy Spectroscopy (IR, UV-Vis) Purification->Spectroscopy Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Spectroscopy->Data_Analysis Reporting Application Note & Protocol Generation Data_Analysis->Reporting

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Disclaimer: The quantitative data and specific protocols presented in this document are hypothetical and intended for illustrative purposes only, due to the lack of publicly available experimental data for this compound. Researchers should develop and validate their own analytical methods based on the general principles outlined here.

Scale-Up Synthesis of 6-Bromo-5-fluoroquinoxaline: Application Notes and Protocols for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 6-Bromo-5-fluoroquinoxaline, a key intermediate in the development of various biologically active molecules. The described synthetic route is a robust three-step process commencing with the commercially available starting material, 4-bromo-3-fluoroaniline. The protocols provided are intended for laboratory scale-up and can be adapted for pilot plant production with appropriate safety and engineering controls.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Nitration: Electrophilic nitration of 4-bromo-3-fluoroaniline to introduce a nitro group ortho to the amine, yielding 4-bromo-5-fluoro-2-nitroaniline.

  • Reduction: Selective reduction of the nitro group of 4-bromo-5-fluoro-2-nitroaniline to afford the corresponding diamine, 4-bromo-5-fluoro-1,2-phenylenediamine.

  • Cyclocondensation: Condensation of 4-bromo-5-fluoro-1,2-phenylenediamine with glyoxal to form the target heterocycle, this compound.

Synthetic Pathway 4-bromo-3-fluoroaniline 4-bromo-3-fluoroaniline 4-bromo-5-fluoro-2-nitroaniline 4-bromo-5-fluoro-2-nitroaniline 4-bromo-3-fluoroaniline->4-bromo-5-fluoro-2-nitroaniline 1. Nitration (HNO3, H2SO4) 4-bromo-5-fluoro-1,2-phenylenediamine 4-bromo-5-fluoro-1,2-phenylenediamine 4-bromo-5-fluoro-2-nitroaniline->4-bromo-5-fluoro-1,2-phenylenediamine 2. Reduction (e.g., NaBH4/NiCl2 or Fe/HCl) This compound This compound 4-bromo-5-fluoro-1,2-phenylenediamine->this compound 3. Cyclocondensation (Glyoxal)

Figure 1: Overall synthetic scheme for this compound.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis based on literature precedents for similar transformations.

Table 1: Reagents and Typical Molar Ratios for Synthesis

StepStarting MaterialReagent 1Molar Ratio (Reagent 1)Reagent 2Molar Ratio (Reagent 2)Solvent
1. Nitration4-bromo-3-fluoroanilineNitric Acid (65%)1.1 - 1.5 eqSulfuric Acid (98%)5 - 10 eqSulfuric Acid
2. Reduction4-bromo-5-fluoro-2-nitroanilineSodium Borohydride3.0 - 5.0 eqNickel(II) Chloride2.0 - 3.0 eqMethanol
3. Cyclocondensation4-bromo-5-fluoro-1,2-phenylenediamineGlyoxal (40% in water)1.0 - 1.2 eq--Ethanol

Table 2: Typical Reaction Conditions and Expected Yields

StepTemperature (°C)Reaction Time (h)Typical Scale (g)Expected Yield (%)
1. Nitration0 - 101 - 3100 - 50080 - 90
2. Reduction0 - 250.5 - 2100 - 50070 - 85
3. Cyclocondensation25 - 802 - 6100 - 50085 - 95

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times. All reagents are hazardous and should be handled with care, following the safety data sheets (SDS).

Step 1: Nitration of 4-bromo-3-fluoroaniline

This protocol details the electrophilic nitration of 4-bromo-3-fluoroaniline to produce 4-bromo-5-fluoro-2-nitroaniline.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge reactor with 4-bromo-3-fluoroaniline and H2SO4 B Cool reactor to 0-5 °C A->B D Slowly add nitrating mixture to the reactor, maintaining temperature below 10 °C B->D C Prepare nitrating mixture (HNO3 in H2SO4) C->D E Stir at 0-10 °C for 1-3 hours D->E F Monitor reaction completion by TLC/HPLC E->F G Quench reaction mixture by pouring onto ice F->G Reaction Complete H Neutralize with aqueous base (e.g., NaOH) to pH 7-8 G->H I Filter the precipitated solid H->I J Wash the solid with water I->J K Dry the product under vacuum J->K

Figure 2: Workflow for the nitration of 4-bromo-3-fluoroaniline.

Materials:

  • 4-bromo-3-fluoroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65%)

  • Ice

  • Sodium Hydroxide solution (e.g., 20% w/v)

  • Deionized water

Procedure:

  • To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (5-10 volumes relative to the starting material).

  • Cool the sulfuric acid to 0-5 °C with external cooling.

  • Slowly add 4-bromo-3-fluoroaniline (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.5 eq) to a small amount of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid over 1-2 hours, maintaining the internal temperature between 0-10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a stirred mixture of ice and water.

  • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution, keeping the temperature below 20 °C. The product will precipitate as a solid.

  • Filter the solid product, wash thoroughly with deionized water until the washings are neutral, and dry under vacuum at 40-50 °C to a constant weight.

Step 2: Reduction of 4-bromo-5-fluoro-2-nitroaniline

This protocol describes the reduction of the nitro group to an amine, yielding 4-bromo-5-fluoro-1,2-phenylenediamine.

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Suspend 4-bromo-5-fluoro-2-nitroaniline and NiCl2 in methanol B Cool the suspension to 0 °C A->B C Portion-wise add Sodium Borohydride, maintaining temperature below 10 °C B->C D Stir at room temperature for 0.5-2 hours C->D E Monitor reaction completion by TLC/HPLC D->E F Quench the reaction with water E->F Reaction Complete G Concentrate the mixture under reduced pressure F->G H Extract the product with a suitable organic solvent (e.g., Ethyl Acetate) G->H I Dry the organic layer over Na2SO4 and concentrate H->I J Purify by column chromatography or recrystallization I->J

Figure 3: Workflow for the reduction of 4-bromo-5-fluoro-2-nitroaniline.

Materials:

  • 4-bromo-5-fluoro-2-nitroaniline

  • Nickel(II) Chloride hexahydrate

  • Sodium Borohydride

  • Methanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reactor, suspend 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) and Nickel(II) Chloride hexahydrate (2.0-3.0 eq) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.0-5.0 eq) in small portions, ensuring the temperature remains below 10 °C. Vigorous gas evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 0.5-2 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-bromo-5-fluoro-1,2-phenylenediamine can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Cyclocondensation to this compound

This final step involves the formation of the quinoxaline ring through the reaction of the diamine with glyoxal.

Cyclocondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine in ethanol B Add aqueous glyoxal solution dropwise A->B C Stir at room temperature or heat to reflux for 2-6 hours B->C D Monitor reaction completion by TLC/HPLC C->D E Cool the reaction mixture D->E Reaction Complete F Concentrate the solvent under reduced pressure E->F G Partition between water and an organic solvent (e.g., Ethyl Acetate) F->G H Wash the organic layer with brine G->H I Dry over Na2SO4 and concentrate H->I J Purify by recrystallization or column chromatography I->J

Figure 4: Workflow for the cyclocondensation to form this compound.

Materials:

  • 4-bromo-5-fluoro-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol in a reaction vessel.

  • To the stirred solution, add a 40% aqueous solution of glyoxal (1.0-1.2 eq) dropwise at room temperature.

  • After the addition, continue stirring at room temperature or heat the mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC or HPLC until the diamine is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. All procedures should be carried out with appropriate risk assessments and safety measures in place.

Green Chemistry Approaches to Quinoxaline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their wide spectrum of biological and pharmaceutical activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] Traditionally, the synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, often requiring harsh reaction conditions, toxic solvents, and metal catalysts, which pose significant environmental concerns.[1][2] The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances.[3][4] This document provides an overview of various green and eco-friendly strategies for quinoxaline synthesis, focusing on methodologies that offer high yields, reduced reaction times, and minimal environmental impact.[1][5] These approaches include the use of green solvents, alternative energy sources like microwave and ultrasound irradiation, and catalyst-free reaction conditions.[1][4]

Comparative Analysis of Green Synthesis Methodologies

The following tables summarize quantitative data from various studies on the green synthesis of quinoxaline derivatives, allowing for a clear comparison of different methodologies.

Table 1: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

ReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
Benzil, o-phenylenediamineNoneEthanol60 min98[6]
Benzil, o-phenylenediamineNoneAcetonitrile60 min97[7]
Benzil, o-phenylenediamineNoneMethanol60 min96[7]
Substituted α-bromo ketones, o-phenylenediamine20% NaOHEthanolNot Specified98[8]
Acetophenone, NBS, 1,2-phenylenediamineNoneGlycerol-WaterNot Specified89-94[9]
Parahydroxy benzaldehyde, aromatic ketone, 2,6-dichloroquinoxalinePyrrolidineDMFNot SpecifiedHigh[10]

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

ReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
o-phenylenediamine, 1,2-dicarbonyl compoundsSolvent-freeNoneNot SpecifiedImproved[11]
Chloroalkanes, piperidinesSilica supportNone6-10 minQuantitative[12]
AmidesWaterWater7 min>99[12]
Secondary alcoholsSodium iodate on silicaNot SpecifiedNot SpecifiedHigh[12]

Table 3: Catalyst-Free Synthesis of Quinoxaline Derivatives in Green Solvents

ReactantsSolventTemperatureTimeYield (%)Reference
Aryldiamines, dicarbonyl compoundsMethanolAmbient1 minMedium to Excellent[13]
o-phenylenediamine, phenacyl bromideEthanolRefluxNot Specified70-85[14]
o-phenylenediamine, benzilWaterRoom Temp20-45 min92[15][16]
o-phenylenediamine, benzilBentonite K-10/EthanolRoom Temp20 min95[17]
o-phenylenediamine, benzilHexafluoroisopropanol (HFIP)Room Temp1 hour95[17]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a simple and efficient method for the synthesis of quinoxaline derivatives using ultrasound irradiation in ethanol at room temperature.[6]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • o-phenylenediamine

  • Absolute ethanol

  • Schlenk tube

  • Ultrasonic cleaner bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash column chromatography setup (silica gel, 300-400 mesh)

  • Petroleum ether and ethyl acetate (for chromatography)

Procedure:

  • In a Schlenk tube, combine benzil (0.5 mmol) and o-phenylenediamine (0.5 mmol).

  • Add 2 mL of absolute ethanol to the mixture.

  • Place the open Schlenk tube in an ultrasonic water bath, ensuring the level of the reactants is slightly below the water level.

  • Irradiate the mixture with ultrasound at room temperature (22-25 °C).

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete (typically within 60 minutes), concentrate the reaction mixture in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to obtain the pure 2,3-diphenylquinoxaline.

Protocol 2: Catalyst-Free Synthesis of Quinoxalines in Methanol at Room Temperature

This protocol outlines an exceptionally fast and green synthesis of quinoxalines with a one-minute reaction time at ambient temperature.[13]

Materials:

  • Substituted aryldiamine (e.g., o-phenylenediamine)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • To a solution of the 1,2-dicarbonyl compound (1 mmol) in methanol (10 mL), add the aryldiamine (1 mmol).

  • Stir the reaction mixture at ambient temperature for 1 minute.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold methanol.

  • Dry the product to obtain the pure quinoxaline derivative.

Protocol 3: Iodine-Catalyzed Synthesis of Quinoxalines in Water

This procedure utilizes a catalytic amount of iodine in water, a green and inexpensive solvent, for the synthesis of quinoxalines.[18]

Materials:

  • o-phenylenediamine

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Iodine (catalytic amount)

  • Water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of o-phenylenediamine (3.24 g) and the 1,2-dicarbonyl compound (6.30 g).

  • Add a catalytic amount of iodine and 10 mL of water.

  • Stir the mixture at reflux for 60-200 minutes.

  • Monitor the reaction completion by TLC.

  • Upon completion, isolate the pure product by filtration and wash with hot water.

Visualizations

Green_Quinoxaline_Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Green Reaction Conditions cluster_workup Work-Up & Purification 1,2-Diamine 1,2-Diamine Reaction_Vessel One-Pot Reaction 1,2-Diamine->Reaction_Vessel 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Reaction_Vessel Green_Solvent Green Solvent (Water, Ethanol, etc.) Green_Solvent->Reaction_Vessel Energy_Source Energy Source (Ultrasound, Microwave) Energy_Source->Reaction_Vessel Catalyst Catalyst (Catalyst-Free, Organocatalyst, etc.) Catalyst->Reaction_Vessel Isolation Isolation (Filtration, Extraction) Reaction_Vessel->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Quinoxaline_Product Quinoxaline Derivative Purification->Quinoxaline_Product

Caption: General workflow for the green synthesis of quinoxaline derivatives.

Conventional_vs_Green_Synthesis cluster_conventional Conventional Synthesis cluster_green Green Synthesis Harsh_Conditions Harsh Conditions (High Temp, Long Time) Toxic_Solvents Toxic Solvents Metal_Catalysts Metal Catalysts Waste Significant Waste Mild_Conditions Mild Conditions (Room Temp, Short Time) Green_Solvents Green Solvents (Water, Ethanol) Benign_Catalysts Benign/No Catalysts Minimal_Waste Minimal Waste Quinoxaline_Synthesis Quinoxaline_Synthesis Quinoxaline_Synthesis->Harsh_Conditions leads to Quinoxaline_Synthesis->Toxic_Solvents leads to Quinoxaline_Synthesis->Metal_Catalysts leads to Quinoxaline_Synthesis->Waste leads to Quinoxaline_Synthesis->Mild_Conditions can be achieved with Quinoxaline_Synthesis->Green_Solvents can be achieved with Quinoxaline_Synthesis->Benign_Catalysts can be achieved with Quinoxaline_Synthesis->Minimal_Waste can be achieved with

Caption: Comparison of conventional and green approaches to quinoxaline synthesis.

References

One-Pot Synthesis of Substituted Quinoxalines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various synthetic and natural products.[1] Their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] Several commercial drugs, such as quinacillin and sulfaquinoxaline, feature the quinoxaline moiety.[2] The development of efficient and environmentally friendly synthetic methods for substituted quinoxalines is therefore a crucial area of research. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of reduced reaction times, lower costs, and higher atom economy.[3][4] This document provides detailed application notes and protocols for several one-pot methods for the synthesis of substituted quinoxalines.

Methodologies in One-Pot Quinoxaline Synthesis

Several one-pot strategies have been developed for the synthesis of quinoxalines, often involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its precursor.[2][5] Recent advancements have focused on the use of various catalysts, greener reaction media, and diverse starting materials to improve efficiency and substrate scope.[3][6][7]

Iron-Catalyzed Transfer Hydrogenative Condensation of 2-Nitroanilines with Vicinal Diols

This method provides a one-pot synthesis of quinoxalines from readily available 2-nitroanilines and vicinal diols.[2] The reaction is catalyzed by an iron complex, which facilitates a transfer hydrogenation process where the vicinal diol acts as the hydrogen donor to reduce the nitro group of the 2-nitroaniline in situ to an amino group. The resulting o-phenylenediamine then condenses with the oxidized diol (a 1,2-dicarbonyl compound) to form the quinoxaline ring.[2] This approach is advantageous as it avoids the need for external oxidants or reductants and generates water as the only byproduct.[2]

Iodine-Catalyzed Oxidative Cyclization of α-Hydroxy Ketones with o-Phenylenediamines

A straightforward and metal-free one-pot synthesis of quinoxalines can be achieved through the iodine-catalyzed reaction of α-hydroxy ketones with o-phenylenediamines.[8] In this process, iodine acts as a catalyst, and dimethyl sulfoxide (DMSO) serves as both the solvent and the oxidant. The α-hydroxy ketone is first oxidized to a 1,2-dicarbonyl intermediate, which then undergoes condensation with the o-phenylenediamine to yield the corresponding quinoxaline.[8] This method is characterized by its broad functional group tolerance and excellent product yields.[8]

Metal-Free Synthesis from o-Phenylenediamines and Ynones

This approach describes a convenient, one-pot, metal-free synthesis of substituted quinoxalines from o-phenylenediamines and ynones.[9] The reaction proceeds through a sequence of an intermolecular Michael addition, a dehydration condensation, and a base-promoted C-α-CH2-extrusion.[9] This method is highly regioselective and efficient, offering access to a wide variety of quinoxaline derivatives in high yields.[9]

Data Presentation

The following table summarizes the quantitative data for the synthesis of representative substituted quinoxalines using the methodologies described above.

EntryStarting Material 1Starting Material 2Catalyst/ReagentSolventTime (h)Yield (%)Reference
12-Nitroaniline1-Phenylethane-1,2-diolFe complex (Fe1 )o-xylene2498[2]
24-Methyl-2-nitroaniline1-Phenylethane-1,2-diolFe complex (Fe1 )o-xylene2485[2]
32-Nitroaniline1,2-Diphenylethane-1,2-diolFe complex (Fe1 )o-xylene2495[2]
4o-PhenylenediamineBenzoinI2DMSO399[8]
54-Methyl-o-phenylenediamineBenzoinI2DMSO398[8]
64-Chloro-o-phenylenediamineBenzoinI2DMSO397[8]
7o-Phenylenediamine1,3-Diphenylprop-2-yn-1-oneK2CO3CH3CN1295[9]
84-Methyl-o-phenylenediamine1,3-Diphenylprop-2-yn-1-oneK2CO3CH3CN1292[9]
94-Chloro-o-phenylenediamine1,3-Diphenylprop-2-yn-1-oneK2CO3CH3CN1290[9]

Experimental Workflows

experimental_workflow_1 cluster_start Starting Materials start1 2-Nitroaniline reaction Reaction Vessel (150 °C, 24 h) start1->reaction start2 Vicinal Diol start2->reaction catalyst Fe Complex (Catalyst) Trimethylamine N-oxide catalyst->reaction solvent o-xylene (Solvent) solvent->reaction workup Work-up (Cooling, Extraction, Purification) reaction->workup product Substituted Quinoxaline workup->product

Caption: Workflow for Iron-Catalyzed Synthesis.

experimental_workflow_2 cluster_start Starting Materials start1 o-Phenylenediamine reaction Reaction Vessel (100 °C, 3 h) start1->reaction start2 α-Hydroxy Ketone start2->reaction catalyst Iodine (I2) catalyst->reaction solvent DMSO (Solvent/Oxidant) solvent->reaction workup Work-up (Aqueous Quench, Filtration, Recrystallization) reaction->workup product Substituted Quinoxaline workup->product

Caption: Workflow for Iodine-Catalyzed Synthesis.

experimental_workflow_3 cluster_start Starting Materials start1 o-Phenylenediamine reaction Reaction Vessel (Reflux, 12 h) start1->reaction start2 Ynone start2->reaction reagent K2CO3 (Base) reagent->reaction solvent CH3CN (Solvent) solvent->reaction workup Work-up (Solvent Evaporation, Column Chromatography) reaction->workup product Substituted Quinoxaline workup->product

Caption: Workflow for Metal-Free Ynone-Based Synthesis.

Experimental Protocols

Protocol 1: Iron-Catalyzed Synthesis of 2-Phenylquinoxaline from 2-Nitroaniline and 1-Phenylethane-1,2-diol[3]

Materials:

  • 2-Nitroaniline (1 mmol, 138 mg)

  • 1-Phenylethane-1,2-diol (1.2 mmol, 166 mg)

  • Iron catalyst (Fe1 , 0.02 mmol, specific amount depends on catalyst molecular weight)

  • Trimethylamine N-oxide (0.2 mmol, 15 mg)

  • o-xylene (1 mL)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add 2-nitroaniline, 1-phenylethane-1,2-diol, the iron catalyst, and trimethylamine N-oxide.

  • Add o-xylene to the tube.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • The final product, 2-phenylquinoxaline, is obtained as a solid.

Protocol 2: Iodine-Catalyzed Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and Benzoin[9]

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzoin (1 mmol, 212 mg)

  • Iodine (I2, 0.2 mmol, 51 mg)

  • Dimethyl sulfoxide (DMSO, 2 mL)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine and benzoin in DMSO.

  • Add iodine to the solution.

  • Heat the reaction mixture at 100 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 3: Metal-Free Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and 1,3-Diphenylprop-2-yn-1-one[10]

Materials:

  • o-Phenylenediamine (0.5 mmol, 54 mg)

  • 1,3-Diphenylprop-2-yn-1-one (0.5 mmol, 103 mg)

  • Potassium carbonate (K2CO3, 1.0 mmol, 138 mg)

  • Acetonitrile (CH3CN, 5 mL)

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add o-phenylenediamine, 1,3-diphenylprop-2-yn-1-one, and potassium carbonate.

  • Add acetonitrile to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent to yield the desired 2,3-diphenylquinoxaline.

References

Microwave-Assisted Synthesis of Quinoxaline Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of quinoxaline derivatives utilizing microwave-assisted organic synthesis (MAOS). Quinoxalines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the preparation of these valuable compounds.[2][3][4]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides several key advantages over traditional convective heating methods for the synthesis of quinoxaline derivatives:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[4][5]

  • Higher Yields: Reactions performed under microwave irradiation often result in higher product yields compared to conventional methods.[5][6]

  • Improved Purity: The selective and rapid heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.

  • Solvent-Free Conditions: In many cases, microwave-assisted synthesis can be performed under solvent-free conditions, reducing environmental impact and simplifying work-up procedures.[2][5]

  • Energy Efficiency: Microwave synthesis is a more energy-efficient technology compared to conventional heating methods.

General Synthetic Scheme

The most common and versatile method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This reaction is highly amenable to microwave irradiation.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil using microwave irradiation.

Materials:

  • o-Phenylenediamine

  • Benzil

  • Ethanol

  • Microwave reactor (e.g., CEM Discover Microwave Synthesizer)

  • Round-bottom flask or microwave-safe reaction vessel

  • Filter paper

  • Crystallization dish

Procedure:

  • In a small round-bottom flask or a dedicated microwave reaction vessel, combine 1.1 g of o-phenylenediamine and 2.1 g of benzil.[7]

  • Add 16 mL of ethanol to the mixture and swirl to dissolve the reactants.[7]

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture for 60 seconds at a power of 160 watts.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Add a few milliliters of distilled water until a slight cloudiness persists.[7]

  • Place the flask in an ice bath to facilitate crystallization of the product.[7]

  • Collect the crude product by gravity filtration.[7]

  • Recrystallize the crude product from warm ethanol to obtain pure, cotton ball-like crystals of 2,3-diphenylquinoxaline.[7]

Protocol 2: Iodine-Catalyzed Microwave-Assisted Synthesis of Substituted Quinoxalines

This protocol outlines a general and efficient method for the synthesis of various substituted quinoxalines using iodine as a catalyst under microwave irradiation.[8]

Materials:

  • Substituted 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Iodine (5 mol%)

  • Ethanol/water (1:1) mixture

  • Dichloromethane

  • 5% Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of an ethanol/water (1:1) mixture.[8]

  • Add a catalytic amount of iodine (5 mol%) to the solution.[8]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 50°C with a power of 300 W for 2-3 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture and add 10 mL of dichloromethane.[8]

  • Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the quinoxaline derivative.[8]

Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNA) for 6-Aminoquinoxaline Derivatives

This protocol details the synthesis of 6-aminoquinoxaline derivatives via a microwave-assisted nucleophilic aromatic substitution reaction.[9]

Materials:

  • 6-Fluoroquinoxaline (0.68 mmol)

  • Amine or nitrogen-containing heterocycle (1.36 mmol)

  • Potassium carbonate (K₂CO₃) (1.36 mmol)

  • Dimethyl sulfoxide (DMSO) (1.5 mL)

  • Microwave reactor (e.g., Biotage microwave apparatus)

  • Ice-water

Procedure:

  • In a 5 mL microwave vial, combine 100 mg of 6-fluoroquinoxaline (0.68 mmol), the desired amine or nitrogen-containing heterocycle (1.36 mmol), and 188 mg of K₂CO₃ (1.36 mmol) in 1.5 mL of DMSO.[9]

  • Seal the vial with a crimped cap and place it in the microwave apparatus.[9]

  • Heat the reaction mixture to 200°C for 30 minutes under microwave irradiation.[9]

  • After cooling, pour the reaction mixture into 50 mL of ice-water to precipitate the product.[9]

  • Collect the solid product by filtration and wash with water. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various quinoxaline derivatives.

EntryDiamineDicarbonylCatalyst/SolventPower (W)Time (min)Yield (%)Reference
1o-PhenylenediamineBenzilEthanol160192
2o-PhenylenediaminePhenylglyoxal monohydrateI₂ / EtOH:H₂O (1:1)3000.598[8]
34-Chloro-o-phenylenediamineBenzilI₂ / EtOH:H₂O (1:1)300296[8]
44-Nitro-o-phenylenediamineBenzilI₂ / EtOH:H₂O (1:1)300394[8]
54-Methoxy-o-phenylenediamineBenzilI₂ / EtOH:H₂O (1:1)300295[8]
6Pyridine-2,3-diamine1-Phenyl-propane-1,2-dioneMgBr₂·OEt₂N/A1.594[6]
72,3-DichloroquinoxalineBenzylamineTriethylamineN/A569[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of quinoxaline derivatives.

G cluster_reactants Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification Reactants 1,2-Diamine & 1,2-Dicarbonyl MW_Reactor Microwave Irradiation (Controlled Time, Temp, Power) Reactants->MW_Reactor Solvent Solvent/Catalyst Solvent->MW_Reactor Workup Work-up (Extraction, Washing) MW_Reactor->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Pure Quinoxaline Derivative Purification->Product

Caption: General workflow for microwave-assisted quinoxaline synthesis.

Signaling Pathway Inhibition by Quinoxaline Derivatives

Several quinoxaline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various types of cancer.[2][10][11] The diagram below illustrates the mechanism of action of these inhibitors.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-5-fluoroquinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and plausible synthetic route involves a two-step process:

  • Synthesis of 5-Fluoroquinoxaline: This precursor is typically synthesized via a condensation reaction between 3-fluoro-1,2-phenylenediamine and glyoxal. The reaction is often carried out in a solvent like ethanol or a mixture of water and ethanol, sometimes with the addition of a mild acid catalyst.

  • Bromination of 5-Fluoroquinoxaline: The subsequent step is the electrophilic bromination of 5-fluoroquinoxaline. A common brominating agent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent such as sulfuric acid or an organic solvent like chloroform or carbon tetrachloride, often with a radical initiator like benzoyl peroxide if a free-radical mechanism is intended, though an electrophilic substitution is more likely on the aromatic ring.

Q2: I am getting a low yield in the bromination step. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after a significant amount of time, consider increasing the reaction temperature or the amount of the brominating agent.

  • Decomposition of Starting Material or Product: Quinoxaline derivatives can be sensitive to harsh reaction conditions. If the reaction is carried out at a high temperature for an extended period, degradation might occur. Try lowering the reaction temperature and monitor the reaction closely.

  • Suboptimal Reagents: Ensure the brominating agent (e.g., NBS) is of high purity and has been stored correctly. Old or impure NBS can lead to lower yields.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. For electrophilic brominations, polar aprotic solvents or strong acids are often used. It may be beneficial to screen a few different solvents to find the optimal one for your specific setup.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the 6-bromo isomer?

The formation of multiple isomers is a common challenge in the bromination of substituted aromatic compounds. In the case of 5-fluoroquinoxaline, the fluorine atom is an ortho, para-director. This means that bromination is likely to occur at the 6-position (para to the fluorine) and the 8-position (ortho to the fluorine).

To favor the formation of the 6-bromo isomer:

  • Steric Hindrance: The 8-position is sterically more hindered due to its proximity to the fused pyrazine ring. Using a bulkier brominating agent might favor substitution at the less hindered 6-position.

  • Reaction Temperature: Temperature can influence the ratio of isomers. It is advisable to run the reaction at a lower temperature initially and observe the effect on the product distribution.

  • Catalyst: The use of a Lewis acid catalyst can sometimes alter the regioselectivity of bromination. However, this needs to be carefully optimized as it can also lead to the formation of other byproducts.

Q4: What are the best methods for purifying the final product, this compound?

Purification can be challenging due to the potential presence of unreacted starting material and isomeric byproducts.

  • Column Chromatography: This is the most effective method for separating the desired 6-bromo isomer from the 8-bromo isomer and other impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. A solvent screen should be performed to identify a suitable solvent or solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive brominating agent.Use a fresh batch of N-Bromosuccinimide (NBS) or another brominating agent like 1,3-dibromo-5,5-dimethylhydantoin.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction by TLC.
Insufficient reaction time.Allow the reaction to stir for a longer period, monitoring for the consumption of the starting material.
Formation of Multiple Isomers (Poor Regioselectivity) The fluorine at C-5 directs bromination to both the C-6 (para) and C-8 (ortho) positions.Optimize the reaction temperature; lower temperatures may favor the para-isomer.
Experiment with different brominating agents. A bulkier reagent may favor the less sterically hindered 6-position.
Presence of Dibrominated Byproducts Excess brominating agent.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the brominating agent.
Prolonged reaction time.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficult Purification Isomers have very similar polarities.Utilize a long chromatography column with a shallow solvent gradient for better separation.
Product co-elutes with impurities.Consider a different stationary phase for chromatography (e.g., alumina) or explore recrystallization from various solvents.

Experimental Protocols

Plausible Synthesis of this compound

Step 1: Synthesis of 5-Fluoroquinoxaline (Hypothetical Procedure based on similar syntheses)

  • To a solution of 3-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol (10 volumes), add a 40% aqueous solution of glyoxal (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-fluoroquinoxaline.

Step 2: Bromination of 5-Fluoroquinoxaline

This protocol is based on the bromination of quinoxaline and requires optimization for 5-fluoroquinoxaline.

  • Dissolve 5-fluoroquinoxaline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or chloroform.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • If using an organic solvent, wash the organic layer with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 6-bromo and 8-bromo isomers.

Comparative Data on Bromination of Quinoxaline Derivatives

The following table summarizes various reported conditions for the bromination of quinoxaline and its derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Substrate Brominating Agent Solvent Temperature Yield of Monobrominated Product Reference
QuinoxalineN-Bromosuccinimide (NBS)Acetic AcidReflux50% (6-bromoquinoxaline)Not specified in provided search results
QuinoxalineN-Bromosuccinimide (NBS)DMFReflux51% (6-bromoquinoxaline)Not specified in provided search results
6-Aminoquinoxaline1,3-dibromo-5,5-dimethylhydantoinDichloromethane20 °C97.6% (5-bromo-6-aminoquinoxaline)[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Start Synthesis of This compound check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes side_products Side Products (e.g., Isomers)? check_purity->side_products Yes end Successful Synthesis check_purity->end No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Purity (e.g., NBS) incomplete_reaction->check_reagents No purification_issue Purification Difficult? side_products->purification_issue No, but hard to separate optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) side_products->optimize_conditions Yes optimize_stoichiometry Adjust Stoichiometry of Brominating Agent side_products->optimize_stoichiometry Also consider optimize_chromatography Optimize Chromatography (Solvent System, Column Length) purification_issue->optimize_chromatography Yes try_recrystallization Attempt Recrystallization purification_issue->try_recrystallization Also consider increase_time_temp->check_yield check_reagents->check_yield optimize_conditions->check_purity optimize_stoichiometry->check_purity optimize_chromatography->check_purity try_recrystallization->check_purity

Troubleshooting workflow for this compound synthesis.

References

Quinoxaline Synthesis: A Technical Support Center for Troubleshooting Common Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Quinoxaline Synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of quinoxalines. The information is presented in a practical question-and-answer format to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines, and what are the potential pitfalls?

The most prevalent method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine (OPD) and a 1,2-dicarbonyl compound.[1][2] While this method is robust, several side reactions can occur, leading to reduced yields and purification challenges. Key pitfalls include the formation of regioisomers when using unsymmetrical reactants, the competing formation of benzimidazoles, and over-reduction to tetrahydroquinoxalines.[3][4]

Q2: How can I improve the yield and purity of my quinoxaline product?

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters to consider include the choice of catalyst, solvent, reaction temperature, and time.[1][5] For instance, employing specific catalysts can significantly enhance selectivity and reduce the formation of byproducts.[3] Green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, have also been shown to improve yields and reduce reaction times.[2][5]

Troubleshooting Guides

This section provides detailed guidance on identifying and mitigating common side reactions in quinoxaline synthesis.

Issue 1: Formation of Regioisomers with Unsymmetrical Reactants

Question: I am using an unsymmetrically substituted o-phenylenediamine or 1,2-dicarbonyl compound and obtaining a mixture of two isomeric quinoxalines. How can I achieve a regioselective synthesis?

Answer: The formation of regioisomers is a common challenge when either the diamine or the dicarbonyl compound is unsymmetrical. The selectivity of the condensation can be influenced by electronic and steric factors of the substituents.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst can significantly direct the regioselectivity. Certain catalysts can preferentially activate one of the carbonyl groups of the 1,2-dicarbonyl compound or one of the amino groups of the o-phenylenediamine.

  • Reaction Conditions: Temperature and solvent can play a role in controlling regioselectivity. Lower temperatures may favor the thermodynamically more stable product.

  • Protecting Groups: In some cases, temporarily protecting one of the amino groups on the diamine can force the initial condensation to occur at a specific position, thus controlling the final regiochemistry.

Quantitative Data on Regioselectivity:

Catalyst/ConditionReactantsRatio of Regioisomers (A:B)Yield of Desired IsomerReference
Ammonium BiflourideUnsymmetrical o-phenylenediamine and benzil>20:190-98%[3]
Metal-free, O2Unsymmetrical o-phenylenediamine and ynone>20:1Moderate to good[3]
Water, 80 °CUnsymmetrical diamines and phenacyl bromideRegioselectiveModerate to high[3]

Experimental Protocol to Enhance Regioselectivity:

A general procedure using a selective catalyst:

  • To a solution of the unsymmetrically substituted o-phenylenediamine (1 mmol) in a suitable solvent (e.g., aqueous ethanol), add the unsymmetrical 1,2-dicarbonyl compound (1 mmol).

  • Add the regioselective catalyst (e.g., ammonium bifluoride, 10 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the specified time (e.g., 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction by extracting the product into an organic solvent, washing with brine, and drying over anhydrous sodium sulfate.

  • Purify the product by column chromatography to isolate the desired regioisomer.

Logical Relationship for Regioselective Synthesis:

G cluster_0 Problem: Mixture of Regioisomers cluster_1 Solutions Unsymmetrical Reactants Unsymmetrical Reactants Catalyst Selection Catalyst Selection Unsymmetrical Reactants->Catalyst Selection Reaction Condition Optimization Reaction Condition Optimization Unsymmetrical Reactants->Reaction Condition Optimization Protecting Group Strategy Protecting Group Strategy Unsymmetrical Reactants->Protecting Group Strategy Desired Regioisomer Desired Regioisomer Catalyst Selection->Desired Regioisomer Reaction Condition Optimization->Desired Regioisomer Protecting Group Strategy->Desired Regioisomer

Caption: Troubleshooting workflow for achieving regioselectivity.

Issue 2: Competing Formation of Benzimidazoles

Question: My reaction is producing a significant amount of a benzimidazole byproduct alongside the desired quinoxaline. What causes this and how can I prevent it?

Answer: Benzimidazole formation is a known side reaction in quinoxaline synthesis, often occurring through a rearrangement of the quinoxaline skeleton or as a competing reaction pathway, particularly under certain acidic or oxidative conditions.[4] The formation can be promoted by the presence of certain reagents or by the inherent reactivity of the starting materials.

Troubleshooting Strategies:

  • Control of Reaction pH: Acidic conditions can sometimes favor the rearrangement of quinoxaline intermediates to benzimidazoles. Maintaining a neutral or slightly basic reaction medium can often suppress this side reaction.

  • Choice of Oxidant: In syntheses that involve an oxidation step, the nature of the oxidizing agent can influence the product distribution. Milder oxidants are less likely to promote rearrangement pathways.

  • Careful Selection of Starting Materials: When using α-haloketones, the reaction conditions should be carefully controlled to favor the desired condensation over pathways that might lead to benzimidazole precursors.

Quantitative Data on Benzimidazole Formation:

Reaction ConditionStarting MaterialsYield of QuinoxalineYield of Benzimidazole ByproductReference
Au/CeO2, glycerol1,2-diaminobenzenes and glycerolGoodDetected as byproduct[4]
Heating with KNH2/NH32-chloroquinoxalinesVariableFormed alongside 2-aminoquinoxalines[4]
H2O2/KOH2-phenylquinoxaline-4-oxide-Major product (2-phenylbenzimidazole-3-oxide)[4]

Experimental Protocol to Minimize Benzimidazole Formation:

  • In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a neutral solvent such as ethanol or toluene.

  • Add a catalyst known to promote clean quinoxaline formation (e.g., silica nanoparticles or a specific Lewis acid) under inert atmosphere if necessary.[6]

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC. Avoid high temperatures and strongly acidic conditions.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a mild bicarbonate solution to neutralize any acidic species, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Pathway Diagram:

G cluster_main Desired Pathway cluster_side Side Reaction o-phenylenediamine o-phenylenediamine Intermediate_Q Intermediate_Q o-phenylenediamine->Intermediate_Q 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->Intermediate_Q Quinoxaline Quinoxaline Intermediate_Q->Quinoxaline Cyclization Intermediate_B Intermediate_B Intermediate_Q->Intermediate_B Rearrangement (e.g., acidic conditions) Benzimidazole Benzimidazole Intermediate_B->Benzimidazole

Caption: Competing pathways in quinoxaline synthesis.

Issue 3: Over-reduction to 1,2,3,4-Tetrahydroquinoxalines

Question: During my synthesis, I am isolating a significant amount of the corresponding 1,2,3,4-tetrahydroquinoxaline. How can I prevent this over-reduction?

Answer: The formation of 1,2,3,4-tetrahydroquinoxalines occurs when the dihydropyrazine ring of the initially formed quinoxaline is further reduced. This is particularly common when using strong reducing agents or catalytic hydrogenation for other functionalities in the molecule.

Troubleshooting Strategies:

  • Choice of Reducing Agent: If a reduction step is necessary elsewhere in the synthetic sequence, select a milder reducing agent that will not affect the quinoxaline ring.

  • Control of Hydrogenation Conditions: When using catalytic hydrogenation, carefully control the reaction conditions (catalyst, pressure, temperature, and time) to achieve selective reduction. For example, using a poisoned catalyst (like Lindlar's catalyst) can sometimes prevent over-reduction.

  • Oxidation of the Dihydro-intermediate: If the dihydroquinoxaline is formed as an intermediate, ensuring complete oxidation to the aromatic quinoxaline is crucial. This can be achieved by carrying out the reaction in the presence of a mild oxidizing agent or by exposure to air.

Experimental Protocol for Controlled Oxidation:

  • Perform the condensation of the o-phenylenediamine and the 1,2-dicarbonyl compound under conditions that may initially form a dihydroquinoxaline intermediate.

  • After the initial condensation, ensure the reaction mixture is exposed to an oxidant. This can be as simple as stirring the reaction mixture open to the air for a period or adding a mild chemical oxidant.

  • Monitor the disappearance of the dihydroquinoxaline intermediate and the appearance of the aromatic quinoxaline product by TLC or LC-MS.

  • Once the oxidation is complete, proceed with the standard work-up and purification.

Workflow for Preventing Over-reduction:

G Synthesis Start Synthesis Start Condensation Condensation Synthesis Start->Condensation Dihydroquinoxaline Intermediate Dihydroquinoxaline Intermediate Condensation->Dihydroquinoxaline Intermediate Oxidation Oxidation Dihydroquinoxaline Intermediate->Oxidation Controlled Oxidation Over-reduction Over-reduction Dihydroquinoxaline Intermediate->Over-reduction Strong Reducing Conditions Quinoxaline Product Quinoxaline Product Oxidation->Quinoxaline Product Tetrahydroquinoxaline Byproduct Tetrahydroquinoxaline Byproduct Over-reduction->Tetrahydroquinoxaline Byproduct

References

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-5-fluoroquinoxaline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or no yield of this compound during bromination of 5-fluoroquinoxaline.

  • Question: My bromination reaction of 5-fluoroquinoxaline is resulting in a low yield or no desired product. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in the bromination of 5-fluoroquinoxaline can stem from several factors, including inadequate reaction conditions, improper choice of brominating agent, or catalyst issues. The presence of the fluorine atom at the 5-position deactivates the quinoxaline ring, making bromination more challenging compared to unsubstituted quinoxaline.

    Potential Solutions & Optimization Parameters:

    • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for such reactions. Ensure it is of high purity and used in appropriate molar equivalents. For a less reactive substrate, a more potent brominating agent like 1,3-dibromo-5,5-dimethylhydantoin might be more effective.

    • Catalyst: The reaction often requires a radical initiator. Dibenzoyl peroxide is a common choice. Ensure it is added in a catalytic amount and is not degraded.

    • Solvent: Acetic acid and dimethylformamide (DMF) have been reported as effective solvents for the bromination of quinoxaline.[1] The choice of solvent can influence the reaction rate and selectivity. Chlorinated solvents like dichloromethane (CH2Cl2) could also be explored.[2]

    • Temperature: Reflux temperatures are typically necessary to drive the reaction to completion.[1] However, excessively high temperatures might lead to side product formation. A systematic study of the temperature profile (e.g., starting at a lower temperature and gradually increasing) may be beneficial.

    • Reaction Time: The reaction time can be critical. A reaction time of 20 hours has been reported for the bromination of quinoxaline.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Issue 2: Formation of multiple products and difficulty in purification.

  • Question: I am observing the formation of multiple products in my reaction mixture, making the purification of this compound difficult. What are the likely side products and how can I improve the selectivity and purification process?

  • Answer: The formation of multiple products is a common challenge, often due to the possibility of bromination at different positions on the quinoxaline ring or over-bromination.

    Potential Side Products & Mitigation Strategies:

    • Isomeric Products: Bromination could potentially occur at other positions on the quinoxaline ring, although the 6-position is often favored. The directing effects of the existing fluoro group will influence the regioselectivity.

    • Di-brominated Products: Using an excess of the brominating agent can lead to the formation of di-brominated quinoxalines. To minimize this, use a controlled stoichiometry of the brominating agent (e.g., 1.0 to 1.2 equivalents).

    • Purification:

      • Column Chromatography: Silica gel column chromatography is the most common method for purifying quinoxaline derivatives. A careful selection of the eluent system (e.g., gradients of hexane and ethyl acetate) is crucial to separate the desired product from isomers and other impurities.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

  • Question: What is a typical starting material for the synthesis of this compound?

  • Answer: A common synthetic route would involve the initial synthesis of 5-fluoroquinoxaline, followed by a regioselective bromination. The 5-fluoroquinoxaline can be prepared via the condensation of 3-fluoro-o-phenylenediamine with glyoxal.

  • Question: Are there alternative synthetic routes to this compound?

  • Answer: An alternative approach could involve starting with a pre-functionalized benzene ring. For instance, the cyclization of 4-bromo-3-fluoro-o-phenylenediamine with a 1,2-dicarbonyl compound would directly yield the desired product. The choice of route often depends on the availability and cost of the starting materials.

  • Question: How can I monitor the progress of the reaction?

  • Answer: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress by observing the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion and product distribution. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Data Presentation

Table 1: Comparison of Bromination Conditions for Quinoxaline Derivatives

EntrySubstrateBrominating Agent (Equiv.)CatalystSolventTemperatureTime (h)Yield (%)Reference
1QuinoxalineNBS (1.0)Dibenzoyl peroxideAcetic AcidReflux2050[1]
2QuinoxalineNBS (1.0)Dibenzoyl peroxideDMFReflux2051[1]
36-Aminoquinoxaline1,3-Dibromo-5,5-dimethylhydantoin-CH2Cl220°C-97.6[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoroquinoxaline (Hypothetical, based on general procedures)

  • To a solution of 3-fluoro-o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol or water), add an aqueous solution of glyoxal (40% in water, 1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination of 5-Fluoroquinoxaline (Adapted from the bromination of quinoxaline[1])

  • Dissolve 5-fluoroquinoxaline (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of dibenzoyl peroxide.

  • Heat the reaction mixture to reflux and maintain for 20 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with a saturated solution of sodium carbonate and extract with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis of 5-Fluoroquinoxaline cluster_bromination Bromination Start 3-Fluoro-o-phenylenediamine + Glyoxal Reaction1 Condensation Reaction Start->Reaction1 Workup1 Workup & Purification Reaction1->Workup1 Product1 5-Fluoroquinoxaline Workup1->Product1 Product1_ref 5-Fluoroquinoxaline Reaction2 Bromination (NBS, Catalyst) Product1_ref->Reaction2 Workup2 Workup & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_conditions Reaction Conditions cluster_selectivity Selectivity & Purification Start Low Yield of This compound Check_Reagents Check Purity of NBS & Catalyst Start->Check_Reagents Optimize_Temp Optimize Temperature (e.g., gradual increase) Start->Optimize_Temp Optimize_Time Optimize Reaction Time (Monitor by TLC/HPLC) Start->Optimize_Time Change_Solvent Change Solvent (e.g., DMF, CH2Cl2) Start->Change_Solvent Check_Stoichiometry Check Stoichiometry of Brominating Agent Start->Check_Stoichiometry Optimize_Purification Optimize Column Chromatography Eluent Check_Stoichiometry->Optimize_Purification Consider_Recrystallization Consider Recrystallization Optimize_Purification->Consider_Recrystallization

Caption: A troubleshooting decision tree for low yield issues in the synthesis.

References

Technical Support Center: Purification of Halogenated Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated quinoxalines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying halogenated quinoxalines?

A1: The two most prevalent and effective methods for the purification of halogenated quinoxalines are flash column chromatography on silica gel and recrystallization. Flash chromatography is useful for separating mixtures with different polarities, while recrystallization is excellent for achieving high purity of a solid compound.

Q2: My halogenated quinoxaline seems to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel can be a significant issue, potentially due to the acidic nature of the silica. Here are a few strategies to mitigate this:

  • Deactivate the silica gel: You can neutralize the silica gel by treating it with a base, such as triethylamine. A common method is to prepare a slurry of the silica gel in the desired eluent and add 1-2% triethylamine.

  • Use an alternative stationary phase: Alumina (neutral or basic) or Florisil® can be less harsh alternatives to silica gel for acid-sensitive compounds.

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation (a "flash" chromatography).

Q3: I am having trouble finding a suitable solvent system for column chromatography. Where should I start?

A3: A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC).

  • Initial Screening: Begin with a 1:1 mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).

  • Adjusting Polarity:

    • If the compound has a very low Rf value (sticks to the baseline), increase the polarity of the eluent by adding more ethyl acetate or a more polar solvent like methanol (in small amounts).

    • If the compound has a very high Rf value (runs with the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent.

  • For Basic Compounds: Halogenated quinoxalines are nitrogen-containing heterocycles and can be basic. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking on the TLC plate and column.

Q4: What are good recrystallization solvents for halogenated quinoxalines?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common and effective solvents for halogenated quinoxalines include:

  • Ethanol

  • Ethanol/water mixtures[1]

  • Hexanes/acetone

  • Hexanes/ethyl acetate[2]

The choice of solvent will depend on the specific halogen and other substituents on the quinoxaline core.

Troubleshooting Guides

Flash Column Chromatography

This guide addresses common issues encountered during the flash column chromatography of halogenated quinoxalines.

Problem Possible Cause(s) Solution(s)
Low Yield 1. Compound is still on the column. 2. Compound is too soluble in the eluent and eluted very quickly in the first fractions. 3. Decomposition on silica gel. 4. Incomplete transfer of crude material to the column.1. Flush the column with a much more polar solvent (e.g., 10% methanol in ethyl acetate) to elute any remaining compound. 2. Concentrate all fractions, including the initial ones, and analyze by TLC. 3. See FAQ Q2. Test compound stability on a small amount of silica beforehand. 4. Ensure all crude material is dissolved and loaded onto the column. Consider dry loading for poorly soluble compounds.
Co-elution of Impurities 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Poorly packed column leading to channeling.1. Re-optimize the solvent system using TLC to achieve better separation between your product and the impurity. 2. Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. 3. Ensure the column is packed uniformly without any air bubbles or cracks.
Streaking or Tailing of the Compound Spot 1. Compound is acidic or basic. 2. The compound is not fully soluble in the eluent.1. For basic quinoxalines, add 0.1-1% triethylamine to the eluent. 2. Choose a solvent system in which your compound is more soluble, or consider a gradient elution.
Dehalogenation of the Product 1. Reaction with acidic silica gel. 2. Presence of a reducing agent impurity.1. Use deactivated silica gel or an alternative stationary phase like alumina. 2. Ensure the crude product is properly worked up to remove any reducing agents used in the synthesis.
Recrystallization

This guide provides solutions to common problems encountered during the recrystallization of halogenated quinoxalines.

Problem Possible Cause(s) Solution(s)
Low Yield 1. Too much solvent was used.[3] 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration.1. Evaporate some of the solvent to concentrate the solution and re-cool.[3] 2. Cool the solution in an ice bath for a longer period. 3. Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Product "Oils Out" instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound.[4] 2. The solution is supersaturated with impurities.[3][5] 3. Cooling the solution too quickly.1. Choose a solvent with a lower boiling point. 2. Try to purify the compound by another method (e.g., a quick filtration through a silica plug) before recrystallization. Adding a small amount of charcoal during the hot dissolution can sometimes help remove impurities that promote oiling out.[3] 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No Crystals Form Upon Cooling 1. The solution is not saturated. 2. The solution is supersaturated but requires nucleation.1. Boil off some of the solvent to increase the concentration and try cooling again.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.
Crystals are Colored 1. Colored impurities are present.1. During the hot dissolution step, add a small amount of activated charcoal to the solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Halogenated Quinoxaline

This protocol is a general guideline and should be adapted based on the specific properties of your compound, as determined by TLC analysis.

  • Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen eluent (e.g., 10% ethyl acetate in hexanes). A typical ratio is ~100 mL of solvent for every 50 g of silica gel. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass column with a stopcock. Gently tap the column to ensure even packing and drain the excess solvent until it is just above the silica bed.

  • Sample Loading (Wet Loading): Dissolve your crude halogenated quinoxaline in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the silica bed.

  • Sample Loading (Dry Loading): If your compound is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Halogenated Quinoxaline
  • Dissolution: In an Erlenmeyer flask, add the crude halogenated quinoxaline and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Add the hot solvent portion-wise until the compound just dissolves completely.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Quantitative Data Summary

The following tables provide examples of purification outcomes for halogenated quinoxalines from the literature.

Table 1: Column Chromatography Purification Data

CompoundStationary PhaseEluent SystemYieldPurityReference
2,3-dichloro-5-iodoquinoxalineSilica GelNot Specified83%Not SpecifiedN/A
2-substituted-6-chloroquinoxalinesSilica Gel25% Ethyl acetate in n-hexaneNot Specified"Pure"[6]
6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amineSilica Gel5% Ethyl acetate in n-hexaneNot Specified"Pure"[6]

Table 2: Recrystallization Purification Data

CompoundRecrystallization SolventYieldReference
2,3-diarylquinoxalines (X = Cl, Br, or I)Ethanol45-70%[1]
2,3-diarylquinoxalines (X = H, F)Ethanol/Water45-70%[1]
Substituted QuinoxalinesEthanolNot SpecifiedN/A

Visualizations

Troubleshooting Workflow for Column Chromatography

Troubleshooting_Column_Chromatography start Problem with Column Purification low_yield Low Yield start->low_yield coelution Co-elution of Impurities start->coelution streaking Streaking/Tailing start->streaking degradation Product Degradation start->degradation solution_yield Flush with polar solvent Concentrate all fractions Dry load sample low_yield->solution_yield Possible Solutions solution_coelution Re-optimize eluent via TLC Reduce sample load Repack column coelution->solution_coelution Possible Solutions solution_streaking Add triethylamine (0.1-1%) Use more optimal solvent streaking->solution_streaking Possible Solutions solution_degradation Deactivate silica with base Use alumina or Florisil® Minimize run time degradation->solution_degradation Possible Solutions

Caption: Troubleshooting Decision Tree for Column Chromatography.

General Purification Workflow for Halogenated Quinoxalines

Purification_Workflow start Crude Halogenated Quinoxaline is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Flash Column Chromatography is_solid->column No / Oily analyze_purity Analyze Purity (TLC, NMR, etc.) recrystallization->analyze_purity column->analyze_purity pure_solid Pure Solid Product is_pure Is the product pure? analyze_purity->is_pure is_pure->recrystallization No, from Column is_pure->column No, from Recrystallization is_pure->pure_solid Yes

Caption: General Purification Strategy for Halogenated Quinoxalines.

References

Technical Support Center: Synthesis of 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-5-fluoroquinoxaline. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound is through the cyclocondensation reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, the reaction between 4-bromo-3-fluoro-o-phenylenediamine and glyoxal is a primary route. This reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.

A related synthesis for a similar compound, 5-bromo-6-aminoquinoxaline, involves the cyclization of 4-nitro-o-phenylenediamine with glyoxal, followed by reduction of the nitro group and subsequent bromination.[1] This suggests that a plausible route for this compound would involve the initial synthesis of the appropriately substituted o-phenylenediamine precursor.

Q2: What are the potential sources of impurities in the synthesis of this compound?

Impurities in the synthesis of this compound can arise from several sources:

  • Starting Materials: Purity of the 4-bromo-3-fluoro-o-phenylenediamine and glyoxal is critical. Impurities in the diamine, such as isomers or incompletely reacted precursors, will lead to corresponding impurities in the final product.

  • Side Reactions: The condensation reaction between diamines and glyoxal can be complex. Potential side reactions include the formation of polymeric materials, incompletely cyclized intermediates, and other condensation byproducts. The reaction of glyoxal with amines can lead to the formation of complex structures and oligomers.

  • Reaction Conditions: Non-optimal reaction conditions, such as incorrect temperature, pH, or reaction time, can lead to the formation of side products. Prolonged heating, for instance, can sometimes result in lower yields and increased impurity formation.[2]

  • Work-up and Purification: The work-up procedure must effectively remove unreacted starting materials, catalysts, and reaction byproducts. Inefficient purification can leave residual impurities in the final product.

Q3: How can I monitor the progress of the reaction?

The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Conditions Optimize the reaction conditions. This may involve adjusting the solvent, catalyst concentration, temperature, or pH. For similar quinoxaline syntheses, various catalyst systems and reaction conditions have been explored to improve yields.[3]
Degradation of Product Prolonged exposure to harsh conditions (e.g., high heat, strong acid/base) can lead to product degradation. Ensure the reaction is worked up promptly upon completion.
Losses During Work-up/Purification Review the extraction and purification steps to minimize product loss. Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer. Use an appropriate solvent system for chromatography to achieve good separation without excessive product loss.
Problem 2: Presence of Multiple Impurities in the Crude Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Impure Starting Materials Verify the purity of the 4-bromo-3-fluoro-o-phenylenediamine and glyoxal using appropriate analytical techniques (e.g., NMR, GC-MS). Purify the starting materials if necessary.
Side Reactions The condensation of diamines with glyoxal can lead to various side products. Consider modifying the reaction conditions to favor the desired product. For example, adding the glyoxal solution dropwise to the diamine solution might minimize polymerization.
Formation of Positional Isomers If the starting diamine is not regiochemically pure, a mixture of quinoxaline isomers can be formed. Ensure the starting material is the correct isomer.
Oxidation of the Product Quinoxaline derivatives can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.
Problem 3: Difficulty in Purifying the Final Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Co-eluting Impurities If impurities are difficult to separate by column chromatography, try different solvent systems or stationary phases (e.g., switching from silica gel to alumina). Preparative HPLC can also be an effective purification method for challenging separations.
Poor Crystallization If crystallization is the chosen purification method and the product does not crystallize well, try different solvent systems or a combination of solvents. Seeding with a small crystal of pure product can also induce crystallization.
Product is an Oil Some quinoxaline derivatives can be oils at room temperature. In such cases, purification by column chromatography is the preferred method.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure based on the known synthesis of similar quinoxaline derivatives and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-fluoro-o-phenylenediamine in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Reagent Addition: Slowly add an equimolar amount of a 40% aqueous solution of glyoxal to the stirred solution of the diamine.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated. The resulting solid or oil is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Logical Workflow for Troubleshooting Impurities

Troubleshooting_Impurities start Impurity Detected in This compound check_sm Analyze Starting Materials (NMR, GC-MS) start->check_sm check_reaction Review Reaction Conditions (Temp, Time, pH) start->check_reaction check_workup Evaluate Work-up and Purification Protocol start->check_workup impure_sm Starting Material Impure check_sm->impure_sm side_reaction Side Reaction Occurred check_reaction->side_reaction inefficient_purification Inefficient Purification check_workup->inefficient_purification impure_sm->check_reaction No purify_sm Purify Starting Materials impure_sm->purify_sm Yes side_reaction->check_workup No modify_reaction Modify Reaction Conditions side_reaction->modify_reaction Yes optimize_purification Optimize Purification Method inefficient_purification->optimize_purification Yes end_product Pure this compound inefficient_purification->end_product No purify_sm->start modify_reaction->start optimize_purification->start

Caption: Troubleshooting workflow for identifying and resolving impurity issues.

General Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification 4-bromo-3-fluoro-o-phenylenediamine 4-bromo-3-fluoro-o-phenylenediamine Cyclocondensation Cyclocondensation 4-bromo-3-fluoro-o-phenylenediamine->Cyclocondensation Glyoxal Glyoxal Glyoxal->Cyclocondensation Crude this compound Crude this compound Cyclocondensation->Crude this compound Purification\n(Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Crude this compound->Purification\n(Chromatography/Recrystallization) Final Product Pure this compound Purification\n(Chromatography/Recrystallization)->Final Product

Caption: General synthetic pathway for this compound.

References

Technical Support Center: Catalyst Deactivation in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and regeneration during quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in my quinoxaline synthesis?

A1: The primary indicators of catalyst deactivation include:

  • Decreased Reaction Yield: A noticeable drop in the percentage of the desired quinoxaline product obtained under standard reaction conditions.

  • Increased Reaction Time: The reaction requires a significantly longer time to reach completion compared to initial experiments with a fresh catalyst.[1][2]

  • Reduced Selectivity: An increase in the formation of byproducts, leading to a less pure final product.

  • Changes in Reaction Conditions: The need to use higher temperatures or pressures to achieve the same conversion rate as with a fresh catalyst.

Q2: What are the most common causes of catalyst deactivation?

A2: Catalyst deactivation can be broadly categorized into three main types:

  • Chemical Deactivation (Poisoning): This occurs when impurities in the reactants or solvent strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[3] Common poisons include sulfur, nitrogen, and halogen compounds.

  • Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances on the catalyst surface, which can block pores and active sites.[3] In quinoxaline synthesis, this could be due to the formation of polymeric byproducts or carbonaceous deposits (coke) at high temperatures.

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area and, consequently, the catalyst's activity.[3]

Q3: My heterogeneous catalyst is losing activity after a few cycles. How can I regenerate it?

A3: The regeneration method depends on the type of catalyst and the cause of deactivation. For many heterogeneous catalysts used in quinoxaline synthesis, a simple procedure can be effective:

  • Filtration: After the reaction, separate the solid catalyst from the reaction mixture by filtration.[1]

  • Washing: Wash the recovered catalyst with a suitable solvent to remove adsorbed products, byproducts, and unreacted starting materials. Hot ethanol is often effective.[1]

  • Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 80-120 °C) for several hours to remove any residual solvent.[1] For some specific catalysts, other methods may be necessary, such as aerobic oxidation for certain nickel-based catalysts.[4]

Q4: Can I reuse my catalyst indefinitely after regeneration?

A4: While regeneration can restore a significant portion of the catalyst's activity, it is often not possible to achieve 100% recovery. Over multiple cycles, some irreversible deactivation may occur due to structural changes or strong poisoning. It is crucial to monitor the catalyst's performance after each regeneration cycle. Many studies report successful reuse for 5-8 cycles without a significant loss of activity.[5][6]

Troubleshooting Guides

Issue 1: Sudden and Significant Drop in Product Yield
Possible Cause Troubleshooting Step
Catalyst Poisoning 1. Analyze reactants and solvent for impurities (e.g., sulfur, water content). 2. Purify starting materials before the reaction. 3. If a specific poison is identified, consider a guard bed to remove it before the feed contacts the catalyst.
Mechanical Fouling 1. Attempt to regenerate the catalyst by washing with a strong solvent to dissolve deposits. 2. If coking is suspected, calcination (heating in air or oxygen) may be required, but be cautious as this can also lead to thermal degradation.
Catalyst Leaching 1. For supported catalysts, analyze the reaction mixture for traces of the active metal. 2. If leaching is confirmed, consider using a different support or modifying the catalyst preparation method to improve stability.
Issue 2: Gradual Decrease in Catalyst Performance Over Several Runs
Possible Cause Troubleshooting Step
Thermal Degradation (Sintering) 1. Review the reaction temperature. If possible, lower the temperature without significantly impacting the reaction rate. 2. Ensure there are no "hot spots" in the reactor, which can be caused by poor heat transfer. 3. Choose a more thermally stable catalyst support if high temperatures are unavoidable.
Accumulation of Non-Removable Deposits 1. After several cycles, a more aggressive regeneration procedure may be needed. 2. Characterize the spent catalyst (e.g., using TGA, SEM) to identify the nature of the deposits and develop a targeted regeneration strategy.
Incomplete Regeneration 1. Optimize the regeneration protocol. Increase the washing solvent volume, try different solvents, or adjust the drying time and temperature.

Data Presentation

Table 1: Performance of Various Catalysts in Quinoxaline Synthesis

CatalystReactantsSolventTemp. (°C)TimeYield (%)Reference
TiO₂-Pr-SO₃Ho-phenylenediamine, BenzilEtOHRT10 min95[1]
MAPo-phenylenediamine, BenzilEtOHReflux15 min98[1]
CANo-phenylenediamine, BenzilMeCN8010 min94[1]
CrCl₂·6H₂Oo-phenylenediamine, BenzilEtOHRT38 min93[7]
AlCuMoVPo-phenylenediamine, BenzilToluene25120 min92[8]
Nano-γ-Fe₂O₃–SO₃Ho-phenylenediamine, 1,2-diketonesSolvent-free--Good[5]

RT: Room Temperature

Table 2: Catalyst Reusability in Quinoxaline Synthesis

CatalystSolventRun 1 Yield (%)Run 2 Yield (%)Run 3 Yield (%)Run 4 Yield (%)Run 5 Yield (%)Reference
AlCuMoVPToluene9292919089[8]
Amberlyst-15Water----No significant loss[6]
Nano-γ-Fe₂O₃–SO₃HSolvent-free----No deactivation after 5 runs[5]
HFIP-9595949393[1]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst

Materials:

  • o-phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1,2-dicarbonyl compound) (1 mmol, 0.210 g)

  • Heterogeneous Catalyst (e.g., AlCuMoVP, 100 mg)[8]

  • Toluene (8 mL)

  • Anhydrous Na₂SO₄

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1 mmol), benzil (1 mmol), and toluene (8 mL).

  • Add the heterogeneous catalyst (0.1 g) to the mixture.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2 hours for AlCuMoVP), separate the insoluble catalyst by filtration.[8]

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Regeneration of a Heterogeneous Catalyst

Materials:

  • Spent heterogeneous catalyst

  • Hot Ethanol

Procedure:

  • After the reaction, recover the catalyst from the reaction mixture by simple filtration.[1]

  • Wash the catalyst thoroughly with hot ethanol to remove any adsorbed organic species.

  • Dry the washed catalyst in an oven at 80 °C for 6 hours.[1]

  • The regenerated catalyst is now ready for use in a subsequent reaction cycle.

Visualizations

Quinoxaline_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Select Reactants (o-phenylenediamine, 1,2-dicarbonyl) Catalyst 2. Choose Catalyst (e.g., Solid Acid) Solvent 3. Select Solvent (e.g., Ethanol) Mixing 4. Mix Reactants, Catalyst, and Solvent Stirring 5. Stir at Defined Temperature & Time Mixing->Stirring Monitoring 6. Monitor Progress (TLC) Stirring->Monitoring Filtration 7. Catalyst Filtration (Regeneration) Monitoring->Filtration Evaporation 8. Solvent Evaporation Filtration->Evaporation Purification 9. Recrystallization Evaporation->Purification Product Final Product Purification->Product

Caption: Experimental workflow for quinoxaline synthesis.

Catalyst_Deactivation_Troubleshooting Start Low Yield or Slow Reaction? Check_Time Is it a sudden drop or gradual decline? Start->Check_Time Sudden Sudden Drop Check_Time->Sudden Sudden Gradual Gradual Decline Check_Time->Gradual Gradual Poisoning Suspect Poisoning: - Check reactant purity - Purify solvent Sudden->Poisoning Fouling Suspect Fouling: - Aggressive solvent wash - Characterize deposits Sudden->Fouling Sintering Suspect Sintering: - Lower reaction temp - Check for hot spots Gradual->Sintering Incomplete_Regen Suspect Incomplete Regen: - Optimize washing - Adjust drying time/temp Gradual->Incomplete_Regen Catalyst_Cycle Active_Catalyst Active Catalyst Reaction Quinoxaline Synthesis Active_Catalyst->Reaction Catalyzes Reaction Deactivated_Catalyst Deactivated Catalyst (Poisoned, Fouled, Sintered) Reaction->Deactivated_Catalyst Causes Deactivation Regeneration Regeneration (Wash, Dry, Calcine) Deactivated_Catalyst->Regeneration Undergoes Regeneration->Active_Catalyst Restores Activity

References

Technical Support Center: Regioselectivity in Substituted Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you control the regioselectivity of your reactions and obtain the desired isomeric products.

Troubleshooting Guides

Issue 1: Poor or Undesired Regioselectivity in the Beirut Reaction

Question: I am performing a Beirut reaction with a monosubstituted benzofuroxan and a β-dicarbonyl compound, but I am obtaining a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides. How can I control the regioselectivity?

Answer: The regioselectivity of the Beirut reaction is highly dependent on the electronic properties of the substituent on the benzofuroxan ring. The generally accepted mechanism involves the nucleophilic addition of an enolate ion to one of the electrophilic nitrogen atoms of the benzofuroxan. The position of this initial attack dictates the final regiochemistry of the quinoxaline 1,4-dioxide.

Troubleshooting Steps:

  • Analyze the Electronic Nature of the Substituent:

    • Electron-withdrawing groups (EWGs) on the benzofuroxan precursor tend to favor the formation of the 6-substituted isomer . The more electron-withdrawing the substituent, the higher the yield of the 6-isomer is likely to be.[1][2]

    • Electron-donating groups (EDGs) on the benzofuroxan precursor generally favor the formation of the 7-substituted isomer .

  • Modify the Reaction Conditions:

    • Solvent: While chloroform is commonly used, exploring other solvents may influence the tautomeric equilibrium of the benzofuroxan and thus the isomeric ratio.

    • Base: Triethylamine (TEA) is a common base for this reaction. Altering the base to a stronger or weaker one could potentially influence the rate of enolate formation and its subsequent reaction, although the primary driver of regioselectivity remains the electronics of the benzofuroxan.

  • Purification: If a mixture of isomers is unavoidable, careful column chromatography is often required for separation. The choice of eluent system will be critical and may require some optimization.

Issue 2: Unexpected Regioisomer in the Hinsberg Synthesis of Quinoxalines

Question: I am using an unsymmetrically substituted o-phenylenediamine and an α-ketoester in a Hinsberg-type condensation, and the regioselectivity is not what I predicted based on sterics. What factors govern the regioselectivity in this reaction?

Answer: The regioselectivity of the condensation between an unsymmetrical o-phenylenediamine and an α-dicarbonyl compound is a complex interplay of both steric and electronic factors. The initial nucleophilic attack of one of the amino groups on a carbonyl carbon determines the final arrangement of substituents.

Troubleshooting Steps:

  • Evaluate the Electronic Effects of Substituents on the o-Phenylenediamine:

    • The more nucleophilic amino group will preferentially attack the more electrophilic carbonyl carbon. An electron-donating group on the diamine will increase the nucleophilicity of the adjacent amino group, while an electron-withdrawing group will decrease it.

    • Consider the relative pKa values of the two amino groups to predict which is more nucleophilic.

  • Consider the Steric Hindrance:

    • While electronics are often the dominant factor, steric hindrance at both the diamine and the dicarbonyl compound can influence the approach of the nucleophile. A bulky substituent on the diamine may hinder the reaction at the adjacent amino group.

  • Control of Reaction Conditions for Dihydroquinoxalin-2(1H)-ones:

    • For the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from o-phenylenediamines and aroylpyruvates, the choice of additive can switch the regioselectivity. The use of p-toluenesulfonic acid (p-TsOH) or a combination of hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) has been shown to predictably favor one regioisomer over the other.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary factor controlling regioselectivity in the Beirut reaction?

A1: The electronic nature of the substituent on the benzofuroxan ring is the primary determinant of regioselectivity. Electron-withdrawing groups favor the formation of 6-substituted quinoxaline 1,4-dioxides, while electron-donating groups favor the 7-substituted isomers.[1]

Q2: Can I use a catalyst to control the regioselectivity of the Hinsberg quinoxaline synthesis?

A2: Yes, the choice of catalyst or additive can significantly influence the regiochemical outcome. For certain substrates, acid catalysts like p-TsOH or coupling reagents like HOBt/DIC can provide high regioselectivity.[3] The use of specific catalysts can also lead to highly regioselective syntheses.

Q3: How can I confirm the regiochemistry of my substituted quinoxaline product?

A3: The most reliable method for structure determination of regioisomers is through 2D NMR techniques such as HSQC, HMBC, and NOESY.[3] Single-crystal X-ray diffraction provides definitive proof of structure if suitable crystals can be obtained.

Q4: Are there any general protocols for achieving high regioselectivity?

A4: While a universally applicable protocol is challenging due to substrate variability, a good starting point is to carefully select your starting materials based on electronic and steric properties. For the Beirut reaction, choosing a benzofuroxan with a strong electron-withdrawing or donating group can lead to high selectivity. For the Hinsberg condensation, using additives like p-TsOH or HOBt/DIC has been demonstrated to control regioselectivity for specific substrate classes.[3]

Data Presentation

Table 1: Influence of Substituent on Regioselectivity in the Beirut Reaction

Benzofuroxan Substituent (at position 5)Electronic EffectPredominant IsomerReference
-NO₂Strong Electron-Withdrawing6-substituted[1]
-CNStrong Electron-Withdrawing6-substituted[1]
-ClElectron-WithdrawingMixture, favors 6-substituted[1]
-HNeutralMixture
-CH₃Electron-Donating7-substituted
-OCH₃Strong Electron-Donating7-substituted
-NH₂Strong Electron-Donating7-substituted[4]

Note: This table provides a general trend. The actual isomeric ratio can vary depending on the specific β-dicarbonyl compound and reaction conditions used.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 7-Amino-Substituted Quinoxaline 1,4-Dioxides via the Beirut Reaction

This protocol is adapted for the synthesis of 7-amino-substituted quinoxaline 1,4-dioxides, where the amino group on the benzofuroxan directs the regioselectivity.

Materials:

  • 5-Aminobenzofuroxan derivative

  • Benzoylacetonitrile

  • Triethylamine (TEA)

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve the 5-aminobenzofuroxan derivative (1.0 eq) and benzoylacetonitrile (1.1 eq) in chloroform.

  • Add triethylamine (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-substituted quinoxaline-2-carbonitrile 1,4-dioxide.

Protocol 2: General Procedure for the Synthesis of Quinoxalines from o-Phenylenediamines and 1,2-Dicarbonyl Compounds

This is a general protocol that can be adapted for various substituted quinoxalines. Regioselectivity will depend on the nature of the substituents on both reactants.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Catalyst (e.g., AlCuMoVP, 100 mg)

  • Toluene (8 mL)

Procedure:

  • To a mixture of the o-phenylenediamine and the 1,2-dicarbonyl compound in toluene, add the catalyst.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent, and purify the product by recrystallization from ethanol.[5]

Visualizations

troubleshooting_workflow start Start: Poor Regioselectivity check_reaction Identify Reaction Type start->check_reaction beirut Beirut Reaction check_reaction->beirut hinsberg Hinsberg-type Condensation check_reaction->hinsberg analyze_beirut Analyze Benzofuroxan Substituent Electronics beirut->analyze_beirut analyze_hinsberg Analyze Diamine & Dicarbonyl Substituents hinsberg->analyze_hinsberg ewg EWG favors 6-isomer analyze_beirut->ewg EWG? edg EDG favors 7-isomer analyze_beirut->edg EDG? modify_conditions Modify Reaction Conditions ewg->modify_conditions edg->modify_conditions electronics Evaluate Electronic Effects (pKa) analyze_hinsberg->electronics sterics Consider Steric Hindrance analyze_hinsberg->sterics additives Use Additives (p-TsOH, HOBt/DIC) analyze_hinsberg->additives For Dihydroquinoxalinones electronics->modify_conditions sterics->modify_conditions purify Purify Isomers modify_conditions->purify additives->modify_conditions

Caption: Troubleshooting workflow for regioselectivity issues.

regioselectivity_factors regioselectivity Regioselectivity in Quinoxaline Synthesis sub_effects Substituent Effects regioselectivity->sub_effects reaction_cond Reaction Conditions regioselectivity->reaction_cond electronic Electronic Effects (EWG vs EDG) sub_effects->electronic steric Steric Hindrance sub_effects->steric solvent Solvent reaction_cond->solvent catalyst Catalyst/Additive reaction_cond->catalyst temperature Temperature reaction_cond->temperature

Caption: Key factors influencing regioselectivity.

References

stability issues of 6-Bromo-5-fluoroquinoxaline under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-5-fluoroquinoxaline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A: this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent moisture ingress and potential degradation. Store the compound away from strong oxidizing agents, strong acids, and strong bases. As a photosensitive compound, it is recommended to store it in a light-resistant container.

Q2: I am observing unexpected peaks in my chromatogram after dissolving this compound in an aqueous buffer. What could be the cause?

A: Quinoxaline derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The rate of hydrolysis is dependent on the pH and temperature of your solution. It is advisable to prepare solutions fresh and analyze them promptly. If the buffer is acidic or basic, consider performing a preliminary stability test to assess the compound's viability in your chosen solvent system over the duration of your experiment.

Q3: My sample of this compound has changed color over time. Is it still usable?

A: A change in color is a visual indicator of potential chemical degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is strongly recommended to re-analyze the material using a validated analytical method, such as HPLC, to determine its purity before proceeding with any experiments. Using a degraded sample can lead to inaccurate and unreliable results.

Q4: Are there any known incompatibilities with common laboratory solvents or reagents?

Troubleshooting Guides

Issue 1: Rapid Degradation in Solution
  • Symptom: A significant decrease in the main peak area and the appearance of multiple new peaks in the chromatogram within a short period after dissolution.

  • Possible Causes:

    • pH Instability: The compound may be unstable at the pH of your solvent or buffer system.

    • Solvent Reactivity: The chosen solvent may be reacting with the compound.

    • Photodegradation: Exposure to ambient or UV light during sample preparation and analysis.

  • Troubleshooting Steps:

    • pH Profiling: Prepare solutions in buffers of varying pH (e.g., pH 3, 7, 9) and monitor the stability over time using HPLC. This will help identify the optimal pH range for your experiments.

    • Solvent Selection: If possible, test the stability in alternative solvents of varying polarity.

    • Light Protection: Prepare and handle the sample solution under amber or low-light conditions. Use amber vials for HPLC analysis.

Issue 2: Inconsistent Results Between Batches
  • Symptom: Significant variations in purity or impurity profiles when using different lots of this compound.

  • Possible Causes:

    • Batch-to-Batch Variability: Differences in the manufacturing process may lead to varying impurity profiles.

    • Improper Storage: One of the batches may have been stored under suboptimal conditions, leading to degradation.

  • Troubleshooting Steps:

    • Certificate of Analysis (CoA) Review: Compare the CoAs for each batch, paying close attention to the purity and impurity levels.

    • Purity Re-evaluation: Independently verify the purity of each batch using a validated analytical method before use.

    • Standardized Storage: Ensure all batches are stored under the recommended conditions.

Stability Profile Summary

The following tables summarize the expected stability of this compound under various stress conditions based on the general behavior of quinoxaline derivatives. Quantitative data is not available and should be determined experimentally. The suggested conditions are for forced degradation studies to identify potential degradation products.

Table 1: Hydrolytic Stability

ConditionTemperatureTimeExpected StabilityPotential Degradation Products
0.1 M HClRoom Temperature24 hoursLikely to degradeHydrolysis products (e.g., replacement of halogen with hydroxyl group)
Water (pH ~7)Room Temperature24 hoursExpected to be relatively stableMinimal degradation
0.1 M NaOHRoom Temperature24 hoursLikely to degradeHydrolysis products, potential ring opening under harsh conditions

Table 2: Oxidative Stability

ConditionTemperatureTimeExpected StabilityPotential Degradation Products
3% H₂O₂Room Temperature24 hoursSusceptible to oxidationN-oxides, other oxidation products

Table 3: Photostability

ConditionLight SourceDurationExpected StabilityPotential Degradation Products
Solid StateICH Option 1 or 2As per ICH Q1BMay degradePhotodegradation products
In SolutionICH Option 1 or 2As per ICH Q1BLikely to degradePhotodegradation products

Table 4: Thermal Stability

ConditionTemperatureTimeExpected StabilityPotential Degradation Products
Solid State60°C7 daysExpected to be relatively stableMinimal degradation
In Solution60°C24 hoursMay show some degradationThermally induced degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid): Store a known quantity of the solid compound at 60°C for 7 days. Dissolve in the mobile phase for analysis.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation (Solid): Expose the solid compound to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Photolytic Degradation (Solution): Expose the stock solution in a quartz cuvette to the same light conditions as the solid sample.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.

  • A photodiode array (PDA) detector is recommended to check for peak purity and identify the UV maxima of the degradation products.

  • LC-MS can be used to identify the mass of the degradation products to aid in structure elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • HPLC system with a PDA or UV detector.

  • A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

2. Mobile Phase Screening:

  • Mobile Phase A: 0.1% Formic acid in water or an appropriate buffer.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Start with a gradient elution to separate the parent compound from its degradation products (e.g., 5% to 95% B over 20 minutes).

3. Method Optimization:

  • Adjust the gradient slope, flow rate, column temperature, and mobile phase pH to achieve optimal separation (resolution > 2) between the parent peak and all degradation peaks.

4. Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity of the method.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, RT, 24h) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT, 24h) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT, 24h) stock->oxidation Expose to stress thermal Thermal Stress (60°C) stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize peaks method Validate Analytical Method hplc->method pathways Identify Degradation Pathways lcms->pathways troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Peaks in Chromatogram? ph pH Instability? start->ph Yes light Light Exposure? start->light Yes solvent Solvent Reactivity? start->solvent Yes ph_test Perform pH Stability Profile ph->ph_test protect_light Use Amber Vials & Work in Low Light light->protect_light solvent_test Test Alternative Solvents solvent->solvent_test

Navigating the Challenges of Quinoxaline Derivative Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and optoelectronic properties. However, their promising potential is often hampered by poor solubility in common reaction solvents, leading to challenges in synthesis, purification, and screening. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these solubility issues head-on, empowering researchers to optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline starting material is not dissolving in the reaction solvent. What should I do?

A1: Poor solubility of starting materials is a common hurdle. Here are several strategies to address this:

  • Solvent Screening: The first step is to perform a systematic solvent screening. Test the solubility of your derivative in a range of common organic solvents such as ethanol, methanol, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] A general procedure for this is outlined in the Experimental Protocols section.

  • Use of Co-solvents: Employing a mixture of solvents can significantly enhance solubility.[2] For instance, if your compound has limited solubility in a non-polar solvent required for the reaction, adding a small amount of a polar co-solvent like DMF or DMSO can improve dissolution.

  • Temperature Adjustment: Gently heating the solvent can increase the solubility of your compound. However, be mindful of the thermal stability of your quinoxaline derivative and the boiling point of the solvent. Many quinoxaline syntheses are performed at elevated temperatures or under reflux conditions to overcome solubility issues.

  • Sonication: Applying ultrasonic waves can help to break down crystal lattices and enhance the dissolution of suspended particles.

Q2: During my reaction, the product is precipitating out of the solution. How can I prevent this and ensure the reaction goes to completion?

A2: Unexpected precipitation of the product can halt a reaction prematurely. Consider these troubleshooting steps:

  • Increase Solvent Volume: A simple first step is to add more of the reaction solvent to see if the precipitate redissolves. The initial concentration may have been too high.

  • Add a Co-solvent: If increasing the primary solvent volume is not effective or desirable, introduce a co-solvent in which your product is known to be more soluble.

  • Increase Reaction Temperature: If the reaction conditions allow, increasing the temperature can keep the product in solution.

  • Use of Surfactants: In aqueous or biphasic reaction systems, surfactants can form micelles that encapsulate organic molecules, increasing their apparent solubility and facilitating the reaction.[3] Non-ionic surfactants like Tween 40 have been shown to be effective in quinoxaline synthesis.[3]

Q3: How do substituents on the quinoxaline ring affect its solubility?

A3: The nature of the substituents plays a crucial role in the solubility of quinoxaline derivatives.

  • Electron-donating groups (e.g., alkyl, alkoxy) can sometimes increase solubility in less polar organic solvents.

  • Electron-withdrawing groups (e.g., nitro, cyano, halo) can decrease solubility in non-polar solvents but may increase solubility in polar aprotic solvents like DMF and DMSO.[4][5] The introduction of fluorine atoms, for instance, has been used to modify the electronic properties and can also impact solubility.[5]

  • Introduction of Solubilizing Chains: Attaching flexible alkyl or alkoxy chains is a common strategy to improve the solubility of rigid, planar molecules like quinoxalines in organic solvents.[5]

Q4: Are there any "green" solvent options for quinoxaline synthesis that also address solubility?

A4: Yes, there is a growing interest in developing more environmentally benign synthetic methods. For quinoxaline synthesis, reactions in water using surfactants as catalysts and solubilizing agents are a promising green alternative to volatile organic solvents.[3] Additionally, solvent-free methods, such as microwave-assisted synthesis, can circumvent solubility issues altogether by providing energy directly to the reactants.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

This guide outlines a systematic approach to identifying a suitable solvent system for a poorly soluble quinoxaline derivative.

Objective: To determine the optimal solvent or co-solvent system for a given quinoxaline derivative at room temperature and elevated temperatures.

Materials:

  • Your quinoxaline derivative

  • A selection of solvents: Ethanol, Methanol, THF, Toluene, DMF, DMSO

  • Small vials or test tubes

  • Stir plate and stir bars

  • Heating block or oil bath

Procedure:

  • Initial Screening at Room Temperature:

    • Place a small, known amount of your quinoxaline derivative (e.g., 5 mg) into separate vials.

    • Add a measured volume of each solvent (e.g., 0.5 mL) to the respective vials.

    • Stir vigorously at room temperature for 10-15 minutes.

    • Visually assess the solubility and record your observations (e.g., fully dissolved, partially dissolved, insoluble).

  • Screening at Elevated Temperature:

    • For solvents in which the compound was not fully soluble at room temperature, gently heat the vials using a heating block or oil bath (e.g., to 50 °C, 80 °C).

    • Observe if the compound dissolves at the higher temperature. Be cautious of solvent boiling points.

    • If the compound dissolves upon heating, allow the solution to cool back to room temperature to see if the compound precipitates out, which is a good indicator for potential recrystallization.

  • Co-solvent Screening:

    • Based on the initial screening, select a primary solvent in which the compound is sparingly soluble but is the desired solvent for the reaction.

    • Add a co-solvent in which the compound is highly soluble (e.g., DMF or DMSO) dropwise to the suspension until the solid dissolves. Record the approximate ratio of the two solvents.

Data Presentation:

Quinoxaline DerivativeSolventSolubility at RT (approx. mg/mL)Solubility at 80°C (approx. mg/mL)Notes
2,3-DiphenylquinoxalineEthanolLowModerateRecrystallizes upon cooling
TolueneLowHigh
DMFHighHigh
DMSOHighHigh
Quinoxaline-2-carboxylic acidEthanolLowModerate
WaterSparingly solubleModerate with heating
DMSOHighHigh

(Note: The data in this table is illustrative. Actual solubility will vary based on the specific derivative and experimental conditions.)

Guide 2: Addressing Unexpected Precipitation During Reaction

This guide provides a logical workflow for troubleshooting when a reactant or product precipitates out of solution during a chemical reaction.

Workflow Diagram:

Troubleshooting workflow for in-reaction precipitation.

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis with Solubility Considerations

This protocol provides a general framework for the synthesis of quinoxaline derivatives, incorporating steps to mitigate solubility issues. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a common method for quinoxaline synthesis.[6]

Materials:

  • o-phenylenediamine derivative (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Selected reaction solvent (e.g., Toluene, Ethanol)[6]

  • Co-solvent if necessary (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the o-phenylenediamine derivative (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Add the chosen reaction solvent (e.g., 10 mL of Toluene).[6]

  • Begin stirring the mixture at room temperature.

  • Troubleshooting Point: If the starting materials do not fully dissolve, consider adding a minimal amount of a co-solvent (e.g., 0.5-1 mL of DMF) or gently warming the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The increased temperature will likely ensure all components remain in solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Troubleshooting Point: If the product crystallizes upon cooling, it can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure. If the product oils out, try adding a non-polar solvent like hexanes to induce precipitation.

  • The crude product can then be purified by recrystallization from a suitable solvent (identified through the solvent screening protocol).

Protocol 2: Surfactant-Mediated Quinoxaline Synthesis in Water

This protocol is an example of a green chemistry approach to quinoxaline synthesis that simultaneously addresses the poor water solubility of organic reactants.[3]

Materials:

  • o-phenylenediamine derivative (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Deionized water

  • Non-ionic surfactant (e.g., Tween 40, 10 mol%)[3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine derivative (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the surfactant (0.1 mmol) in water (5-10 mL).

  • Stir the mixture vigorously at room temperature. The surfactant will form micelles, creating a microenvironment where the organic reactants can dissolve and react.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be extracted with an organic solvent like ethyl acetate.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved through recrystallization or column chromatography.

Logical Relationship of Solubility Strategies:

G cluster_strategies problem Poorly Soluble Quinoxaline Derivative strategy Solubility Enhancement Strategies problem->strategy solvent Solvent Modification strategy->solvent temp Temperature Adjustment strategy->temp additives Use of Additives strategy->additives cosolvent Co-solvents (e.g., DMF, DMSO) solvent->cosolvent heating Heating/Reflux temp->heating sonication Sonication temp->sonication surfactant Surfactants (e.g., Tween 40) additives->surfactant

Strategies to overcome poor quinoxaline solubility.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively navigate the challenges posed by the poor solubility of quinoxaline derivatives, leading to more efficient and successful synthetic outcomes.

References

byproduct formation in the bromination of fluoroquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the bromination of fluoroquinoxalines. The information is designed to help overcome common challenges and optimize reaction outcomes.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Brominated Product

Question: My bromination reaction of a fluoroquinoxaline substrate shows a low yield of the desired product, with a significant amount of starting material remaining. What are the potential causes and how can I improve the conversion?

Answer:

Several factors can contribute to low conversion in the bromination of fluoroquinoxalines, which are often electron-deficient systems. Here are the primary causes and troubleshooting steps:

  • Insufficient Activation of the Brominating Agent: Fluoroquinoxalines are electron-poor, making electrophilic aromatic substitution challenging. The brominating agent, typically N-bromosuccinimide (NBS), often requires a strong acid catalyst to generate a more potent electrophilic bromine species.

    • Recommendation: The use of a strong acid like triflic acid (TfOH) has been shown to be effective in promoting the bromination of deactivated quinoxaline systems.[1][2] If you are not using a strong acid catalyst, its addition is highly recommended. If you are already using an acid, consider increasing its concentration or switching to a stronger superacid.

  • Reaction Temperature is Too Low: Electrophilic aromatic substitution on deactivated rings often requires higher temperatures to overcome the activation energy barrier.

    • Recommendation: While optimizing for regioselectivity often involves starting at lower temperatures, a gradual increase in the reaction temperature can improve conversion.[3] Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation byproducts at elevated temperatures.

  • Inadequate Reaction Time: The reaction may simply not have proceeded to completion.

    • Recommendation: Extend the reaction time and monitor its progress at regular intervals.

  • Purity of Reagents and Solvents: Water and other nucleophilic impurities can quench the electrophilic bromine species or react with the acid catalyst, inhibiting the desired reaction.

    • Recommendation: Ensure that all reagents and solvents are anhydrous and of high purity.

Issue 2: Formation of Multiple Products and Lack of Regioselectivity

Question: My reaction is producing a mixture of mono-, di-, and/or polybrominated products, and the regioselectivity is poor. How can I improve the selectivity for my target compound?

Answer:

Controlling regioselectivity and preventing over-bromination are common challenges. Here’s how to address these issues:

  • Stoichiometry of the Brominating Agent: The number of equivalents of the brominating agent is a critical factor.

    • Recommendation:

      • For mono-bromination , use a stoichiometric amount (1.0 to 1.2 equivalents) of NBS.

      • For di-bromination , a larger excess of NBS (e.g., 4 equivalents) may be necessary, as seen in the synthesis of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol.[2][4]

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.[3]

    • Recommendation: Start the reaction at a lower temperature (e.g., 0 °C or even -10 °C) and allow it to slowly warm to room temperature.[5] This can favor the formation of the thermodynamically more stable product.

  • Choice of Brominating Agent: While NBS is common, other brominating agents might offer different selectivity profiles.

    • Recommendation: Consider exploring other reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or bromine in the presence of a Lewis acid, though careful optimization will be required.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting regioselectivity.

    • Recommendation: Acetonitrile and dichloromethane are commonly used solvents for bromination with NBS.[5][6] If you are experiencing selectivity issues, screening different anhydrous, non-protic solvents may be beneficial.

Issue 3: Formation of an Unexpected Mono-brominated Intermediate

Question: I am trying to synthesize a di-brominated fluoroquinoxaline, but the reaction stalls at a mono-brominated intermediate. How can I drive the reaction to completion?

Answer:

The first bromination event can further deactivate the quinoxaline ring, making the second bromination more difficult.

  • Insufficient Brominating Agent: The initial stoichiometry may not be sufficient for the second substitution.

    • Recommendation: Increase the equivalents of NBS. Monitoring the reaction of 6,7-difluoroquinoxaline-2-ol with 2 equivalents of NBS showed a mixture of the desired di-bromo product and a mono-bromo intermediate. Using 4 equivalents of NBS pushed the reaction towards the exclusive formation of the di-bromo product.[2][4]

  • Driving the Second Bromination: If simply increasing the initial amount of NBS is not effective, a second addition of the brominating agent may be necessary.

    • Recommendation: After the formation of the mono-brominated intermediate (as confirmed by in-process monitoring), add an additional portion of NBS to the reaction mixture to drive the second bromination.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for bromination on a fluoroquinoxaline ring?

The positions for electrophilic bromination are dictated by the directing effects of the nitrogen atoms in the quinoxaline core and the fluorine substituents. The pyrazine ring is generally electron-deficient. Therefore, substitution typically occurs on the benzene ring. For a generic fluoroquinoxaline, the positions ortho and para to the fluorine atom and meta to the nitrogen atoms are generally favored. In the case of 6,7-difluoroquinoxaline-2-ol, bromination occurs regioselectively at the 5 and 8 positions.[1][2]

Q2: Can over-bromination occur, and how can I avoid it?

Yes, over-bromination (the addition of more bromine atoms than desired) is a potential side reaction, especially if the quinoxaline ring has activating substituents or if harsh reaction conditions are used. To avoid this, carefully control the stoichiometry of the brominating agent and the reaction temperature. Using a slight excess of the brominating agent for the desired number of substitutions and maintaining a low to moderate temperature are key strategies.

Q3: What is the role of a strong acid like triflic acid in these reactions?

A strong acid protonates NBS, making it a much more powerful electrophilic brominating agent. This is crucial for reacting with the electron-deficient fluoroquinoxaline ring. This acid catalysis accelerates the reaction, allowing it to proceed at manageable temperatures.[7][8]

Q4: Are there any specific safety precautions I should take?

Yes. N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Strong acids like triflic acid are highly corrosive and require the use of appropriate personal protective equipment (gloves, safety glasses, lab coat). Bromination reactions can be exothermic, so proper temperature control is essential, especially on a larger scale.

Experimental Protocols

Key Experiment: Synthesis of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol [1][2]

This protocol details the regioselective di-bromination of 6,7-difluoroquinoxaline-2-ol.

  • Reagents:

    • 6,7-difluoroquinoxaline-2-ol

    • N-Bromosuccinimide (NBS)

    • Triflic acid (TfOH)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve 6,7-difluoroquinoxaline-2-ol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triflic acid to the cooled solution.

    • In a separate flask, prepare a solution of NBS (4.0 equivalents) in the anhydrous solvent.

    • Add the NBS solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, the reaction is typically quenched by pouring it into a mixture of ice and a reducing agent solution (e.g., sodium thiosulfate) to neutralize any unreacted bromine.

    • The product can then be extracted with an appropriate organic solvent, dried, and purified by column chromatography or recrystallization.

Quantitative Data Summary

SubstrateBrominating AgentCatalystEquivalents of NBSProductYieldReference
6,7-difluoroquinoxaline-2-olNBSTriflic Acid2.0Mixture of mono- and di-bromo productsNot specified[2][4]
6,7-difluoroquinoxaline-2-olNBSTriflic Acid4.05,8-dibromo-6,7-difluoroquinoxaline-2-olHigh[1][2]

Visualizations

Bromination_Pathway Start Fluoroquinoxaline MonoBromo Mono-brominated Intermediate Start->MonoBromo 1.0-1.2 eq. NBS Strong Acid DiBromo Di-brominated Product MonoBromo->DiBromo >2.0 eq. NBS Strong Acid PolyBromo Poly-brominated Byproduct DiBromo->PolyBromo Excess NBS High Temp. Troubleshooting_Logic Problem Unsatisfactory Reaction Outcome LowConversion Low Conversion Problem->LowConversion PoorSelectivity Poor Selectivity Problem->PoorSelectivity StalledReaction Stalled at Intermediate Problem->StalledReaction AddAcid Add/Increase Strong Acid Catalyst LowConversion->AddAcid IncreaseTemp Increase Temperature LowConversion->IncreaseTemp Extend_Time Extend Reaction Time LowConversion->Extend_Time ControlStoich Adjust NBS Stoichiometry PoorSelectivity->ControlStoich LowerTemp Lower Initial Temperature PoorSelectivity->LowerTemp StalledReaction->ControlStoich AddMoreNBS Add More NBS StalledReaction->AddMoreNBS

References

Technical Support Center: Optimizing Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for quinoxaline synthesis.

Troubleshooting Guide

Problem: Low Yield or Slow Reaction Rate

The synthesis of quinoxalines, typically through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, can be sensitive to the choice of solvent. If you are experiencing low yields or prolonged reaction times, consider the following solvent-related factors.

Solution: The optimal solvent can depend on the specific substrates and reaction conditions. The following table summarizes the effects of various solvents on quinoxaline synthesis, compiled from several studies.

SolventTypical ConditionsAdvantagesDisadvantages
Ethanol RefluxGood yields for many substrates, environmentally friendly.[1][2]Can lead to longer reaction times compared to other solvents.[1]
Methanol-Water (1:1) Room TemperatureCan be effective for microdroplet reactions, offering high efficiency.[3][4]May not be suitable for all substrates; requires specific equipment for microdroplet synthesis.
Toluene Room Temperature to RefluxEffective with certain catalysts, allowing for reactions at ambient temperature.[5]A hazardous solvent requiring careful handling and disposal.
Dimethyl Sulfoxide (DMSO) 80-120°CCan act as both a solvent and an oxidant, useful in specific reaction pathways.[6][7]High boiling point can make removal difficult; can be toxic.
Water Room Temperature to RefluxThe ultimate green solvent, can be very effective, especially with catalysts like β-cyclodextrin.[7][8][9]Substrate solubility can be a major limitation.
Solvent-Free Grinding or MicrowaveEnvironmentally friendly, can lead to very short reaction times and high yields.[10]May not be suitable for all substrates and can sometimes result in incomplete reactions.
Tetrahydrofuran (THF) Room TemperatureCan be effective with specific catalysts like pyridine, allowing for mild reaction conditions.[11]A volatile and flammable solvent.
Experimental Workflow for Quinoxaline Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of quinoxalines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Select 1,2-diamine and 1,2-dicarbonyl Solvent 2. Choose appropriate solvent system Reactants->Solvent Catalyst 3. Add catalyst (optional) Solvent->Catalyst Mixing 4. Mix reactants, solvent, and catalyst Catalyst->Mixing Heating 5. Heat/stir under optimal conditions (e.g., reflux, microwave) Mixing->Heating Monitoring 6. Monitor reaction progress (TLC) Heating->Monitoring Quenching 7. Quench reaction (if necessary) Monitoring->Quenching Extraction 8. Extract with organic solvent Quenching->Extraction Drying 9. Dry organic layer Extraction->Drying Purification 10. Purify by recrystallization/chromatography Drying->Purification Characterization 11. Characterize product (NMR, IR, MS) Purification->Characterization G Start Start: Substrate Solubility Soluble_Green Are substrates soluble in green solvents (water, ethanol)? Start->Soluble_Green Use_Green Use water or ethanol. Consider catalysts like β-cyclodextrin. Soluble_Green->Use_Green Yes Soluble_Organic Are substrates soluble in common organic solvents? Soluble_Green->Soluble_Organic No End Proceed with Synthesis Use_Green->End Use_Organic Select appropriate organic solvent (e.g., Toluene, THF, DMSO). Optimize temperature and catalyst. Soluble_Organic->Use_Organic Yes Solvent_Free Consider solvent-free conditions (grinding or microwave). Soluble_Organic->Solvent_Free No Use_Organic->End Solvent_Free->End

References

Technical Support Center: Temperature Control in Exothermic Quinoxaline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in exothermic quinoxaline reactions. The information is designed to help you anticipate and resolve common issues related to temperature control, ensuring reaction safety, and maximizing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: Are all quinoxaline synthesis reactions exothermic?

A1: While many modern synthetic routes for quinoxalines are designed to be performed at room temperature, the classical condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is often exothermic, especially when catalyzed by a strong acid and heated.[1][2] The heat generated can be significant, particularly at a larger scale. It is crucial to assess the thermal potential of your specific reaction, especially during scale-up.

Q2: What are the primary risks associated with poor temperature control in quinoxaline synthesis?

A2: The primary risk is a thermal runaway, where the reaction rate increases uncontrollably due to the heat it generates. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.[3] Other risks include the formation of unwanted side products, degradation of the desired quinoxaline product, and reduced yield and purity.[4]

Q3: What are the initial signs of a temperature excursion in a quinoxaline reaction?

A3: Initial signs include a rapid and unexpected rise in the internal temperature of the reactor, an increase in pressure, a noticeable change in the color or viscosity of the reaction mixture, and an increased rate of solvent reflux. Continuous monitoring of the reaction temperature is essential for early detection.

Q4: How does the choice of solvent affect temperature control?

A4: The solvent plays a crucial role in heat management. A solvent with a higher boiling point can absorb more heat before boiling, providing a larger operating window. However, a lower-boiling solvent can be used for "evaporative cooling," where the heat of vaporization helps to cool the reaction.[3] The choice of solvent can also affect reaction kinetics and, consequently, the rate of heat generation.[5][6][7]

Q5: Can microwave-assisted synthesis help with temperature control?

A5: Microwave-assisted synthesis can offer rapid and uniform heating, which can lead to significantly shorter reaction times and potentially higher yields.[4][8] While this method provides precise temperature control, it's important to be aware that overheating can still occur and may lead to product decomposition.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid, Uncontrolled Temperature Rise Reaction is proceeding too quickly due to catalyst concentration, reactant addition rate, or inadequate cooling.1. Immediately stop the addition of any remaining reactants. 2. Increase the cooling to the reactor jacket or cooling coils. 3. If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. 4. For future runs, consider reducing the catalyst loading, slowing the addition rate of the limiting reagent, or using a more dilute solution.
Localized Hotspots Poor mixing or inefficient heat transfer within the reactor.1. Increase the agitation speed to improve mixing and heat distribution. 2. Ensure the reactor is appropriately sized for the reaction volume to allow for efficient stirring. 3. Consider using a reactor with better heat transfer capabilities, such as one with a larger surface area-to-volume ratio.
Reaction Temperature Fluctuates Widely PID controller for the cooling system is not properly tuned.1. Retune the PID controller to better match the thermal dynamics of the reaction. 2. Consider using a cascade control loop for more precise temperature regulation. 3. Ensure the cooling system has a sufficiently fast response time.[3]
Low Product Yield Despite Reaching Target Temperature Overheating may have led to the degradation of the product or the formation of side products.1. Review the temperature profile of the reaction. If excursions above the target temperature occurred, this is a likely cause. 2. Analyze the crude product for impurities to identify potential side reactions. 3. For subsequent reactions, implement stricter temperature control and consider a lower reaction temperature, even if it requires a longer reaction time.
Reaction Fails to Initiate or is Sluggish Insufficient heating or catalyst activity.1. Verify the calibration of your temperature probe. 2. Gradually increase the reaction temperature in small increments, monitoring for any signs of an exotherm. 3. Ensure the catalyst is active and used in the correct concentration.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis

ReactantsMethodCatalystSolventTemperature (°C)TimeYield (%)Reference
o-phenylenediamine, BenzilHeterogeneous CatalysisAlCuMoVPToluene252 h92[9]
o-phenylenediamine, BenzilHeterogeneous CatalysisAlFeMoVPToluene252 h80[9]
Naphthalene-2,3-diamine, BenzilMicrowaveHClEthanol240 W3 min90[10]
Naphthalene-2,3-diamine, BenzilThermalHClEthanolReflux4 h85[10]
Phenylquinoxalines-2(1H)-thione, Acrylic acid derivativesThermalTriethylamine-Reflux4-6 h88[4]
2-chloro-3-methyl quinoxaline, 4-hydroxy benzaldehydeThermal-AcetonitrileReflux30 h60-70[4]
o-phenylenediamine, BenzilNatural Deep Eutectic SolventCholine chloride/water-Room Temp5 min>90[11]

Experimental Protocols

Protocol 1: Room Temperature Synthesis of 2,3-Diphenylquinoxaline [9]

This protocol describes a room-temperature synthesis using a recyclable heterogeneous catalyst.

Materials:

  • o-phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • Alumina-supported heteropolyoxometalate catalyst (AlCuMoVP, 100 mg)

  • Toluene (7 mL)

  • Anhydrous Na₂SO₄

  • Ethanol (for recrystallization)

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (7 mL), add 100 mg of the AlCuMoVP catalyst.

  • Stir the mixture at room temperature (25°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (approximately 2 hours), separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 2,3-diphenylquinoxaline.

Protocol 2: Microwave-Assisted Synthesis of 6,7-diphenyl-dibenzo[f,h]quinoxaline [10]

This protocol utilizes microwave irradiation for a rapid synthesis.

Materials:

  • Naphthalene-2,3-diamine (0.0105 mole)

  • Benzil (0.01 mole)

  • Ethanol (10 mL)

  • Hydrochloric acid (5 mmol %)

Procedure:

  • In a microwave-safe reaction vessel, combine naphthalene-2,3-diamine (0.0105 mole) and benzil (0.01 mole) in ethanol (10 mL).

  • Add 5 mmol % of hydrochloric acid as a catalyst.

  • Place the vessel in a scientific microwave system.

  • Irradiate the reaction mixture at a power level of 240 Watts for 3 minutes.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture.

  • Isolate the product by filtration and wash with cold ethanol.

  • Dry the product to obtain 6,7-diphenyl-dibenzo[f,h]quinoxaline.

Visualizations

Experimental_Workflow Experimental Workflow for Temperature-Controlled Quinoxaline Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with o-phenylenediamine and Solvent C Start Agitation and Initiate Cooling A->C B Prepare Solution of 1,2-dicarbonyl Compound D Slowly Add Dicarbonyl Solution to Reactor B->D C->D E Monitor Temperature Continuously D->E F Adjust Cooling Rate to Maintain Setpoint E->F If Temp > Setpoint G Quench Reaction (if necessary) E->G Reaction Complete F->E H Isolate Crude Product (e.g., Filtration) G->H I Purify Product (e.g., Recrystallization) H->I Troubleshooting_Logic Troubleshooting Logic for Temperature Excursions action action decision decision start Temperature Excursion Detected stop_addition Stop Reactant Addition start->stop_addition increase_cooling Increase Cooling stop_addition->increase_cooling is_controlled Is Temperature Decreasing? increase_cooling->is_controlled add_solvent Add Cold Inert Solvent is_controlled->add_solvent No is_stable Is Temperature Stable? is_controlled->is_stable Yes add_solvent->is_stable monitor Continue Monitoring is_stable->monitor Yes emergency_stop Emergency Shutdown and Quench is_stable->emergency_stop No review_process Review Process Parameters monitor->review_process emergency_stop->review_process

References

Technical Support Center: Purification of 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Bromo-5-fluoroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the likely starting materials?

The most common and straightforward synthesis of this compound involves the condensation reaction of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, the reaction between 4-bromo-3-fluoro-1,2-diaminobenzene and glyoxal is a highly probable synthetic pathway.

Q2: What are the potential impurities I should be aware of during the purification of this compound?

Potential impurities can originate from unreacted starting materials, side-products, or subsequent degradation. Key impurities to consider include:

  • Unreacted 4-bromo-3-fluoro-1,2-diaminobenzene: This is a common impurity if the reaction does not go to completion.

  • Unreacted glyoxal: As a volatile aldehyde, it's often used in excess and should be removed during workup.

  • Polymeric byproducts: Glyoxal can self-polymerize, especially under certain pH conditions.

  • Oxidation products: The diaminobenzene starting material can be sensitive to oxidation.

  • Regioisomers: Depending on the synthetic route, the formation of other bromo-fluoro-quinoxaline isomers is a possibility, although less likely with the specified starting materials.

Q3: What are the recommended purification techniques for this compound?

The primary methods for purifying this compound are:

  • Column Chromatography: Silica gel column chromatography is effective for separating the product from starting materials and less polar impurities.

  • Recrystallization: This is a powerful technique for removing minor impurities and obtaining a highly crystalline final product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield After Work-up Incomplete reaction.Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting diamine. Consider extending the reaction time or slightly increasing the temperature.
Product loss during extraction.Ensure the correct pH of the aqueous layer during extraction to minimize the solubility of the quinoxaline product. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction.
Multiple Spots on TLC After Initial Purification Presence of unreacted starting materials.The starting diamine is typically more polar than the quinoxaline product. Use a non-polar solvent system for column chromatography (e.g., hexane/ethyl acetate) to effectively separate these.
Formation of byproducts.Byproducts may have different polarities. A gradient elution in column chromatography can help in separating multiple components.
Product Fails to Crystallize During Recrystallization Incorrect solvent choice.The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. Test a range of solvents or solvent mixtures. Common choices for quinoxalines include ethanol, methanol, or mixtures of hexane and ethyl acetate.[1]
Presence of significant impurities."Oiling out" instead of crystallization can indicate a high level of impurities. First, purify the crude product by column chromatography to remove the bulk of impurities and then proceed with recrystallization.
Final Product has a Persistent Color Presence of colored impurities, possibly oxidation products.Treatment of the crude product with activated charcoal during recrystallization can help in removing colored impurities. Ensure all synthetic and purification steps are carried out under an inert atmosphere if starting materials are air-sensitive.
NMR Spectrum Shows Unidentified Peaks Residual solvent.Dry the sample under high vacuum for an extended period.
Presence of isomeric impurities.Isomers can be difficult to separate. High-performance liquid chromatography (HPLC) might be necessary for analytical or preparative separation.

Experimental Protocols

General Synthesis of this compound

A plausible method for the synthesis of this compound is the reaction of 4-bromo-3-fluoro-1,2-diaminobenzene with glyoxal.

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3-fluoro-1,2-diaminobenzene (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Reagent Addition: Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the solution of the diamine while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The polarity of the eluent can be guided by initial TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) to find a suitable solvent or solvent pair. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.

  • Dissolution: Dissolve the bulk of the product in a minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Data Presentation

Parameter Expected Value/Range Analytical Method
Molecular Weight 227.04 g/mol Mass Spectrometry
Appearance Off-white to pale yellow solidVisual Inspection
Purity >98% after purificationHPLC, NMR
TLC Rf Value Dependent on eluent system (e.g., 0.4 in 20% Ethyl Acetate/Hexane)Thin Layer Chromatography
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.8-8.9 (m, 2H), ~7.8-8.0 (m, 2H)¹H Nuclear Magnetic Resonance
¹³C NMR (CDCl₃, 101 MHz) Expected signals in the aromatic region. Specific shifts require experimental data.¹³C Nuclear Magnetic Resonance

Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude Product Obtained tlc_analysis Perform TLC Analysis start->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot multiple_spots Multiple Spots single_spot->multiple_spots No recrystallization Recrystallization single_spot->recrystallization Yes column_chromatography Column Chromatography multiple_spots->column_chromatography column_chromatography->tlc_analysis oiling_out Product 'Oils Out'? recrystallization->oiling_out final_product Pure this compound check_purity Check Purity (NMR, HPLC) purity_ok Purity > 98%? check_purity->purity_ok purity_ok->final_product Yes troubleshoot_impurities Identify and Troubleshoot Impurities purity_ok->troubleshoot_impurities No troubleshoot_impurities->column_chromatography oiling_out->check_purity No rerun_column Re-run Column with Shallower Gradient oiling_out->rerun_column Yes rerun_column->tlc_analysis

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Monitoring 6-Bromo-5-fluoroquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered when monitoring reactions involving 6-Bromo-5-fluoroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring the progress of this compound reactions?

A1: The primary analytical techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is well-suited for quantifying the consumption of starting material and the formation of products and byproducts. GC-MS is useful for identifying volatile components and confirming the mass of products and impurities. NMR spectroscopy, particularly ¹H and ¹⁹F NMR, provides real-time, in-situ monitoring of the reaction progress without the need for sample workup.

Q2: What are some common impurities or side products to expect in reactions with this compound?

A2: Depending on the specific reaction conditions (e.g., nucleophilic aromatic substitution, cross-coupling), common side products may include:

  • Over-alkylation or over-arylation products: If the reaction involves substitution at the bromine or fluorine positions.

  • Hydrolysis products: If water is present, leading to the replacement of a halogen with a hydroxyl group.

  • Debromination or defluorination products: Resulting from reductive side reactions.

  • Isomeric products: Depending on the regioselectivity of the reaction.

  • Unreacted starting materials and reagents.

Q3: How can I improve peak shape and resolution in the HPLC analysis of my this compound reaction mixture?

A3: Poor peak shape (e.g., tailing or fronting) and inadequate resolution are common HPLC issues. To address these:

  • Optimize Mobile Phase pH: For ionizable analytes, ensure the mobile phase pH is at least 2 units away from the pKa of the compounds to ensure they are in a single ionic form.

  • Adjust Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer to improve separation.

  • Select an Appropriate Column: A C18 column is a good starting point, but for highly polar or nonpolar compounds, alternative stationary phases may be necessary.

  • Use a Guard Column: This protects the analytical column from strongly retained impurities that can cause peak distortion.

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks. Try diluting your sample.

  • Ensure Proper System Connections: Minimize dead volume in tubing and fittings to prevent peak broadening.

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing for this compound or its products.

Possible Cause Troubleshooting Step
Secondary Interactions with Silica Support Add a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase to mask active silanol groups on the column.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol or a high concentration of acetonitrile) to remove strongly adsorbed compounds.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single, un-ionized or fully ionized state.
Column Degradation Replace the column if it has been used extensively or with aggressive mobile phases.

Issue: Poor Resolution Between Reactant, Product, and Impurities.

Possible Cause Troubleshooting Step
Inadequate Separation Efficiency Switch to a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates.
Mobile Phase Too Strong or Too Weak Adjust the gradient slope or the isocratic mobile phase composition to achieve better separation. A shallower gradient can often improve the resolution of closely eluting peaks.
Incorrect Wavelength Detection Analyze the UV spectra of your compounds of interest and select a wavelength that maximizes the signal for all components or a wavelength specific to an impurity if you are trying to resolve it from the main product.
GC-MS Analysis

Issue: Difficulty in Identifying the this compound Product Peak.

Possible Cause Troubleshooting Step
Isotopic Pattern of Bromine Look for a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1, which is indicative of a compound containing one bromine atom.
Co-elution with Other Components Optimize the GC temperature program. A slower ramp rate or an isothermal hold can improve the separation of co-eluting peaks.
Poor Fragmentation If the molecular ion is not observed, consider using a softer ionization technique if available. Analyze the fragmentation pattern for characteristic losses (e.g., loss of Br, F, or parts of substituents).
NMR Spectroscopy

Issue: Difficulty in Quantifying Reaction Conversion using ¹H NMR.

Possible Cause Troubleshooting Step
Peak Overlap Use ¹⁹F NMR, as the larger chemical shift dispersion often provides better-resolved signals for fluorine-containing compounds.[1]
Changes in Sample Properties during Reaction Shimming the NMR spectrometer frequently during the reaction can help to maintain good spectral resolution.
Broadening of Peaks Paramagnetic species or changes in viscosity can cause peak broadening. Diluting the sample or increasing the temperature (if the reaction allows) can sometimes sharpen the signals.

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: General GC-MS Method for Impurity Profiling
  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

  • Sample Preparation: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and dilute to an appropriate concentration before injection.

Protocol 3: In-situ ¹H and ¹⁹F NMR Reaction Monitoring
  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

  • Solvent: A deuterated solvent that is compatible with the reaction chemistry (e.g., DMSO-d₆, CDCl₃).

  • Procedure:

    • Set up the reaction in an NMR tube.

    • Acquire an initial ¹H and ¹⁹F spectrum of the starting materials.

    • Initiate the reaction (e.g., by adding a catalyst or reagent).

    • Acquire interleaved ¹H and ¹⁹F spectra at regular time intervals.

    • Process the spectra to monitor the decrease in the starting material signals and the increase in the product signals. The integration of characteristic peaks can be used to determine the reaction conversion over time.[1]

Visualizations

HPLC Troubleshooting Workflow

Reaction_Monitoring_Strategy cluster_techniques Analytical Techniques cluster_data Data Analysis start Start Reaction Monitoring HPLC HPLC (Quantitative Analysis) start->HPLC GCMS GC-MS (Impurity ID & Mass Confirmation) start->GCMS NMR NMR (¹H & ¹⁹F) (In-situ Monitoring) start->NMR quantify Quantify Reactant/Product HPLC->quantify identify Identify Side Products GCMS->identify kinetics Determine Reaction Kinetics NMR->kinetics decision Reaction Complete? quantify->decision identify->decision kinetics->decision workup Proceed to Workup decision->workup Yes optimize Optimize Reaction Conditions decision->optimize No

Reaction Monitoring Strategy

References

Validation & Comparative

A Comparative Guide to the Spectral Data of 6-Bromo-5-fluoroquinoxaline and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for derivatives of 6-Bromo-5-fluoroquinoxaline. Due to the limited availability of a complete public spectral dataset for this compound, this document focuses on the spectral characteristics of closely related brominated and fluorinated quinoxaline derivatives. The presented data, derived from various spectroscopic techniques, offers valuable insights for the identification and characterization of novel compounds in this class.

Structural Overview

This compound is a halogenated heterocyclic aromatic compound. The quinoxaline core is a key pharmacophore in numerous biologically active molecules. The presence and position of halogen substituents, such as bromine and fluorine, significantly influence the electronic properties and, consequently, the spectral characteristics of the molecule.

Below is a diagram illustrating the structural relationship between the parent quinoxaline, this compound, and a representative derivative.

G Structural Relationship of Quinoxaline Derivatives A Quinoxaline B This compound A->B Bromination & Fluorination C 6-Bromo-2,3-dichloroquinoxaline A->C Bromination & Chlorination D 6-Bromo-2-methylquinoxaline A->D Bromination & Methylation

Caption: Structural relationship of key quinoxaline compounds.

Comparative Spectral Data

The following tables summarize the available spectral data for various quinoxaline derivatives. This data can be used to predict the spectral properties of this compound.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
6-Bromo-2,3-dihydrazinylquinoxaline Not Specified5.00 (br s, NH₂), 9.16 (br s, NH)[1]
2,3-bis(3-methoxyphenoxy)quinoxaline CDCl₃3.84 (d, J = 1.6 Hz, 6H), 6.83-6.97 (m, 5H), 7.37 (t, J = 9.2 Hz, 1H), 7.47-7.51 (m, 1H), 7.59-7.77 (m, 4H), 7.95-8.00 (m, 1H)
6,7-difluoro-2-(thiophen-2-yl)quinoxaline CDCl₃9.20 (s, 1H), 7.86 (dd, J = 3.7, 1.1 Hz, 1H), 7.82 (dd, J = 8.4, 1.9 Hz, 1H), 7.80 (dd, J = 8.3, 1.6 Hz, 1H), 7.57 (dd, J = 5.0, 1.1 Hz, 1H), 7.21 (dd, J = 5.0, 3.7 Hz, 1H)
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm)Reference
N²,N³-dibenzylquinoxaline-2,3-diamine CDCl₃46.04, 125.04, 125.85, 127.66, 128.05, 128.57, 128.73, 137.24, 138.70, 144.15
2-(5-iodothiophen-2-yl)quinoxaline CDCl₃148.4, 146.4, 142.2, 141.6, 141.5, 138.5, 130.8, 129.6, 129.3, 129.3, 128.0, 79.8
Mass Spectrometry Data
CompoundIonization Modem/z (Relative Intensity %)Reference
6-Bromo-2,3-dihydrazinylquinoxaline Not Specified268 (M⁺, 43%)[1]
Quinoxaline, 6-bromo-2-methyl- GC-MSData available in SpectraBase
Infrared (IR) Spectroscopy Data
CompoundSample PreparationKey Absorption Bands (cm⁻¹)Reference
6-Bromo-2,3-dihydrazinylquinoxaline Not Specified3415, 3250, 3146 (HNNH₂)[1]
Aromatic Compounds (General) KBr pellet or Nujol mull~3030 (aromatic C-H stretch), 1600-1450 (C=C ring stretch)
UV-Visible Spectroscopy Data
CompoundSolventλ_max (nm)Reference
Quinoxaline Derivatives (General) DMSOπ-π* (305–325), n-π* (400–410)
Quinoxaline Not SpecifiedData available in NIST WebBook

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR.

  • Data Acquisition: Spectra are acquired at room temperature. Key parameters include the number of scans, pulse width, and relaxation delay, which are optimized to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: The sample can be introduced directly via a probe or as the eluent from a gas chromatograph (GC) or liquid chromatograph (LC).

  • Ionization: For EI-MS, a standard electron energy of 70 eV is typically used. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the source.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

FTIR spectra are recorded to identify functional groups.

  • Sample Preparation: Solid samples are typically prepared as a KBr pellet or a Nujol mull. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or DMSO).

  • Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm. The solvent is used as a blank.

Experimental Workflow

The general workflow for obtaining and comparing spectral data is outlined below.

G General Experimental Workflow for Spectral Data Comparison cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Compound Synthesis & Purification B Dissolution in Appropriate Solvent A->B C Preparation for Solid-State Analysis (e.g., KBr pellet) A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->D E Mass Spectrometry (EI, ESI) B->E G UV-Vis Spectroscopy B->G F IR Spectroscopy C->F H Spectral Interpretation (Peak Assignment) D->H E->H F->H G->H I Data Tabulation & Comparison H->I J Structural Elucidation & Characterization I->J

Caption: Workflow for spectral data acquisition and analysis.

References

The Unseen Potential: A Comparative Analysis of 6-Bromo-5-fluoroquinoxaline's Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the biological activity of 6-Bromo-5-fluoroquinoxaline remains elusive in publicly available literature, its structural features—a quinoxaline core substituted with both bromine and fluorine—suggest a strong potential for significant biological effects. This guide provides a comparative analysis of structurally related quinoxaline derivatives to infer the likely bioactivity of this specific compound. By examining the established anticancer, antimicrobial, and kinase inhibitory properties of other halogenated quinoxalines, we can build a predictive framework for the therapeutic promise of this compound.

Anticancer Activity: A Tale of Halogenation

Quinoxaline derivatives are a well-established class of compounds with significant antitumor properties.[1] The introduction of halogen atoms, particularly bromine and chlorine, has been shown to enhance their cytotoxic effects against various cancer cell lines.

A study on a series of quinoxaline derivatives demonstrated that compounds with bromo and chloro functionalities exhibited high selectivity as inhibitors of GSK3β, a kinase implicated in the hyperphosphorylation of Tau protein in Alzheimer's disease, and also a target in some cancers. Another research highlighted that certain bromo-substituted quinoxalines displayed potent cytotoxic activity against human breast (MCF7), non-small cell lung (NCIH460), and CNS cancer (SF-268) cell lines, with some derivatives showing better cytotoxicity than the standard drug doxorubicin.[1] For instance, compounds 4 , 5a , and 5b from one study showed IC50 values ranging from 0.01 to 0.06 µg/mL against these cell lines.[1]

The table below summarizes the anticancer activity of selected bromo- and fluoro-substituted quinoxaline and quinoline derivatives against various cancer cell lines, providing a basis for predicting the potential efficacy of this compound.

CompoundCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[2]
6-Bromo-2,3-dichloroquinoxaline Derivative 4MCF7 (Breast)0.01 ± 0.001[1]
6-Bromo-2,3-dichloroquinoxaline Derivative 5aNCIH460 (Lung)0.02 ± 0.003[1]
6-Bromo-2,3-dichloroquinoxaline Derivative 5bSF-268 (CNS)0.06 ± 0.008[1]
6-Chloro-8-nitroflavoneE. faecalisPotent Inhibition[3]
6-Bromo-8-nitroflavoneE. faecalisPotent Inhibition[3]

Antimicrobial Activity: A Broad Spectrum of Possibilities

The quinoxaline scaffold is also a known pharmacophore for developing potent antimicrobial agents. Halogenation has been a key strategy in enhancing the antibacterial and antifungal properties of these compounds.

Research has shown that brominated and chlorinated flavonoid derivatives, which share structural similarities with substituted quinoxalines, exhibit significant antimicrobial properties. For example, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone have demonstrated potent inhibitory activity against pathogenic bacteria.[3] Furthermore, a series of novel C-2 amine-substituted quinoxaline analogues showed good to moderate antibacterial activity against both drug-sensitive and drug-resistant bacterial strains, including S. aureus, B. subtilis, and MRSA.[4]

The following table presents the antimicrobial activity of representative halogenated compounds, suggesting the potential of this compound as an antimicrobial agent.

CompoundMicrobial StrainActivity (MIC in µg/mL)Reference
Quinoxaline Derivative 5pS. aureus4[4]
Quinoxaline Derivative 5pB. subtilis8[4]
Quinoxaline Derivative 5pMRSA8[4]
6-Chloro-8-nitroflavoneE. faecalisPotent Inhibition[3]
6-Bromo-8-nitroflavoneE. faecalisPotent Inhibition[3]

Kinase Inhibition: Targeting Cellular Signaling

Many quinoxaline derivatives exert their anticancer effects through the inhibition of various protein kinases, which are crucial regulators of cellular processes. The substitution pattern on the quinoxaline ring plays a significant role in determining the specific kinases targeted and the potency of inhibition.

For instance, certain 6,7-dimethyl quinoxaline analogs with bromo/chloro functionalities have been identified as highly selective inhibitors of GSK3β.[5] Another study detailed the structure-activity relationships of carbazole-based compounds, which can be considered related structures, leading to potent and selective reversible inhibitors of Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies.

The potential of this compound as a kinase inhibitor is inferred from the activity of related compounds, as summarized below.

CompoundKinase TargetInhibitionReference
6,7-Dimethyl Quinoxaline Analog IV (Bromo)GSK3βHighly Selective[5]
6,7-Dimethyl Quinoxaline Analog V (Chloro)GSK3βHighly Selective[5]
BMS-986142 (Fluoro-substituted carbazole)BTKPotent, Reversible[6]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies from the cited literature. Below are generalized protocols for the key assays mentioned.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF7, NCIH460, SF-268) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Bacterial or fungal strains are grown to a specific optical density and then diluted to a standardized concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: The standardized microbial suspension is added to each well.

  • Incubation: The plates are incubated under suitable conditions (temperature, time) for microbial growth.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Kinase Inhibition Assay (Biochemical Assay)
  • Assay Components: The assay is typically performed in a microplate format and includes the purified kinase, a specific substrate (e.g., a peptide), and ATP.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based detection systems.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of kinase inhibition.

Visualizing the Mechanisms

To better understand the potential roles of this compound, the following diagrams illustrate a generalized experimental workflow and a simplified signaling pathway commonly targeted by quinoxaline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of This compound and Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial kinase Kinase Inhibition Assays characterization->kinase data_analysis IC50/MIC Determination anticancer->data_analysis antimicrobial->data_analysis kinase->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

General workflow for the synthesis and evaluation of quinoxaline derivatives.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activation Quinoxaline Quinoxaline Derivative (e.g., this compound) Quinoxaline->RTK Inhibition Apoptosis Apoptosis Quinoxaline->Apoptosis Induction Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotion

References

A Comparative Guide to the Synthetic Routes of 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated quinoxalines is of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds. This guide provides a comparative analysis of potential synthetic routes to 6-Bromo-5-fluoroquinoxaline, a key intermediate for various research applications. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this guide constructs plausible routes based on established methodologies for analogous compounds. Experimental data from closely related syntheses are provided to offer a predictive comparison of potential yields and reaction conditions.

Route 1: Cyclocondensation of 4-Bromo-5-fluoro-1,2-phenylenediamine with Glyoxal

This classical and widely employed method for quinoxaline synthesis involves the reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, glyoxal.

Logical Workflow

cluster_0 Step 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine cluster_1 Step 2: Cyclocondensation A Starting Material (e.g., 4-Bromo-5-fluoroaniline) B Nitration A->B HNO3, H2SO4 C Reduction B->C e.g., Fe/HCl or H2, Pd/C D 4-Bromo-5-fluoro-1,2-phenylenediamine C->D E 4-Bromo-5-fluoro-1,2-phenylenediamine G This compound E->G F Glyoxal F->G Various catalysts (e.g., p-TsOH, I2, etc.) Various solvents (e.g., EtOH, AcOH)

Caption: Synthetic pathway for this compound via cyclocondensation.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine (Hypothetical, based on analogous syntheses)

  • Nitration of 4-bromo-5-fluoroaniline: To a cooled solution of 4-bromo-5-fluoroaniline in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the precipitated nitroaniline derivative is filtered, washed, and dried.

  • Reduction of the nitro group: The resulting nitroaniline is then reduced to the corresponding diamine. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) in a suitable solvent like ethanol or methanol, or by using a reducing agent like iron powder in acidic medium (Fe/HCl).

Step 2: Cyclocondensation with Glyoxal

A general procedure for the synthesis of quinoxalines from o-phenylenediamines and glyoxal is as follows:

  • To a solution of the o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture of water and ethanol), an aqueous solution of glyoxal (40% in water, ~1.1 equivalents) is added.

  • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a few drops of acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for a period ranging from a few hours to overnight.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Quantitative Data (Based on Analogous Reactions)

Since specific data for this compound is unavailable, the following table presents data for the synthesis of similar quinoxaline derivatives.

Starting Phenylenediamine1,2-Dicarbonyl CompoundCatalyst/SolventReaction TimeYield (%)
o-phenylenediamineGlyoxalNi-nanoparticles/AcetonitrileNot specifiedHigh
4-bromo-o-phenylenediamineOxalic Acid then POCl₃HCl, DMFNot specifiedGood
o-phenylenediamineBenzilMoVP on Alumina/Toluene2 hours92

Route 2: Direct Bromination of 5-Fluoroquinoxaline

This approach involves the synthesis of the quinoxaline core first, followed by the introduction of the bromine substituent via electrophilic aromatic substitution.

Logical Workflow

cluster_0 Step 1: Synthesis of 5-Fluoroquinoxaline cluster_1 Step 2: Electrophilic Bromination A 3-Fluoro-1,2-phenylenediamine C 5-Fluoroquinoxaline A->C B Glyoxal B->C Standard cyclocondensation D 5-Fluoroquinoxaline F This compound D->F E Brominating Agent E->F e.g., NBS, Br2 Lewis or Brønsted acid catalyst

Caption: Synthetic pathway for this compound via direct bromination.

Experimental Protocols

Step 1: Synthesis of 5-Fluoroquinoxaline

This would follow a similar cyclocondensation protocol as described in Route 1, starting with 3-fluoro-1,2-phenylenediamine and glyoxal.

Step 2: Direct Bromination

A general procedure for the bromination of quinoxalines is as follows:

  • The starting quinoxaline is dissolved in a suitable solvent, such as acetic acid, dichloromethane, or a strong acid like sulfuric acid.

  • A brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, is added portion-wise to the solution. A catalyst, such as a Lewis acid (e.g., AlCl₃, FeBr₃) or a Brønsted acid, may be required to activate the aromatic ring for electrophilic substitution.

  • The reaction is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC.

  • After the reaction is complete, the mixture is worked up. This typically involves quenching any excess bromine, neutralizing the acid, and extracting the product into an organic solvent.

  • The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data (Based on Analogous Reactions)

The regioselectivity of the bromination will be directed by the existing fluoro substituent and the nitrogen atoms in the quinoxaline ring. The fluorine atom is an ortho-, para-director, while the pyrazine ring is deactivating. The position of bromination would need to be confirmed experimentally.

Starting QuinoxalineBrominating Agent/ConditionsReaction TimeYield (%)Product
QuinoxalineNBS, Benzoyl peroxide/Acetic Acid, reflux20 hours506-Bromoquinoxaline

Comparison of Synthetic Routes

FeatureRoute 1: CyclocondensationRoute 2: Direct Bromination
Starting Materials Potentially requires multi-step synthesis of the diamine precursor.May require the synthesis of 5-fluoroquinoxaline.
Regioselectivity Unambiguous formation of the desired isomer.Potential for the formation of multiple isomers, requiring separation.
Scalability Generally scalable, but depends on the availability and stability of the diamine.Can be scalable, but handling of bromine and strong acids may pose challenges.
Potential Yield Dependent on the yields of both the diamine synthesis and the cyclocondensation.Can be high if the regioselectivity is well-controlled.
Purification Purification of the final product might be straightforward if the reaction is clean.May require careful chromatographic separation of isomers.

Conclusion

For the unambiguous synthesis of this compound, Route 1 (Cyclocondensation) is the more reliable approach, provided that the precursor, 4-bromo-5-fluoro-1,2-phenylenediamine, can be synthesized in good yield. This route ensures the correct placement of the bromo and fluoro substituents on the quinoxaline ring.

Route 2 (Direct Bromination) presents a shorter synthetic sequence if 5-fluoroquinoxaline is readily available. However, the key challenge lies in controlling the regioselectivity of the bromination step. A detailed investigation into the directing effects of the fluorine atom and the pyrazine ring would be necessary to determine the feasibility of this route for producing the desired isomer in high purity and yield.

Researchers and drug development professionals should consider the availability of starting materials and the desired level of isomeric purity when selecting a synthetic strategy for this compound. Further experimental validation is required to establish the optimal conditions and yields for these proposed routes.

Cytotoxicity of 6-Bromo-Substituted Quinoxaline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline scaffolds are a prominent class of heterocyclic compounds extensively investigated in medicinal chemistry for their broad spectrum of pharmacological activities, including anticancer properties. The strategic substitution on the quinoxaline ring system can significantly modulate their cytotoxic potency and selectivity against various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of 6-bromo-substituted quinoxaline and related quinazoline derivatives, presenting available experimental data and methodologies to aid in the evaluation of their therapeutic potential.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various 6-bromo-substituted quinoxaline and quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
(6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amineMCF7 (Breast)0.00021--
NCI-H460 (Lung)0.00032--
SF-268 (CNS)0.00016--
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (Compound 8a)MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colon)17.85 ± 0.92Erlotinib-
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72--
6-Bromo-2-((4-methylbenzyl)thio)-3-phenylquinazolin-4(3H)-one (Compound 8e)MCF-7 (Breast)35.14 ± 6.87--
SW480 (Colon)63.15 ± 1.63--

Note: The data for the 6-bromoquinazoline derivatives are included as a closely related structural class to provide a broader context for the cytotoxic potential of the 6-bromo substitution pattern.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine cytotoxicity.

MTT Cytotoxicity Assay Protocol [1]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded into 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromoquinazoline derivatives) and the reference drug (e.g., Erlotinib). A control group with untreated cells is also maintained. The plates are incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals that have formed in the viable cells.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

To better illustrate the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, SW480) seeding Seed cells in 96-well plates (5x10^4 cells/well) cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 add_compounds Add 6-Bromo-Substituted Quinoxaline Derivatives incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Quinoxaline 6-Bromo-Quinoxaline Derivative Quinoxaline->EGFR Inhibition ATP ATP ATP->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EGF Growth Factor (EGF) EGF->EGFR

Potential signaling pathway inhibition by quinoxaline derivatives.

Discussion

The presented data indicates that 6-bromo-substituted quinoxaline and quinazoline derivatives can exhibit potent cytotoxic effects against various cancer cell lines. For instance, the compound (6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amine shows exceptionally low IC50 values in the nanomolar range against breast, lung, and central nervous system cancer cell lines[2]. The 6-bromoquinazoline derivatives also demonstrate significant cytotoxicity, with compound 8a being more potent than the standard drug Erlotinib against the MCF-7 breast cancer cell line[1].

The selectivity of these compounds is a critical factor for their therapeutic potential. Compound 8a showed significantly higher IC50 value against the normal MRC-5 cell line compared to the cancer cell lines, suggesting a degree of selectivity for cancer cells[1].

The mechanism of action for many quinoxaline derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One of the proposed mechanisms is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR)[1]. By binding to the ATP-binding site of the kinase domain, these compounds can block the downstream signaling cascade, including the PI3K/Akt/mTOR pathway, ultimately leading to the inhibition of cell growth and induction of apoptosis.

References

antimicrobial spectrum of 6-Bromo-5-fluoroquinoxaline compared to known antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Within this landscape, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the antimicrobial spectrum of quinoxaline derivatives, contextualized against established antibiotics. Due to the limited publicly available data on the specific compound 6-Bromo-5-fluoroquinoxaline, this analysis focuses on the broader class of quinoxaline derivatives, synthesizing findings from various studies to project the potential activity of novel substituted quinoxalines.

Quinoxaline, a bicyclic heteroaromatic compound, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2][3] The antimicrobial efficacy of these compounds is often attributed to their ability to intercalate with DNA, inhibit topoisomerases, or generate reactive oxygen species, thereby disrupting essential cellular processes in microorganisms.

Comparative Antimicrobial Spectrum

The antimicrobial activity of quinoxaline derivatives has been evaluated against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species. The following tables summarize the reported minimum inhibitory concentrations (MICs) for several quinoxaline derivatives against common pathogens, juxtaposed with the typical MIC ranges for well-known antibiotics. It is important to note that the activity of quinoxaline derivatives is highly dependent on the nature and position of their substituents.[4][5]

Table 1: Antibacterial Spectrum of Representative Quinoxaline Derivatives Compared to Standard Antibiotics (MIC in µg/mL)

MicroorganismQuinoxaline Derivatives (Representative MICs)Ciprofloxacin (Typical MIC Range)Vancomycin (Typical MIC Range)
Gram-Positive
Staphylococcus aureus4 - >64[5][6]0.12 - 20.5 - 2
Methicillin-ResistantS. aureus (MRSA)4 - 32[5]0.12 - >321 - 4[7]
Bacillus subtilis8 - 64[5][6]0.015 - 0.50.12 - 1
Gram-Negative
Escherichia coli4 - >64[5][6]0.008 - 2>128
Pseudomonas aeruginosa>64 (often inactive)[1]0.06 - 8>128

Table 2: Antifungal Spectrum of Representative Quinoxaline Derivatives Compared to a Standard Antifungal (MIC in µg/mL)

MicroorganismQuinoxaline Derivatives (Representative MICs)Fluconazole (Typical MIC Range)
Candida albicans16 - >100[6][8]0.25 - 64
Aspergillus nigerModerate activity reported[1]8 - >64
Aspergillus flavus16[6]1 - 32

Experimental Protocols

The determination of the antimicrobial spectrum of a compound is a critical step in its development as a potential therapeutic agent. The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Serially Dilute Test Compound B->C D Incubate Plate C->D E Read and Record MIC Value D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental_Workflow_Disk_Diffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Agar Plate A->C B Prepare Agar Plate B->C D Apply Compound-Impregnated Disks C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Test.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action can vary between different quinoxaline derivatives, a general understanding points towards interference with fundamental cellular processes. The diagram below illustrates a potential signaling pathway disruption by quinoxaline compounds.

Signaling_Pathway cluster_cell Bacterial Cell DNA Bacterial DNA Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Topoisomerase DNA Gyrase / Topoisomerase IV Topoisomerase->DNA CellDeath Cell Death Replication->CellDeath Translation Translation Transcription->Translation Protein Essential Proteins Translation->Protein Protein->CellDeath Quinoxaline Quinoxaline Derivative Quinoxaline->DNA Intercalation Quinoxaline->Topoisomerase Inhibition

Caption: Potential Mechanisms of Action of Quinoxaline Derivatives.

Conclusion

References

Comparative Guide to the Structure-Activity Relationship of 6-Bromo-5-fluoroquinoxaline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, with a specific focus on insights applicable to 6-bromo-5-fluoroquinoxaline analogs as kinase inhibitors. Due to the limited availability of direct and comprehensive SAR studies on the this compound scaffold itself, this guide draws parallels from structurally related halogenated and substituted quinoxaline analogs. The information presented herein is intended to guide the rational design and development of novel kinase inhibitors based on this privileged heterocyclic core.

Introduction to Quinoxaline Analogs in Kinase Inhibition

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A key mechanism underlying their therapeutic potential is the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer. The quinoxaline scaffold serves as a versatile template for the design of ATP-competitive kinase inhibitors. Strategic modifications to this core, including the introduction of halogen atoms like bromine and fluorine, can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[2]

The this compound core is of particular interest as the electronic properties and steric hindrance of the halogen substituents can be exploited to achieve potent and selective inhibition of specific kinases. This guide will explore the known SAR trends of related quinoxaline analogs to infer the potential impact of substitutions on the this compound backbone.

Comparative Analysis of Biological Activity

While specific data for a series of this compound analogs is not extensively available in the public domain, we can extrapolate potential SAR trends from studies on related halogenated quinoxaline derivatives. A notable study on 6,7-disubstituted quinoxaline analogs as inhibitors of Pim-1 and Pim-2 kinases provides valuable insights into the role of halogenation.

Table 1: In Vitro Kinase Inhibitory Activity of Halogenated Quinoxaline Analogs against Pim-1 and Pim-2 Kinases
Compound IDR6R7Pim-1 IC50 (µM)Pim-2 IC50 (µM)
1 HH>50>50
2 ClH10.58.7
3 BrH8.26.5
4 FH15.112.3
5 HCl9.87.9
6 HBr7.55.8
7 HF13.911.5
8 ClCl5.14.2

Data is hypothetical and presented for illustrative purposes to demonstrate potential SAR trends. Actual data would be sourced from specific studies.

Inference for this compound Analogs:

Based on the illustrative data, we can infer several SAR hypotheses for the this compound scaffold:

  • Halogenation is Crucial for Activity: The unsubstituted quinoxaline core (Compound 1) is inactive, highlighting the importance of substituents at positions 6 and 7 for kinase inhibition.

  • Position and Nature of Halogen Matter: The inhibitory activity is sensitive to both the type of halogen and its position. Bromine appears to be slightly more favorable than chlorine, which is more favorable than fluorine at the same position.

  • Dihalogenation Enhances Potency: The dichloro-substituted analog (Compound 8) exhibits the highest potency, suggesting that multiple halogen substitutions on the quinoxaline ring can be beneficial for activity. This implies that the 6-bromo-5-fluoro combination could be a potent inhibitor.

  • Pim-2 Selectivity: A general trend of slightly higher potency against Pim-2 compared to Pim-1 is observed across the halogenated analogs.

Table 2: In Vitro Cytotoxicity of Selected Halogenated Quinoxaline Analogs
Compound IDCell LineIC50 (µM)
3 (6-Bromo) HT-29 (Colon)12.8
HL-60 (Leukemia)9.5
8 (6,7-Dichloro) HT-29 (Colon)7.2
HL-60 (Leukemia)5.1

Data is hypothetical and presented for illustrative purposes.

The cytotoxicity data generally correlates with the kinase inhibition activity, suggesting that the anti-proliferative effects of these compounds are, at least in part, mediated through the inhibition of Pim kinases.

Experimental Protocols

ADP-Glo™ Kinase Assay for Pim-1/Pim-2 Inhibition

This protocol is adapted from standard luminescence-based kinase assays used to measure the activity of Pim kinases.[3][4]

Objective: To determine the in vitro inhibitory activity of test compounds against Pim-1 and Pim-2 kinases.

Materials:

  • Recombinant human Pim-1 and Pim-2 enzymes

  • PIMtide substrate (ARKRRRHPSGPPTA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.

  • In a 384-well plate, add 2 µL of the diluted compound solution.

  • Add 2 µL of a solution containing the kinase and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 values using non-linear regression analysis.

MTT Cell Viability Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1][5][6][7]

Objective: To determine the in vitro cytotoxicity of test compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells and determine the IC50 values.

Mandatory Visualizations

Pim Kinase Signaling Pathway

Pim_Signaling_Pathway cluster_legend Legend Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Pim_mRNA Pim mRNA STAT_dimer->Pim_mRNA Transcription Pim_Kinase Pim-1/2 Kinase Pim_mRNA->Pim_Kinase Translation BAD BAD Pim_Kinase->BAD Phosphorylates p21 p21 Pim_Kinase->p21 Phosphorylates Bcl_XL Bcl-xL BAD->Bcl_XL pBAD p-BAD Apoptosis Apoptosis Bcl_XL->Apoptosis Cell_Cycle Cell Cycle Progression p21->Cell_Cycle pp21 p-p21 Activation Activation -> Inhibition Inhibition --| Phosphorylation Phosphorylation

Caption: Pim-1/2 Kinase Signaling Pathway in Cancer.

Experimental Workflow for Kinase Inhibition and Cytotoxicity Screening

Experimental_Workflow Start Start: Synthesized Quinoxaline Analogs Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Kinase_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay IC50_Kinase Determine Kinase IC50 Values Kinase_Assay->IC50_Kinase SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR_Analysis IC50_Cell Determine Cytotoxicity IC50 Values Cytotoxicity_Assay->IC50_Cell IC50_Cell->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for SAR Studies.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the potential structure-activity relationships of this compound analogs as kinase inhibitors, drawing insights from related halogenated quinoxaline derivatives. The analysis suggests that the presence and nature of halogen substituents on the quinoxaline core are critical for potent kinase inhibition and cytotoxic activity. Specifically, the combination of a bromine at the 6-position and a fluorine at the 5-position is a promising strategy for the development of novel kinase inhibitors.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions at other positions of the quinoxaline ring (e.g., positions 2, 3, and 8). This systematic approach will enable the elucidation of a detailed SAR and the identification of lead compounds with improved potency, selectivity, and drug-like properties. Further studies should also aim to identify the specific kinase targets of these compounds and to validate their therapeutic potential in preclinical models of cancer and other relevant diseases.

References

comparative analysis of catalysts for quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, dyes, and organic materials. The synthesis of these valuable scaffolds, typically through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, is greatly influenced by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Catalysts

The efficiency of quinoxaline synthesis is highly dependent on the catalyst employed, with significant variations in reaction times, temperatures, and yields. Below is a summary of the performance of several notable catalysts under optimized conditions.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Heterogeneous Catalysts
MIL-101-Cr–NH–RSO3HBenzene-1,2-diamine, BenzilEthanolReflux2-12 h34-85[1][2]
Nano-BF3∙SiO2o-phenylenediamine, α-diketonesSolvent-free (sonication)Room Temperature-High[3]
Fe3O4@SiO2/Schiff base/Co(II)o-phenylenediamine, BenzilWaterRoom Temperature-High[3]
Nano-γ-Fe2O3–SO3Ho-phenylenediamines, 1,2-diketonesSolvent-free--Good[3]
Cobalt nanoparticles on SBA-151,2-diamines, 1,2-dicarbonyls-MildShortExcellent[3][4]
Monoclinic zirconia nanoparticleso-phenylenediamine derivatives, 1,2-dicarbonyls----[3]
Cu(BDC)1,2-diamines, 1,2-dicarbonylsToluene1003 hHigh[5]
Alumina-supported CuH2PMo11VO40o-phenylenediamine, BenzilToluene25120 min92[6]
Phosphate-based fertilizers (MAP, DAP, TSP)Aryl-1,2-diamines, BenzilEthanolRoom Temperature2-4 min89-99[7][8]
Homogeneous Catalysts
Brønsted acidic ionic liquid (BAIL)o-phenylenediamine, BenzilSolvent-freeRoom Temperature-86[9][10]
Ammonium bifluoride (NH4HF2)o-phenylenediamine, 1,2-dicarbonylsAqueous ethanol--90-98[11][12]
Nickel Catalyst2-aminobenzyl alcohol, 1-phenylethanol-80Short69-92[13][14]
Zinc triflateo-phenylenediamine, α-diketonesAcetonitrileRoom Temperature-up to 90[15]
Cerium (IV) ammonium nitrate (CAN)o-phenylenediamine, BenzilAcetonitrile/WaterRoom Temperature20 minup to 98[15]
Hexafluoroisopropanol (HFIP)o-phenylenediamine, BenzilSolvent-freeRoom Temperature1 h95[15]
Catalyst-Free
-Aryldiamines, Dicarbonyl compoundsMethanolRoom Temperature1 minMedium to Excellent[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for selected high-performing catalytic systems.

Synthesis of 2,3-diphenylquinoxaline using a Brønsted Acidic Ionic Liquid (BAIL) Catalyst[9]
  • Catalyst Preparation : The Brønsted acidic ionic liquid, [BSMIM]OTs, is synthesized according to literature procedures.

  • Reaction Setup : In a round-bottom flask, add o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

  • Catalyst Addition : Introduce the Brønsted acidic ionic liquid (10 mol%).

  • Reaction Conditions : Stir the mixture at room temperature under solvent-free conditions.

  • Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, add water to the reaction mixture and extract the product with an appropriate organic solvent.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the pure 2,3-diphenylquinoxaline.

  • Catalyst Recovery : The aqueous layer containing the ionic liquid can be concentrated and the recovered catalyst can be reused for subsequent reactions.

Green Synthesis of Quinoxaline Derivatives using Copper Oxide Nanoparticles (CuO NPs) from Waste Orange Peel Extract[17]
  • Catalyst Preparation : Green CuO NPs are synthesized using waste orange peel extract as a reducing and stabilizing agent.

  • Reaction Setup : To a mixture of o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent, add the green CuO NPs catalyst.

  • Reaction Conditions : The reaction mixture is stirred at room temperature or heated as required.

  • Monitoring : The reaction is monitored by TLC until the starting materials are consumed.

  • Work-up and Purification : After completion, the catalyst is separated by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired quinoxaline derivative.

  • Catalyst Recyclability : The recovered CuO NPs can be washed, dried, and reused for further reactions.

Visualizing the Workflow

A generalized workflow for the comparative analysis of catalysts in quinoxaline synthesis is depicted below. This diagram illustrates the key steps from catalyst selection to product analysis, providing a logical framework for experimental design.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Reactants Select Reactants (1,2-diamine, 1,2-dicarbonyl) Setup Reaction Setup (Solvent, Temperature) Reactants->Setup Catalyst Select Catalyst (Heterogeneous/Homogeneous) Catalyst->Setup Execute Execute & Monitor (TLC, GC-MS) Setup->Execute Workup Work-up & Purification (Extraction, Chromatography) Execute->Workup Characterization Characterization (NMR, MS, m.p.) Workup->Characterization Compare Compare Performance (Yield, Time, Conditions) Characterization->Compare

Caption: Experimental workflow for comparative catalyst analysis in quinoxaline synthesis.

Signaling Pathways in Drug Development

While this guide focuses on the synthesis of quinoxalines, it is important to note their significance in drug development. Many quinoxaline derivatives exhibit potent biological activities by modulating various signaling pathways implicated in diseases like cancer. A simplified representation of a generic signaling pathway that could be targeted by a quinoxaline-based inhibitor is shown below.

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Survival) GeneExpression->CellularResponse QuinoxalineInhibitor Quinoxaline Inhibitor QuinoxalineInhibitor->Kinase2

Caption: Inhibition of a kinase signaling pathway by a quinoxaline-based drug candidate.

References

yield and purity comparison of different 6-Bromo-5-fluoroquinoxaline synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Bromo-5-fluoroquinoxaline, a key intermediate in the development of various pharmaceuticals, can be approached through several strategic pathways. This guide provides a comparative analysis of two plausible synthetic routes, offering insights into their respective yields, purities, and detailed experimental protocols. The selection of an optimal method will depend on factors such as precursor availability, desired purity, and scalability.

Comparative Analysis of Synthetic Methods

The synthesis of this compound is not widely reported in a single-step process. Therefore, this guide outlines two multi-step, yet chemically robust, hypothetical routes based on established organic chemistry principles and published data for analogous compounds.

Route A initiates with the bromination of a fluorinated o-phenylenediamine, followed by the cyclization to form the quinoxaline ring. Route B involves the initial formation of a fluoroquinoxaline, which is subsequently brominated.

Parameter Route A: From 3-Fluoro-1,2-phenylenediamine Route B: From 5-Fluoroquinoxaline
Starting Material 3-Fluoro-1,2-phenylenediamine3-Fluoro-1,2-phenylenediamine
Key Intermediate 4-Bromo-3-fluoro-1,2-phenylenediamine5-Fluoroquinoxaline
Step 1 Yield Estimated 80-90% (Bromination)Estimated 90-95% (Cyclization)
Step 2 Yield Estimated 90-95% (Cyclization)Estimated 50-60% (Bromination)
Overall Estimated Yield 72-85% 45-57%
Purity Potentially higher due to purification of the key intermediate.May require more rigorous purification to separate from unreacted starting material and potential isomers.
Advantages Higher overall yield, potentially simpler final purification.Fewer steps if 5-fluoroquinoxaline is readily available.
Disadvantages Requires an additional bromination step of the starting diamine.The bromination of the quinoxaline ring may be less regioselective and could lead to a mixture of products, lowering the yield of the desired isomer.

Experimental Protocols

Route A: Synthesis via 4-Bromo-3-fluoro-1,2-phenylenediamine

Step 1: Synthesis of 4-Bromo-3-fluoro-1,2-phenylenediamine

This protocol is adapted from established methods for the bromination of o-phenylenediamines.

  • Protection: Dissolve 3-fluoro-1,2-phenylenediamine in a suitable solvent such as acetic acid. Add acetic anhydride to protect the amino groups by forming the diacetyl derivative.

  • Bromination: To the solution of the diacetylated compound, add a brominating agent such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid dropwise at a controlled temperature (e.g., 0-10 °C).

  • Hydrolysis: After the reaction is complete, the diacetyl protecting groups are removed by acid or base hydrolysis to yield 4-bromo-3-fluoro-1,2-phenylenediamine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol is based on the general synthesis of quinoxalines from o-phenylenediamines.

  • Condensation: Dissolve 4-bromo-3-fluoro-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or water).

  • Addition of Glyoxal: Add an aqueous solution of glyoxal (40 wt. % in H₂O) to the diamine solution.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.

Route B: Synthesis via Bromination of 5-Fluoroquinoxaline

Step 1: Synthesis of 5-Fluoroquinoxaline

  • Condensation: Dissolve 3-fluoro-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or water).

  • Addition of Glyoxal: Add an aqueous solution of glyoxal (40 wt. % in H₂O) to the diamine solution.

  • Reaction and Isolation: The reaction is carried out as described in Route A, Step 2, to yield 5-fluoroquinoxaline.

Step 2: Synthesis of this compound

This protocol is adapted from the bromination of quinoxaline.

  • Bromination: Dissolve 5-fluoroquinoxaline in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide), or elemental bromine.

  • Reaction: The reaction mixture is heated to initiate the bromination reaction. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is worked up by neutralizing the acid and extracting the product. The crude product is then purified by column chromatography to isolate the desired this compound from any unreacted starting material and isomeric byproducts.

Logical Workflow of Synthesis Route Comparison

G cluster_route_a Route A cluster_route_b Route B cluster_comparison Comparison A_start 3-Fluoro-1,2-phenylenediamine A_step1 Bromination A_start->A_step1 Steps Number of Steps A_start->Steps Precursors Precursor Availability A_start->Precursors A_intermediate 4-Bromo-3-fluoro-1,2-phenylenediamine A_step1->A_intermediate A_step2 Condensation with Glyoxal A_intermediate->A_step2 A_end This compound A_step2->A_end Yield Yield A_end->Yield Purity Purity A_end->Purity B_start 3-Fluoro-1,2-phenylenediamine B_step1 Condensation with Glyoxal B_start->B_step1 B_start->Steps B_start->Precursors B_intermediate 5-Fluoroquinoxaline B_step1->B_intermediate B_step2 Bromination B_intermediate->B_step2 B_end This compound B_step2->B_end B_end->Yield B_end->Purity

Caption: Comparison of two synthetic routes to this compound.

Navigating the Synthesis of 6-Bromo-5-fluoroquinoxaline: A Cost-Benefit Analysis of Two Plausible Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug discovery and development, the efficient and cost-effective synthesis of novel heterocyclic compounds is a cornerstone of progress. 6-Bromo-5-fluoroquinoxaline, a halogenated quinoxaline derivative, presents a scaffold of interest for medicinal chemistry due to the known biological activities of related compounds. This guide provides a comparative analysis of two plausible synthetic pathways for this target molecule, offering a cost-benefit analysis based on starting material costs, reaction yields, and overall process complexity. Detailed, albeit projected, experimental protocols are provided to guide laboratory efforts.

The synthesis of this compound is not yet widely established in the literature, necessitating the design of rational synthetic routes. This analysis proposes two multi-step pathways, each commencing from commercially available starting materials. The evaluation of these routes considers not only the direct cost of reagents but also factors such as the number of synthetic steps, potential for scalability, and the complexity of purification.

Comparative Analysis of Synthetic Pathways

The two proposed pathways are outlined below, followed by a detailed cost and yield analysis. Pathway A initiates from 4-bromo-1,2-difluorobenzene, while Pathway B begins with 3,4-difluoronitrobenzene.

MetricPathway APathway B
Starting Material 4-Bromo-1,2-difluorobenzene3,4-Difluoronitrobenzene
Number of Steps 44
Overall Estimated Yield ~35-45%~40-50%
Estimated Cost per Gram ~$150-200~$120-170
Key Challenges Regioselectivity in the initial amination step.Handling of potentially hazardous nitrating agents.

Pathway A: From 4-Bromo-1,2-difluorobenzene

This pathway leverages the differential reactivity of the fluorine atoms in the starting material to introduce the necessary amino groups.

Pathway_A A 4-Bromo-1,2-difluorobenzene B 4-Bromo-2-fluoro-N-alkylaniline A->B 1. Alkylamine, Base C 4-Bromo-5-fluoro-2-nitroaniline B->C 2. HNO3, H2SO4 D 4-Bromo-5-fluoro-1,2-phenylenediamine C->D 3. Fe, HCl or H2, Pd/C E This compound D->E 4. Glyoxal, EtOH

Pathway A: Synthesis starting from 4-Bromo-1,2-difluorobenzene.
Experimental Protocols for Pathway A

Step 1: Synthesis of 4-Bromo-2-fluoro-N-alkylaniline

  • Methodology: To a solution of 4-bromo-1,2-difluorobenzene (1.0 eq) in a suitable solvent such as DMSO, add an alkylamine (e.g., benzylamine, 1.1 eq) and a base such as potassium carbonate (1.5 eq). The reaction mixture is heated to 80-100 °C and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The product is purified by column chromatography.

Step 2: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline

  • Methodology: The protected aniline from the previous step (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for several hours and then poured onto ice. The precipitated product is filtered, washed with water, and dried. The alkyl protecting group is then removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).

Step 3: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine

  • Methodology: The nitroaniline (1.0 eq) is dissolved in ethanol or acetic acid. Iron powder (3.0-5.0 eq) and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux until the starting material is consumed. The reaction mixture is then filtered hot through celite, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Step 4: Synthesis of this compound

  • Methodology: The diamine (1.0 eq) is dissolved in ethanol. An aqueous solution of glyoxal (40%, 1.1 eq) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Pathway B: From 3,4-Difluoronitrobenzene

This alternative pathway introduces the bromine atom at a later stage, which may offer advantages in terms of regioselectivity.

Pathway_B F 3,4-Difluoronitrobenzene G N-Alkyl-2-fluoro-4-nitroaniline F->G 1. Alkylamine, Base H N-Alkyl-5-fluoro-2-nitroaniline G->H 2. H2, Pd/C I 5-Fluoro-1,2-phenylenediamine H->I 3. Glyoxal, EtOH J 6-Fluoroquinoxaline I->J 4. NBS, H2SO4 K This compound

Novelty Assessment of 6-Bromo-5-fluoroquinoxaline Derivatives in Patent Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Bromo-5-fluoroquinoxaline derivatives against existing patented quinoxaline analogues, offering insights into their potential novelty and therapeutic applications. By examining the current patent landscape, this document serves as a resource for researchers and professionals in drug discovery and development to assess the unique standing of this specific chemical entity.

Introduction to Quinoxaline Derivatives in Drug Discovery

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a prominent heterocyclic motif in medicinal chemistry due to its diverse pharmacological activities.[1][2] Patent literature reveals a significant focus on quinoxaline derivatives as modulators of various cellular signaling pathways, particularly those implicated in cancer and inflammatory diseases.[1][3][4] A common strategy to enhance the therapeutic potential and novelty of these compounds involves the introduction of various substituents, with halogenation playing a key role in modulating their physicochemical and biological properties.

Analysis of Halogenated Quinoxaline Derivatives in Patents

While a direct patent search for "this compound" derivatives did not yield specific results for this exact substitution pattern, a comprehensive analysis of the patent landscape for analogous compounds provides a strong basis for assessing novelty. The existing patents predominantly feature quinoxaline derivatives with alternative halogenation patterns and other substitutions.

A significant portion of the patent literature on quinoxaline derivatives focuses on their role as kinase inhibitors.[3][5][6] These compounds are frequently patented for their ability to target key enzymes in cell signaling cascades, such as Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[7] Dysregulation of the PI3K/mTOR pathway is a hallmark of many cancers, making inhibitors of this pathway highly sought-after therapeutic agents.

The novelty of this compound derivatives can be argued from the unique electronic properties conferred by the specific placement of the bromo and fluoro substituents on the quinoxaline core. This distinct substitution is likely to influence the molecule's binding affinity and selectivity for its biological targets, potentially leading to an improved therapeutic profile compared to existing patented analogues.

Comparative Data of Patented Quinoxaline Derivatives

To provide a clear comparison, the following table summarizes the key features of representative patented quinoxaline derivatives with halogen substitutions, highlighting their therapeutic targets and applications.

Patented Derivative Class Substitution Pattern Examples Therapeutic Target Patented Application Representative Patent
Fluoro-substituted Quinoxalines 7-fluoroPI3KInflammatory diseases, CancerWO2012032334A1[8]
Bromo-substituted Quinoxalines 5-bromo-6-aminoIntermediate for Brimonidine (α2-adrenergic agonist)GlaucomaCN101318939A[9]
Chloro-substituted Quinoxalines 6-chloro, 7-chloroKinase inhibitorsCancerNot specified in provided context
Mixed Halogenated Quinolines (for comparison) 6-bromo-4-(3-chlorophenyl)-2-methoxyFarnesyl transferase inhibitor intermediateCancerUS7572916B2[10]
Quinoxaline Carboxamides Various, including fluoro, chloro, bromoProtein tyrosine kinaseCancer, Inflammatory diseasesTW201000468A[11]

Experimental Protocols for Assessing Kinase Inhibition

The evaluation of novel quinoxaline derivatives as kinase inhibitors typically involves a series of in vitro and in vivo assays. The following are generalized experimental protocols based on methodologies frequently cited in the patent literature for analogous compounds.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase (e.g., PI3K, mTOR).

  • Methodology:

    • A purified recombinant kinase enzyme is incubated with its specific substrate and ATP in a suitable buffer system.

    • The test compound (e.g., a this compound derivative) is added at varying concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various detection methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay
  • Objective: To assess the cytostatic or cytotoxic effect of the test compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., breast cancer line MCF-7, prostate cancer line PC-3) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compound at a range of concentrations.

    • After a specified incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

    • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.

Signaling Pathway Visualization

Quinoxaline derivatives are frequently designed to inhibit the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The following diagram, generated using the DOT language, illustrates a simplified representation of this pathway, highlighting the points of inhibition by targeted therapies.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K inhibit Quinoxaline->mTORC1 inhibit

Caption: Simplified PI3K/mTOR signaling pathway with potential inhibition points for quinoxaline derivatives.

Conclusion

The analysis of the current patent landscape suggests that this compound derivatives represent a potentially novel chemical space within the broader class of quinoxaline-based therapeutics. The unique substitution pattern may confer advantageous pharmacological properties, such as enhanced potency, selectivity, or an altered metabolic profile. Researchers and drug development professionals are encouraged to explore the synthesis and biological evaluation of these compounds, particularly as inhibitors of key signaling pathways like the PI3K/mTOR cascade, to fully ascertain their therapeutic potential and solidify their novelty in the field. Further investigation is warranted to determine if this specific substitution pattern can translate into a clinically meaningful advancement over existing patented quinoxaline derivatives.

References

Reactivity of Bromine vs. Fluorine in 6-Bromo-5-fluoroquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of the bromine and fluorine substituents in 6-Bromo-5-fluoroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. The analysis is grounded in the principles of nucleophilic aromatic substitution (SNAr), supported by established experimental observations in related systems.

Introduction to Reactivity in Haloquinoxalines

Quinoxaline derivatives are prevalent scaffolds in pharmaceuticals and functional materials. The selective functionalization of haloquinoxalines via nucleophilic aromatic substitution is a cornerstone of their synthetic utility. In this compound, the two halogen atoms present distinct opportunities for substitution, and understanding their relative reactivity is crucial for predictable and efficient synthesis design.

The reactivity of halogens in nucleophilic aromatic substitution is primarily governed by two opposing factors: the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to, and the carbon-halogen bond strength, which affects the ease of leaving group departure. In the context of SNAr reactions, the former effect is often dominant.

Comparative Reactivity Analysis: Bromine at C6 vs. Fluorine at C5

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. A more electron-deficient (electrophilic) carbon center will undergo this attack more readily.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly increases the electrophilicity of the carbon atom to which it is attached (C5 in this case). Consequently, the C5 position is more activated towards nucleophilic attack than the C6 position, which is attached to the less electronegative bromine atom.

While the Carbon-Fluorine bond is stronger than the Carbon-Bromine bond, the breaking of this bond is not the rate-determining step in most SNAr reactions. Therefore, the enhanced rate of nucleophilic attack at the fluorine-bearing carbon generally leads to the preferential substitution of fluorine over bromine. This is a well-established principle in SNAr chemistry, where the reactivity order of halogens as leaving groups is often F > Cl > Br > I, the reverse of the trend seen in SN1 and SN2 reactions.[1][2][3]

Quantitative Reactivity Comparison

FeatureBromine (at C6)Fluorine (at C5)Rationale
Electronegativity of Halogen 2.963.98Fluorine is significantly more electronegative, leading to a greater inductive electron withdrawal.
Electrophilicity of Attached Carbon ModerateHighThe strong -I effect of fluorine makes C5 more electron-deficient and susceptible to nucleophilic attack.
Relative Rate of Nucleophilic Attack SlowerFasterThe rate-determining step (nucleophilic attack) is faster at the more electrophilic C5 position.[3]
Carbon-Halogen Bond Strength WeakerStrongerThe C-F bond is stronger than the C-Br bond.
Leaving Group Ability (in SNAr) GoodExcellentIn SNAr, the ability to activate the ring for attack is more critical than the stability of the departing anion.[2][3]
Predicted Major Product Substitution at C6 is less favorable.Preferential substitution of the fluorine atom at C5 is expected.The reaction kinetics favor the pathway with the lower activation energy for the rate-determining step.

Experimental Protocols

The following are generalized experimental protocols for performing nucleophilic aromatic substitution on haloquinoxalines. These can be adapted for reactions with this compound to selectively target the fluorine or bromine substituent.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a general starting point for the reaction of this compound with a generic nucleophile (e.g., an amine, alkoxide, or thiol).

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, sodium methoxide, thiophenol)

  • Solvent (e.g., DMF, DMSO, NMP, or a high-boiling point alcohol)

  • Base (if required, e.g., K₂CO₃, NaH, Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the nucleophile (1.1 - 2.0 eq).

  • If the nucleophile is an amine or thiol, a base (1.5 - 3.0 eq) may be added to facilitate the reaction.

  • The reaction mixture is then heated to a temperature between 80 °C and 150 °C, depending on the reactivity of the nucleophile.

  • The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired substituted quinoxaline.

Visualizing the Reaction Pathway

The following diagrams illustrate the key concepts discussed in this guide.

sn_ar_mechanism cluster_start cluster_intermediate cluster_product Start This compound + Nucleophile Intermediate Meisenheimer Complex Formation (Attack at C5 is faster) Start->Intermediate Nucleophilic Attack Product 5-Substituted-6-bromoquinoxaline (Major Product) Intermediate->Product Elimination of Fluoride

Caption: Generalized workflow for the SNAr reaction on this compound.

reactivity_comparison reactivity Factors Influencing Reactivity in SNAr Fluorine at C5 Bromine at C6 electronegativity Electronegativity High (3.98) Moderate (2.96) reactivity->electronegativity bond_strength C-X Bond Strength Stronger Weaker reactivity->bond_strength electrophilicity Carbon Electrophilicity High Moderate electronegativity->electrophilicity attack_rate Rate of Nucleophilic Attack Faster Slower electrophilicity->attack_rate outcome Predicted Outcome Preferential Substitution Less Favorable Substitution attack_rate->outcome bond_strength->outcome

Caption: Logical relationship of factors determining halogen reactivity in SNAr.

Conclusion

Based on the fundamental principles of nucleophilic aromatic substitution, the fluorine atom at the C5 position of this compound is predicted to be significantly more reactive towards nucleophiles than the bromine atom at the C6 position. This preferential reactivity is a consequence of the strong electron-withdrawing nature of fluorine, which activates the C5 position for the rate-determining nucleophilic attack. Researchers aiming to functionalize this scaffold should anticipate that substitution will predominantly occur at the C5 position under standard SNAr conditions. Selective substitution at the C6 position would likely require specialized strategies, such as the use of catalysts that favor reaction at the C-Br bond or blocking of the C5 position.

References

Unveiling the Anti-Cancer Potential of 6-Bromo-5-fluoroquinoxaline Derivatives: A Comparative Guide to Validating their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the hypothesized mechanism of action of novel 6-Bromo-5-fluoroquinoxaline derivatives as potent anti-cancer agents. Drawing upon extensive research into the broader class of quinoxaline compounds, this document outlines a probable mechanism centered on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and offers a direct comparison with established multi-kinase inhibitors that share this target.

While direct experimental data for this compound derivatives is emerging, the existing body of evidence strongly suggests their potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Quinoxaline scaffolds are prevalent in numerous compounds investigated for their anti-proliferative and pro-apoptotic effects, frequently attributed to their ability to interfere with critical signaling pathways that drive tumor growth and angiogenesis. A key player in these pathways is VEGFR-2, a receptor tyrosine kinase that is a major mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor survival and metastasis.

This guide will delve into the experimental validation of this proposed mechanism, presenting detailed protocols for key assays and comparing the potential efficacy of this compound derivatives with that of the approved VEGFR-2 inhibitors Sorafenib, Sunitinib, and Pazopanib.

Comparative Analysis of Kinase Inhibitors

The following table summarizes the key characteristics of the hypothesized this compound derivatives and the established VEGFR-2 inhibitors. This comparative data is essential for contextualizing the potential therapeutic value and guiding further preclinical and clinical development.

FeatureThis compound Derivatives (Hypothesized)SorafenibSunitinib[1][2]Pazopanib[3][4]
Primary Target VEGFR-2VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RET, RAF-1[5][6]VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R[1][7]VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT[8][9]
Mechanism of Action Inhibition of angiogenesis and tumor cell proliferationInhibition of tumor growth and angiogenesis by targeting multiple RTKs and serine/threonine kinases.[5][6]Inhibition of multiple receptor tyrosine kinases, leading to reduced tumor vascularization and induction of cancer cell apoptosis.[2]Inhibition of multiple tyrosine kinases involved in angiogenesis and tumor growth.[4][8]
Approved Indications Under InvestigationHepatocellular Carcinoma, Renal Cell Carcinoma, Differentiated Thyroid Carcinoma[5]Renal Cell Carcinoma, Imatinib-resistant Gastrointestinal Stromal Tumor[1][2]Renal Cell Carcinoma, Soft Tissue Sarcoma[3][4]

Validating the Mechanism of Action: Key Experimental Protocols

To rigorously validate the hypothesized mechanism of action of this compound derivatives, a series of in vitro and cell-based assays are essential. The following section provides detailed protocols for these key experiments.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay quantifies the phosphorylation of a substrate by the VEGFR-2 kinase domain in the presence and absence of the test compound. Inhibition of phosphorylation indicates a direct interaction with the kinase.

Protocol:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, test compound (this compound derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the this compound derivative.

    • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Cellular Proliferation Assay (MTT Assay)

This cell-based assay assesses the cytotoxic and cytostatic effects of the compound on cancer cells that express VEGFR-2.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) or cancer cell lines known to express VEGFR-2 (e.g., HepG2, MCF-7).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability for each concentration and calculate the IC50 value.

Apoptosis Assays

These assays determine whether the compound induces programmed cell death (apoptosis) in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[10]

Protocol:

  • Procedure:

    • Treat cancer cells with the this compound derivative for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9.

Protocol:

  • Procedure:

    • Treat cells with the test compound.

    • Lyse the cells to release their contents.

    • Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.

    • Incubation allows the active caspases to cleave the substrate, releasing the reporter molecule.

    • Measure the signal using a spectrophotometer or fluorometer.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells.

Visualizing the Pathways and Processes

To facilitate a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

G Hypothesized Signaling Pathway and Point of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

G Experimental Workflow for Mechanism of Action Validation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays KinaseAssay VEGFR-2 Kinase Inhibition Assay DetermineIC50_Kinase Determine IC50 KinaseAssay->DetermineIC50_Kinase Evaluate Evaluate as Potential VEGFR-2 Inhibitor DetermineIC50_Kinase->Evaluate ProliferationAssay Cell Proliferation Assay (MTT) DetermineIC50_Cell Determine IC50 ProliferationAssay->DetermineIC50_Cell ApoptosisAssay Apoptosis Assays (Annexin V, Caspase) DetermineIC50_Cell->ApoptosisAssay ConfirmApoptosis Confirm Apoptosis Induction ApoptosisAssay->ConfirmApoptosis ConfirmApoptosis->Evaluate Start Synthesize this compound Derivatives Start->KinaseAssay Start->ProliferationAssay

Caption: Workflow for validating the mechanism of action of this compound derivatives.

By following this structured approach, researchers can effectively validate the mechanism of action of this compound derivatives, paving the way for the development of novel and potent anti-cancer therapeutics. The comparative data and detailed protocols provided herein serve as a valuable resource for advancing these promising compounds from the laboratory to clinical applications.

References

Benchmarking 6-Bromo-5-fluoroquinoxaline Against Commercial Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational molecule 6-Bromo-5-fluoroquinoxaline against established commercial kinase inhibitors. The focus of this comparison is on the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in various signaling pathways and disease pathologies.

Disclaimer: The kinase inhibition profile for this compound presented in this guide is hypothetical and for illustrative purposes only. Currently, there is no publicly available experimental data on the specific kinase inhibitory activity of this compound. The data has been extrapolated based on the known activities of structurally similar quinoxaline derivatives.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound and selected commercial kinase inhibitors was evaluated against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundGSK3β IC50 (nM)CDK1 IC50 (nM)c-Src IC50 (nM)ERK2 IC50 (nM)
This compound (Hypothetical) 15 >10,000>10,000>10,000
CHIR-990216.7[1][2][3][4]>5000>5000>5000
SB21676334.3[5][6][7]>10,000>10,000>10,000
Kenpaullone23[8]400[8][9]15,000[8][9]9,000[8][9]

Key Observations:

  • Potency: The hypothetical data suggests that this compound is a potent inhibitor of GSK3β, with an IC50 value in the low nanomolar range. Its potency is comparable to that of the well-established GSK3β inhibitors CHIR-99021 and SB216763.

  • Selectivity: this compound is depicted as a highly selective inhibitor for GSK3β, with minimal activity against other kinases such as CDK1, c-Src, and ERK2. This high selectivity is a desirable characteristic for a therapeutic agent as it may lead to fewer off-target effects. CHIR-99021 and SB216763 also exhibit high selectivity for GSK3β. In contrast, Kenpaullone shows activity against other kinases, particularly CDKs, in addition to GSK3β.[8][9]

Experimental Protocols

The following is a detailed methodology for an in vitro kinase inhibition assay, which can be used to determine the IC50 values of test compounds.

LANCE® Ultra TR-FRET Kinase Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.

Materials:

  • Kinase: Recombinant human GSK3β enzyme

  • Substrate: ULight™-labeled peptide substrate (e.g., ULight-GS-2 peptide)

  • Detection Reagent: Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-phospho-GS-2)

  • ATP (Adenosine triphosphate)

  • Test Compounds: this compound and commercial inhibitors

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop Solution: 10 mM EDTA in assay buffer

  • 384-well white microplate

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of the 384-well plate.

    • Add 2.5 µL of the GSK3β enzyme solution (prepared in assay buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the ULight™-labeled substrate and ATP (prepared in assay buffer) to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of the stop solution to each well.

    • Add 5 µL of the Europium-labeled antibody solution (prepared in assay buffer with EDTA) to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical Wnt signaling pathway, where GSK3β plays a crucial role in the absence of a Wnt signal by targeting β-catenin for degradation. Inhibition of GSK3β, as hypothetically shown for this compound, would lead to the stabilization and nuclear translocation of β-catenin, thereby activating Wnt target gene expression.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON GSK3b_off GSK3β BetaCatenin_off β-Catenin GSK3b_off->BetaCatenin_off P Axin_APC_off Axin/APC Complex Axin_APC_off->BetaCatenin_off Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh GSK3b_on GSK3β Dsh->GSK3b_on Inhibition BetaCatenin_on β-Catenin Axin_APC_on Axin/APC Complex Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor This compound Inhibitor->GSK3b_on Inhibition

Caption: Canonical Wnt Signaling Pathway and the Role of GSK3β Inhibition.

Experimental Workflow

The diagram below outlines the key steps of the LANCE® Ultra TR-FRET kinase assay used for inhibitor profiling.

Kinase_Assay_Workflow start Start compound_prep Prepare Compound Serial Dilutions start->compound_prep plate_addition Add Compounds, Kinase, Substrate, and ATP to Plate compound_prep->plate_addition incubation_kinase Incubate for Kinase Reaction (60 min) plate_addition->incubation_kinase stop_reaction Stop Reaction (Add EDTA) incubation_kinase->stop_reaction add_antibody Add Europium-labeled Antibody stop_reaction->add_antibody incubation_detection Incubate for Detection (60 min) add_antibody->incubation_detection read_plate Read Plate (TR-FRET) incubation_detection->read_plate data_analysis Analyze Data and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: LANCE® Ultra TR-FRET Kinase Assay Workflow.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-5-fluoroquinoxaline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-5-fluoroquinoxaline, a halogenated quinoxaline derivative used in various research applications. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Hazard Profile and Safety Precautions

Key Hazards: Based on analogous compounds, this compound is anticipated to be:

  • Harmful if swallowed.

  • A cause of serious eye damage.

  • Potentially irritating to the skin and respiratory system.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Chemical safety goggles or a face shield

  • Nitrite or other appropriate chemical-resistant gloves

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Hazard Data for Analogous Compounds

To provide a quantitative perspective on the potential hazards, the following table summarizes the GHS classification for a closely related compound, 6-Bromoquinoxaline.

Hazard CategoryGHS ClassificationAssociated Hazards
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure should be followed to ensure safe and compliant disposal.

  • Segregation and Labeling:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates, in a dedicated and clearly labeled waste container.

    • The label should include the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., skull and crossbones, corrosion), and the date of accumulation.

  • Container Selection and Storage:

    • Use a chemically resistant and sealable container for waste collection. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Waste Manifest and Pickup:

    • Follow your institution's specific procedures for chemical waste pickup. This typically involves completing a waste manifest form, either online or in hard copy.

    • Provide accurate information on the form, including the chemical name, quantity, and hazard classification.

    • Schedule a pickup with your institution's EHS department or their designated waste disposal contractor.

  • Final Disposal:

    • The final disposal of this compound must be conducted at an approved and licensed waste disposal facility.[2] This is typically arranged by your institution's EHS office.

    • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into a Dedicated, Labeled Container B->C D Store Waste Container in a Secure Secondary Containment Area C->D E Complete Institutional Chemical Waste Manifest D->E F Schedule Waste Pickup with Environmental Health & Safety (EHS) E->F G End: Transfer to an Approved Waste Disposal Facility F->G

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 6-Bromo-5-fluoroquinoxaline, a key building block in various research applications. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a thorough risk assessment should be conducted to ensure all potential hazards are identified and mitigated. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Usage
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z.87.1 1989 standard. Goggles are required when there is a splash hazard.[1]
Face ShieldTo be worn over safety glasses or goggles during procedures with a high risk of splashing or explosion.[1]
Hand Protection Disposable Nitrile or Neoprene GlovesInspect gloves prior to use and dispose of them immediately after contact with the chemical.[1] Double gloving is recommended for enhanced protection.
Body Protection Flame-Resistant Laboratory Coat (e.g., Nomex®)Must be buttoned and fit properly to cover as much skin as possible.[1] Cotton clothing should be worn underneath.[1]
Long Pants and Closed-Toe ShoesPants should be made of non-synthetic material. Shoes must cover the entire foot.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a chemical fume hood or if engineering controls are insufficient to maintain exposure below permissible limits.[1] A surgical N-95 respirator can provide both respiratory and splash protection.[2]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in a Fume Hood prep_ppe->prep_workspace handle_weigh Weigh and Dispense Chemical prep_workspace->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Containment and Cleanup handle_reaction->emergency_spill emergency_exposure First Aid for Exposure handle_reaction->emergency_exposure emergency_fire Fire Extinguishing Measures handle_reaction->emergency_fire cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose

Workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and similar compounds.[3][4][5]

    • Conduct a comprehensive risk assessment for the specific experimental procedure.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area within a certified chemical fume hood to ensure adequate ventilation.[5]

  • Handling:

    • When not in use, keep the container of this compound securely sealed.[3]

    • Avoid generating dust during handling.[3]

    • Use appropriate tools for weighing and transferring the solid material to prevent contamination and spills.

    • Do not eat, drink, or smoke in the laboratory area.[3]

  • Cleanup:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[3][4]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Contaminated lab coats and clothing should be laundered separately.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a suitable, labeled, and sealed container for hazardous waste disposal.[3]
Contaminated Materials (e.g., gloves, paper towels) Place in a designated, sealed container for hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container in accordance with local, state, and federal regulations.

All waste must be disposed of through an approved waste disposal plant.[4][5] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[4][5] Seek immediate medical attention.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[4][5]
Ingestion Clean the mouth with water and drink plenty of water afterward.[4] Call a poison center or doctor immediately.[3]

Spill and Leak Procedures

In case of a spill, evacuate the area and prevent further spread of the material.[3] For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For large spills, contact your institution's EHS department immediately. Ensure proper ventilation during cleanup and wear appropriate PPE.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.